4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-6-4-11(5-7-12)15-21(18,19)13-8-2-10(3-9-13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUCYPSKRMZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368311 | |
| Record name | 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18738-58-4 | |
| Record name | 4-[[(4-Methoxyphenyl)amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18738-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Introduction
4-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a key chemical intermediate belonging to the sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The specific structure of this compound, which incorporates a benzoic acid moiety and a substituted sulfonamide group, makes it a versatile scaffold for the design of potent and selective enzyme inhibitors.[5] This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for researchers in drug discovery and development.
The synthetic approach detailed herein is a robust and well-established method, beginning with commercially available starting materials and proceeding through two primary chemical transformations: the formation of the sulfonamide bond and, if necessary, the hydrolysis of an ester protecting group. The rationale behind the choice of reagents, solvents, and reaction conditions will be thoroughly explained to provide a deep understanding of the synthetic process.
Synthetic Strategy and Mechanism
The most common and efficient synthesis of this compound involves the reaction of a 4-(chlorosulfonyl)benzoyl derivative with p-anisidine (4-methoxyaniline).[5] This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl chloride.
Core Reaction: Sulfonamide Bond Formation
The key step is the formation of the S-N bond. The nitrogen atom of the primary amine, p-anisidine, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5]
The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine attacks the electron-deficient sulfur atom of 4-(chlorosulfonyl)benzoic acid.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Chloride Elimination: The chloride ion, a good leaving group, is eliminated, reforming the S=O double bonds.
-
Deprotonation: The base in the reaction mixture removes the proton from the nitrogen atom, yielding the stable sulfonamide product and the hydrochloride salt of the base.
Choice of Starting Materials
There are two primary strategies for the starting materials, depending on the desired final product and the need for protecting groups:
-
Direct Approach: Reacting 4-(chlorosulfonyl)benzoic acid directly with p-anisidine. This is the most straightforward method.[6]
-
Protected Approach: Using a methyl or ethyl ester of 4-(chlorosulfonyl)benzoic acid, such as methyl 4-(chlorosulfonyl)benzoate.[5] This approach is often preferred as the ester can prevent unwanted side reactions involving the carboxylic acid group and can improve the solubility of the starting material. The ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid.
This guide will focus on the direct approach for its simplicity and efficiency.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| 4-(Chlorosulfonyl)benzoic acid | C₇H₅ClO₄S | 220.64 | 10.0 mmol, 2.21 g | Starting material. Handle with care as it is corrosive.[6] |
| p-Anisidine (4-methoxyaniline) | C₇H₉NO | 123.15 | 10.0 mmol, 1.23 g | Starting material. |
| Pyridine | C₅H₅N | 79.10 | 20 mL | Solvent and base. Use in a well-ventilated fume hood. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Solvent for reaction and extraction. |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | For work-up. |
| Deionized Water | H₂O | 18.02 | As needed | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying the organic layer. |
Synthesis Procedure
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(chlorosulfonyl)benzoic acid (2.21 g, 10.0 mmol) in 20 mL of pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
Step 2: Addition of p-Anisidine
-
In a separate beaker, dissolve p-anisidine (1.23 g, 10.0 mmol) in 30 mL of dichloromethane.
-
Slowly add the p-anisidine solution to the stirred solution of 4-(chlorosulfonyl)benzoic acid in pyridine at 0 °C over a period of 15-20 minutes.
Step 3: Reaction
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 4: Work-up and Isolation
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add 50 mL of 1 M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. The product will be in the organic (dichloromethane) layer.
-
Separate the organic layer and wash it sequentially with 50 mL of deionized water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a white solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretches of the sulfonamide and the C=O stretch of the carboxylic acid.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Safety and Handling
-
4-(Chlorosulfonyl)benzoic acid: This compound is corrosive and moisture-sensitive. It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.
-
Hydrochloric Acid: Concentrated and dilute solutions of HCl are corrosive. Handle with care and appropriate PPE.
Conclusion
The synthesis of this compound is a well-established and reproducible process that is fundamental to the development of new sulfonamide-based therapeutic agents. By understanding the underlying chemical principles and adhering to the detailed experimental protocol, researchers can reliably produce this valuable chemical intermediate for further investigation in drug discovery programs. The versatility of the sulfonamide scaffold ensures that this synthetic route will remain a relevant and important tool for medicinal chemists.
References
-
El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-13. [Link]
-
Hassan, A. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
-
Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Chemical Health Risks, 13(4), 431-444. [Link]
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Hassan, A. A., et al. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]
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Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150. [Link]
-
PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]
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Foreword: The Crucial Role of Physicochemical Profiling in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Characterization of 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid
In the landscape of contemporary drug development, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. Before a compound's pharmacological and toxicological profiles can be meaningfully assessed, a fundamental understanding of its physicochemical properties is paramount. These intrinsic characteristics—such as solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and ultimately, its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound, a molecule possessing functional groups of significant interest in medicinal chemistry. The protocols and rationale presented herein are designed for researchers, scientists, and drug development professionals, offering not just methodologies, but a deeper insight into the causality behind these essential experimental choices.
Introduction to this compound: A Molecule of Interest
This compound is a small organic molecule featuring three key functional domains: a benzoic acid moiety, a central sulfonamide linker, and a methoxyphenyl group. The presence of both a carboxylic acid (an acidic group) and a sulfonamide (which can have a weakly acidic proton) makes this an ionizable molecule whose properties are highly dependent on pH. Such structures are of perennial interest in drug discovery, often explored for their potential as enzyme inhibitors, receptor modulators, or other targeted therapeutics. The sulfamoyl benzoic acid scaffold, for instance, has been investigated for developing specific agonists for receptors like the Lysophosphatidic acid (LPA) receptor 2.[1]
A thorough characterization is the first step in unlocking the therapeutic potential of this, or any, novel compound. This guide will delineate the critical path for this characterization.
Foundational Analysis: Molecular Identity and Purity Confirmation
Before any meaningful physicochemical property can be measured, the identity, structure, and purity of the synthesized compound must be unequivocally confirmed. This is a non-negotiable prerequisite for data integrity.
Experimental Protocols
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Methodology: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in both positive and negative ion modes.
-
Rationale: ESI is a soft ionization technique suitable for polar, thermally labile molecules. HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Methodology: ¹H NMR and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous confirmation of the molecular structure and the absence of significant impurities.
-
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Methodology: A reverse-phase HPLC method with UV detection. A gradient elution using water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Rationale: HPLC is the workhorse for purity assessment. The area under the curve for the main peak, relative to the total area of all peaks, provides a quantitative measure of purity (ideally >95% for subsequent studies).
-
Table 1: Anticipated Analytical Data for this compound
| Parameter | Method | Expected Result |
| Molecular Formula | - | C₁₄H₁₃NO₅S |
| Molecular Weight | - | 307.32 g/mol |
| Exact Mass | HRMS (ESI) | [M-H]⁻ at 306.0441 m/z |
| Purity | HPLC-UV | >95% |
| ¹H NMR | 400 MHz, DMSO-d₆ | Complex multiplet pattern consistent with the structure |
| ¹³C NMR | 100 MHz, DMSO-d₆ | Expected number of signals corresponding to the carbon skeleton |
Ionization Constant (pKa) Determination
The pKa is a measure of the acidity of a compound. For an ionizable molecule like this compound, the pKa values dictate the charge state of the molecule at different physiological pH values, which in turn profoundly influences its solubility, permeability, and target binding.[2][3] The molecule has two potential acidic sites: the carboxylic acid and the sulfonamide proton.
Causality in Method Selection
Potentiometric titration is a robust and widely used "gold standard" method for pKa determination.[4] It directly measures the change in pH of a solution of the compound as a titrant is added. This method is particularly useful for compounds with pKa values in the range of 2-12 and provides high accuracy.
Experimental Protocol: Potentiometric Titration
-
Preparation: Prepare a 1-5 mM solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic species, followed by titration with 0.1 M KOH to determine the pKa of the acidic species.
-
Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH electrode.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, where the pH equals the pKa.[4]
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility: A Gatekeeper for Bioavailability
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[5][6] Therefore, accurately determining the solubility of a drug candidate is critical. Thermodynamic solubility, which represents the true equilibrium concentration of a compound in a saturated solution, is the most definitive measure.
The Gold Standard: Shake-Flask Method
The shake-flask method is the universally accepted gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7][8]
Experimental Protocol: Shake-Flask Solubility
-
Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Validation: The presence of solid material at the end of the experiment must be confirmed to ensure a saturated solution was achieved.
Table 2: Solubility Data Presentation
| pH of Buffer | Temperature (°C) | Solubility (µg/mL) |
| 2.0 | 25 | (Experimental Value) |
| 5.0 | 25 | (Experimental Value) |
| 7.4 | 25 | (Experimental Value) |
| 7.4 | 37 | (Experimental Value) |
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[9] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD), which is pH-dependent, is a more physiologically relevant parameter.[10]
Rationale for Method Selection
The shake-flask method is the traditional approach for LogP determination. However, HPLC-based methods are often preferred for their speed, lower sample consumption, and automation potential, making them suitable for screening larger numbers of compounds.[11]
Experimental Protocol: HPLC-based LogD Determination
-
Column and Mobile Phase: Use a reverse-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer at the desired pH and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.
-
Sample Analysis: Inject the test compound and record its retention time.
-
Calculation: Calculate the LogD of the test compound at that specific pH by interpolating its retention time on the calibration curve.
-
Repeat: Repeat the measurement at different pH values (e.g., 5.0, 7.4) to generate a LogD vs. pH profile.
Caption: Partitioning of a compound between octanol and water phases.
Chemical Stability: Ensuring Integrity Over Time
A drug substance must remain stable throughout its shelf life to ensure its safety and efficacy.[12][13] Stability testing subjects the compound to various environmental conditions to identify potential degradation pathways and determine appropriate storage conditions.[14][15][16]
Rationale for Stress Testing
Forced degradation, or stress testing, is performed to understand the inherent stability of the molecule.[16] It helps in developing and validating a stability-indicating analytical method—typically an HPLC method that can separate the parent compound from all its degradation products.
Experimental Protocol: Forced Degradation Study
-
Conditions: Prepare solutions of the compound (~1 mg/mL) in various media and expose them to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid compound at 60°C for 48 hours.
-
Photolytic: Solution exposed to light (ICH Q1B guidelines).
-
-
Analysis: Analyze all samples at various time points using a developed stability-indicating HPLC-UV method.
-
Evaluation: Quantify the remaining parent compound and identify any major degradation products (using LC-MS if necessary). The goal is to achieve 5-20% degradation to ensure the method is truly stability-indicating.
Conclusion: Synthesizing a Coherent Physicochemical Profile
The comprehensive characterization of this compound, as outlined in this guide, provides the foundational data necessary for its progression in the drug development pipeline. By systematically determining its identity, purity, pKa, solubility, lipophilicity, and stability, researchers can make informed decisions regarding formulation strategies, predict its in vivo behavior, and ultimately de-risk its development. The integration of robust experimental protocols with a clear understanding of the underlying scientific principles ensures the generation of high-quality, reliable data—the bedrock of successful pharmaceutical research.
References
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Moravek. The Role of Stability Testing in Pharmaceutical Research. [Link]
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Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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ComplianceOnline. Stability Testing - Develop Stable Pharmaceutical Products. [Link]
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Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]
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GMP SOP. Stability testing overview for Pharmaceutical products. [Link]
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Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(12), 4878-4907. [Link]
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Al-Iraqi, W. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 1-15. [Link]
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MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]
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van der Water, B. E., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-13. [Link]
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Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Al-Obaidi, H., & Buckton, G. (2009). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 61(11), 1415-1426. [Link]
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ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
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ACD/Labs. LogP—Making Sense of the Value. [Link]
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American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]
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Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
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PubChem. 4-(N-benzyl-N-(4-methoxybenzyl)sulfamoyl)benzoic acid. [Link]
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PubChemLite. 3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. [Link]
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Velcicky, J., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(12), 5345-5357. [Link]
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An In-Depth Technical Guide to 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 18738-58-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale for the synthesis, characterization, and potential applications of this compound. The information presented herein is a synthesis of established chemical principles and data from analogous structures, intended to empower researchers in their exploration of this and related chemical entities.
Molecular Overview and Physicochemical Properties
This compound, with the CAS number 18738-58-4, is an organic compound that belongs to the class of N-aryl sulfonamides. Its structure integrates a benzoic acid moiety with a sulfonamide linkage to a methoxy-substituted phenyl ring. This unique combination of functional groups imparts specific chemical and physical properties that are pivotal to its potential biological activity.
| Property | Value | Source |
| CAS Number | 18738-58-4 | N/A |
| Molecular Formula | C₁₄H₁₃NO₅S | N/A |
| Molecular Weight | 307.32 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-(4-Methoxy-phenylsulfamoyl)-benzoic acid, 4-(N-(4-methoxyphenyl)sulfamoyl)benzoic acid | N/A |
| Appearance | White to off-white powder (predicted) | N/A |
| Melting Point | Not available (likely >200 °C based on related structures) | N/A |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol (predicted) | N/A |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that can be approached through established methods for the formation of sulfonamides. A common and logical synthetic route involves the reaction of a commercially available starting material, 4-(chlorosulfonyl)benzoic acid, with p-anisidine.
Proposed Synthetic Protocol
This protocol is a representative example based on general procedures for the synthesis of N-aryl sulfonamides.[1]
Step 1: Synthesis of 4-(chlorosulfonyl)benzoic acid
While commercially available, 4-(chlorosulfonyl)benzoic acid can be synthesized from p-toluic acid through chlorosulfonation. This step is often a standard procedure in many organic chemistry laboratories.
Step 2: N-Arylation of 4-(chlorosulfonyl)benzoic acid with p-Anisidine
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in the same solvent to the reaction mixture at room temperature. The reaction is exothermic, and the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Once the reaction is complete, the mixture is typically washed with dilute hydrochloric acid to remove excess base, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired this compound.
Caption: Proposed synthetic workflow for this compound.
Pharmacological Profile: A Landscape of Potential
While specific pharmacological data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several avenues for biological activity. Sulfonamides are a well-established class of pharmacophores with a broad range of therapeutic applications.[2]
Potential as an Enzyme Inhibitor
The sulfonamide group is a key feature in many enzyme inhibitors. For instance, derivatives of 4-sulfamoylbenzoic acid have been investigated as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[3] The presence of the benzoic acid moiety allows for potential interactions with the active sites of various enzymes through hydrogen bonding and electrostatic interactions.
Potential as a Receptor Modulator
Recent studies have shown that some sulfamoyl benzoic acid analogues can act as specific agonists for the LPA2 receptor, which is involved in anti-apoptotic and mucosal barrier-protective effects.[4] This suggests that this compound could be a candidate for investigation as a modulator of G protein-coupled receptors (GPCRs).
Screening and Assay Development
To elucidate the pharmacological profile of this compound, a systematic screening approach is recommended.
Initial Screening:
-
Enzyme Inhibition Assays: A panel of relevant enzymes, such as carbonic anhydrases, kinases, and proteases, should be used for initial screening.
-
Receptor Binding Assays: A broad panel of GPCRs and other receptors can be used to identify potential binding interactions.
-
Cell-Based Assays: Functional assays in relevant cell lines can provide insights into the compound's effects on cellular pathways.
Caption: Workflow for pharmacological screening of the target compound.
Analytical Methodologies
Robust analytical methods are essential for the characterization and quantification of this compound. The following protocols are based on standard methods for the analysis of aromatic sulfonamides.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity and quantifying the concentration of the compound. A reversed-phase HPLC method is generally suitable.
| Parameter | Recommended Condition |
| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid or Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 254 nm or 278 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Justification: The C8 or C18 stationary phase provides good retention for the moderately polar analyte. An acidic mobile phase ensures the protonation of the carboxylic acid group, leading to better peak shape. A gradient elution is often necessary to separate the target compound from potential impurities with different polarities.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy group protons (a singlet around 3.8 ppm), and the acidic proton of the carboxylic acid (a broad singlet at higher chemical shifts, typically >10 ppm). The sulfonamide N-H proton will also appear as a singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for this molecule. In positive ion mode, the [M+H]⁺ ion would be expected at m/z 308.3. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 306.3.
-
Fragmentation: Collision-induced dissociation (CID) of the parent ion can provide structural information. A characteristic fragmentation pattern for aromatic sulfonamides is the loss of SO₂ (64 Da).[7]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: Key safety precautions for handling the target compound.
Conclusion and Future Directions
This compound is a compound with significant potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structure suggests a range of possible biological activities. This guide provides a foundational framework for researchers to begin their exploration of this molecule. Future work should focus on the actual synthesis, purification, and comprehensive pharmacological and toxicological evaluation of this compound to fully elucidate its therapeutic potential.
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- BenchChem. (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides.
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- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
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An In-depth Technical Guide to the Biological Activity of 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid Derivatives
Introduction: The Versatile Sulfonamide Scaffold
The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] This prominence stems from its ability to act as a versatile pharmacophore, engaging in key hydrogen bonding interactions with various biological targets. The general structure of sulfonamides, with two acceptor oxygen atoms and a donor N-H group, allows for mimicry of the transition state of enzymatic reactions, particularly those involving carboxylic acids or amides. The parent compound of the class of drugs, sulfanilamide, laid the groundwork for the development of antibacterial agents by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] This mechanism selectively targets microbial metabolism without affecting human cells, which obtain folic acid from their diet.[4][5][6]
Beyond their well-established antibacterial properties, sulfonamide derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, diuretic, and anticonvulsant effects.[7] The core structure of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid combines the sulfonamide moiety with a benzoic acid group and a methoxy-substituted phenyl ring. This unique combination of functional groups provides a rich scaffold for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activities. The benzoic acid portion can enhance water solubility and provides an additional site for interaction with biological targets, while the methoxyphenyl group can influence lipophilicity and metabolic stability. This guide will provide an in-depth exploration of the key biological activities of derivatives of this promising chemical scaffold, focusing on their potential as antimicrobial agents, anticancer therapeutics, and inhibitors of carbonic anhydrase.
Antimicrobial Activity: A Modern Take on a Classic Pharmacophore
While the advent of newer antibiotic classes has somewhat reduced the frontline use of sulfonamides, the rise of multidrug-resistant bacteria has reignited interest in developing novel sulfonamide derivatives.[1][8] Derivatives of this compound are being investigated for their potential to overcome existing resistance mechanisms and for their activity against a broader spectrum of pathogens.
Mechanism of Action: Inhibition of Folate Synthesis
The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[2] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a crucial precursor in the synthesis of folic acid. Bacteria must synthesize their own folic acid, which is essential for the production of nucleotides and certain amino acids, and therefore for DNA synthesis and replication.[2][3] The structural similarity between sulfonamides and PABA allows them to bind to the active site of DHPS, thereby blocking the synthesis of folic acid and leading to a bacteriostatic effect.[4][5]
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamide derivatives.
Structure-Activity Relationship (SAR)
The antimicrobial potency of sulfonamide derivatives can be significantly influenced by the nature of the substituents on the aromatic rings. For instance, in a study of related 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, the presence of a lipophilic bromine atom was found to enhance antimicrobial activity. This suggests that increasing the lipophilicity of the molecule may improve its ability to penetrate bacterial cell membranes. Furthermore, modifications to the benzoic acid moiety, such as conversion to amides or esters, can modulate both the antimicrobial activity and the pharmacokinetic properties of the compounds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standard method to evaluate the antimicrobial activity of new compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth).
- The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.
- The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions:
- The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
- Positive (bacteria and broth) and negative (broth only) controls are included.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting Proliferation and Survival
The sulfonamide scaffold has emerged as a promising framework for the development of novel anticancer agents. Several sulfonamide-containing drugs are already in clinical use for the treatment of various malignancies. Derivatives of this compound are being explored for their potential to inhibit cancer cell growth through various mechanisms.
Potential Mechanisms of Action
The anticancer activity of sulfonamide derivatives is often multifactorial and can involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases (discussed in the next section), protein kinases, and enzymes involved in cell cycle regulation. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
1. Cell Seeding:
- Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
- The test compound is dissolved in a suitable solvent and diluted to various concentrations in the cell culture medium.
- The old medium is removed from the wells, and the cells are treated with the different concentrations of the compound.
- Control wells with untreated cells and vehicle-treated cells are included.
- The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) in serum-free medium is added to each well.
- The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization and Absorbance Measurement:
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
- The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
- The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Representative Anticancer Activity Data
While specific IC₅₀ values for a broad range of this compound derivatives are not extensively published, data from structurally related compounds highlight the potential of this class.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Benzoic Acid Derivative | HT-1080 (Fibrosarcoma) | 15.59 ± 3.21 | [9] |
| Benzoic Acid Derivative | A-549 (Lung Cancer) | 18.32 ± 2.73 | [9] |
| Benzoic Acid Derivative | MCF-7 (Breast Cancer) | 17.28 ± 0.33 | [9] |
| Sulfamoyl Benzamide | h-NTPDase1 | 2.88 ± 0.13 | [5] |
| Sulfamoyl Benzamide | h-NTPDase3 | 0.72 ± 0.11 | [5] |
Carbonic Anhydrase Inhibition: A Key Target in Diverse Pathologies
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] These enzymes are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. The sulfonamide group is a classic and highly effective zinc-binding group, making sulfonamide derivatives potent inhibitors of carbonic anhydrases.[11]
Mechanism of Action: Zinc Binding and Active Site Occlusion
The catalytic mechanism of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a nucleophile to attack carbon dioxide. Sulfonamide inhibitors, in their deprotonated form (R-SO₂-NH⁻), coordinate to the zinc ion in the active site, displacing the catalytic hydroxide ion. This binding mimics the tetrahedral transition state of the CO₂ hydration reaction and effectively blocks the enzyme's catalytic activity.
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"mechanism of action of N-(4-methoxyphenyl)benzenesulfonamide compounds"
An In-Depth Technical Guide to the Mechanism of Action of N-(4-methoxyphenyl)benzenesulfonamide Compounds
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The N-(4-methoxyphenyl)benzenesulfonamide core represents a quintessential "privileged scaffold" in drug discovery. Born from the foundational sulfonamide class that heralded the age of antibiotics, this specific chemical framework has demonstrated remarkable versatility, engaging with a wide array of biological targets far beyond its antimicrobial origins.[1][2] Its derivatives have been extensively investigated as potent agents in oncology, inflammation, and neurology. The inherent structural features—two modifiable aromatic rings linked by a robust sulfonamide bridge—provide a rich canvas for medicinal chemists to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive exploration of the multifaceted mechanisms of action of N-(4-methoxyphenyl)benzenesulfonamide compounds. We will deconstruct their interactions with key molecular targets, from the classic inhibition of microbial metabolic enzymes to the nuanced modulation of tumor-associated proteins and critical signaling pathways. This analysis is designed for researchers, scientists, and drug development professionals, offering not just a review of established knowledge but also an insight into the causality behind experimental design and the structural rationale for therapeutic efficacy.
Part 1: Foundational Mechanisms of the Sulfonamide Pharmacophore
The biological activity of N-(4-methoxyphenyl)benzenesulfonamide is deeply rooted in the chemical properties of the sulfonamide group. Its earliest and most famous role was in antibacterial chemotherapy, a mechanism that provides a fundamental model for understanding how this class of molecules functions as an enzyme inhibitor.
The Classic Antibacterial Mechanism: Dihydropteroate Synthase (DHPS) Inhibition
The primary antibacterial action of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for the de novo synthesis of folic acid in bacteria.[1] Bacteria require folic acid for the synthesis of nucleotides and certain amino acids, making this pathway essential for their growth and replication.[3]
Causality of Action: Sulfonamides, including derivatives of the N-(4-methoxyphenyl)benzenesulfonamide scaffold bearing a para-amino group, act as structural mimics of the natural DHPS substrate, para-aminobenzoic acid (PABA). This structural analogy allows them to bind to the active site of DHPS, competitively blocking PABA and halting the production of dihydropteroic acid, a key precursor to folic acid. The resulting bacteriostatic effect suppresses microbial proliferation.[1][3]
Caption: Competitive inhibition of bacterial Dihydropteroate Synthase (DHPS) by sulfonamides.
The Core of Modern Therapeutic Targeting: Carbonic Anhydrase (CA) Inhibition
Perhaps the most significant mechanism for N-(4-methoxyphenyl)benzenesulfonamide derivatives in human therapeutics is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] This function is vital for pH regulation, ion transport, and fluid balance.
Causality of Action: The mechanism hinges on the primary sulfonamide moiety (-SO₂NH₂). In its deprotonated (anionic) form (-SO₂NH⁻), it acts as a potent zinc-binding group. The sulfonamide nitrogen coordinates directly to the Zn(II) ion located at the catalytic core of the enzyme, displacing the zinc-bound hydroxide ion that is essential for catalysis.[5] This strong interaction effectively shuts down the enzyme's catalytic cycle. The substituents on the aromatic rings of the benzenesulfonamide scaffold do not directly bind to the zinc but interact with amino acid residues lining the active site cavity, which is crucial for determining the potency and isoform selectivity of the inhibitor.[6]
Caption: Sulfonamide coordination to the Zn(II) ion in the carbonic anhydrase active site.
Part 2: Anticancer Mechanisms of Action
The anticancer properties of N-(4-methoxyphenyl)benzenesulfonamide derivatives are predominantly linked to their potent inhibition of specific CA isoforms that are overexpressed in various tumors.
Primary Mechanism: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX & XII)
Human carbonic anhydrase isoforms IX (hCA IX) and XII (hCA XII) are major contributors to the survival and proliferation of cancer cells, particularly under hypoxic conditions.[7] They are transmembrane proteins that regulate extracellular and intracellular pH, allowing tumor cells to thrive in an acidic microenvironment and facilitating metastasis. Their expression is often low in healthy tissues but highly upregulated in many cancers, making them prime therapeutic targets.[5]
N-(4-methoxyphenyl)benzenesulfonamide compounds have been designed as potent inhibitors of these isoforms, with some derivatives achieving low nanomolar to subnanomolar potency.[6]
| Compound Derivative | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Benzenesulfonamide-Triazine Hybrid (5a) | hCA IX | 134.8 nM | [5] |
| Benzenesulfonamide-Triazine Hybrid (12i) | hCA IX | 38.8 nM | [5] |
| Thiazol-4-one-benzenesulfonamide (4e) | hCA IX | Potent Inhibitor (IC₅₀ vs. cell lines < 5 µM) | [7] |
| Triazole-linked Benzenesulfonamide (4) | hCA IX | 1.5 - 38.9 nM | [6] |
| Triazole-linked Benzenesulfonamide (5) | hCA XII | 0.8 - 12.4 nM | [6] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A common method to determine inhibitory potency is the stopped-flow CO₂ hydration assay.
Causality of the Protocol: This method directly measures the fundamental catalytic activity of CA—the hydration of CO₂. By observing the rate of pH change (due to proton production) in the presence and absence of an inhibitor, one can precisely quantify the inhibitor's effect on enzyme kinetics. The use of a stopped-flow instrument is critical to capture this extremely rapid, diffusion-controlled reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).
-
Prepare a stock solution of the purified recombinant hCA isoform (e.g., hCA IX) in the buffer.
-
Prepare a stock solution of the N-(4-methoxyphenyl)benzenesulfonamide test compound in a suitable solvent (e.g., DMSO).
-
Prepare a pH indicator solution (e.g., 0.2 mM p-nitrophenol) in the buffer.
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Procedure:
-
The assay is performed using a stopped-flow spectrophotometer.
-
Syringe A is loaded with the enzyme solution, pH indicator, and varying concentrations of the inhibitor.
-
Syringe B is loaded with the CO₂-saturated solution.
-
The solutions from both syringes are rapidly mixed in the instrument's observation cell, initiating the reaction.
-
-
Data Acquisition:
-
The initial rate of the reaction is monitored by measuring the change in absorbance of the pH indicator over time (e.g., at 400 nm).
-
The uncatalyzed rate is measured by omitting the enzyme from the reaction.
-
The catalyzed rate is measured in the absence of the inhibitor.
-
-
Data Analysis:
-
The initial rates are plotted against the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to the appropriate dose-response equation.
-
The IC₅₀ can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Modulation of Oncogenic Signaling Pathways
Recent studies have revealed that the anticancer effects of this scaffold are not limited to CA inhibition. Certain derivatives can simultaneously modulate key signaling pathways that drive tumor growth.
Wnt/β-Catenin Pathway: The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. A novel benzenesulfonamide derivative was shown to be a dual-target inhibitor, suppressing both hCA XII and the Wnt/β-catenin signaling pathway, leading to apoptosis in multidrug-resistant cancer cells.[8]
Caption: Simplified Wnt/β-catenin signaling pathway and point of suppression by dual-target inhibitors.
Cytotoxicity and Antiproliferative Effects
The ultimate therapeutic goal of anticancer agents is to inhibit the growth of and/or kill cancer cells. N-(4-methoxyphenyl)benzenesulfonamide derivatives have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.[1]
| Compound Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Thiazol-4-one (4e) | MDA-MB-231 (Breast) | 3.58 µM | [7] |
| Thiazol-4-one (4e) | MCF-7 (Breast) | 4.58 µM | [7] |
| Thiazol-4-one (4g) | MCF-7 (Breast) | 2.55 µM | [7] |
| Benzenesulfonamide (12d) | MDA-MB-468 (Breast) | Growth Inhibition = 62% | [5] |
Part 3: Anti-inflammatory and Other Mechanisms
12-Lipoxygenase (12-LOX) Inhibition
Human platelet-type 12-lipoxygenase (12-LOX) is an enzyme that metabolizes arachidonic acid to produce bioactive lipids involved in inflammation, platelet aggregation, diabetes, and cancer.[9] Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, a structurally related scaffold, have been optimized as potent and selective inhibitors of 12-LOX, demonstrating nanomolar potency and favorable ADME properties.[1][9] This highlights the potential of the benzenesulfonamide core in developing anti-inflammatory agents.
Part 4: Structure-Activity Relationship (SAR) and Molecular Interactions
The diverse biological activities of N-(4-methoxyphenyl)benzenesulfonamide compounds are governed by their three-dimensional structure and chemical features.
The Role of the Core Scaffold and Molecular Conformation
The overall shape of the molecule is critical for its interaction with target proteins. Crystallographic studies have shown that the bond lengths and angles are generally similar across derivatives, but the C-S-N-C torsion angle can vary significantly.[2] This angle dictates the relative orientation of the two phenyl rings, which in turn affects how the molecule fits into the binding pockets of different enzymes. For instance, in a series of nitrobenzenesulfonamide derivatives, this torsion angle ranged from -58.6° to +66.5°, leading to distinct intermolecular interactions in the crystalline state.[2]
Key Pharmacophoric Features
Computational and experimental studies have identified a common pharmacophore model for benzenesulfonamide-based inhibitors. This model outlines the essential features required for biological activity.[1]
-
Hydrogen Bond Acceptors (A): The two oxygen atoms of the sulfonyl group (-SO₂) are critical hydrogen bond acceptors.
-
Hydrogen Bond Donor (D): The amine (-NH-) proton of the sulfonamide is a key hydrogen bond donor, especially in interactions within the enzyme active site.
-
Aromatic Rings (R): The two aromatic rings (the benzene and the 4-methoxyphenyl moieties) are crucial for establishing hydrophobic and π-stacking interactions with amino acid residues in the target's binding site.
Caption: Key pharmacophoric features of the N-(4-methoxyphenyl)benzenesulfonamide scaffold.
Modifications at various positions on this scaffold allow for the optimization of its activity. For example, adding substituents to the aromatic rings can enhance binding affinity, improve selectivity for one enzyme isoform over another, and alter physicochemical properties like solubility and cell permeability.
Conclusion and Future Directions
The N-(4-methoxyphenyl)benzenesulfonamide scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its mechanism of action is remarkably multifaceted, centered on the potent inhibition of zinc-containing metalloenzymes like carbonic anhydrases, yet extending to the modulation of complex signaling pathways and other critical enzymes like 12-LOX. The primary anticancer mechanism via inhibition of tumor-associated hCA IX and XII is well-established and continues to be a fertile area for the development of novel therapeutics.
Future research will likely focus on several key areas:
-
Enhancing Isoform Selectivity: Designing derivatives that can selectively inhibit one CA isoform over others to minimize off-target effects and improve the therapeutic window.
-
Developing Multi-Target Agents: Capitalizing on findings like the dual-target CA and Wnt pathway inhibitors to create synergistic therapies that can overcome drug resistance.
-
Exploring New Therapeutic Areas: Investigating the potential of this scaffold against other diseases where target enzymes (e.g., lipoxygenases, kinases) play a critical role.
By leveraging a deep understanding of its molecular mechanisms and structure-activity relationships, the N-(4-methoxyphenyl)benzenesulfonamide platform will undoubtedly continue to yield promising new therapeutic candidates.
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The Sulfamoyl Benzoic Acid Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships
Introduction: The Versatility of the Sulfamoyl Benzoic Acid Core
The sulfamoyl benzoic acid framework is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a diverse array of therapeutic agents. Its inherent chemical features—a carboxylic acid capable of forming key ionic interactions and a sulfonamide group that can be extensively modified—provide a versatile platform for targeting multiple protein families. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of sulfamoyl benzoic acid analogs, providing insights for researchers, scientists, and drug development professionals. We will delve into the nuanced molecular interactions that govern the activity of these compounds against key biological targets, including carbonic anhydrases, ion cotransporters, and G-protein coupled receptors.
I. Inhibition of Carbonic Anhydrases: A Tale of Zinc Binding and Isoform Selectivity
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[2] The sulfonamide moiety of the sulfamoyl benzoic acid scaffold is a classic zinc-binding group, making these analogs potent CA inhibitors.
Core SAR Principles for Carbonic Anhydrase Inhibition
The foundational principle of CA inhibition by this class of compounds is the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. The benzene ring and its substituents then engage in further interactions with amino acid residues lining the active site, dictating the potency and isoform selectivity of the inhibitor.
A key determinant of inhibitory activity is the substitution pattern on the aromatic ring. For instance, in a series of 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters, substitutions on the O-benzoyl oxime moiety led to significant variations in inhibitory potency against different CA isoforms.[3] The introduction of a fluorine atom at the ortho position of the benzoyl ring resulted in a more than 10-fold increase in potency against the tumor-associated isoform hCA IX compared to a chloro substitution at the same position.[4]
Quantitative SAR of Sulfamoyl Benzoic Acid Analogs as Carbonic Anhydrase Inhibitors
The following table summarizes the inhibitory activity (Ki) of selected sulfamoyl benzoic acid derivatives against various human carbonic anhydrase (hCA) isoforms.
| Compound ID | R Group on O-Benzoyl Oxime | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| 4 | Phenyl | 134 | 69.7 | 41.3 | 298 | [3] |
| 5 | 4-Hydroxyphenyl | 111 | 36.3 | 41.3 | 187 | [3] |
| 6 | 4-Chlorophenyl | 156 | 84.2 | 35.2 | 199 | [3] |
| 8 | 2-Fluorophenyl | 145 | 90.1 | 3.2 | 59.8 | [4] |
| 13 | 4-Fluorophenyl | 121 | 65.4 | 12.7 | 8.9 | [4] |
Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia
In the hypoxic tumor microenvironment, the expression of CA IX is upregulated.[1] CA IX plays a crucial role in maintaining the intracellular pH of cancer cells by catalyzing the hydration of CO2 produced during metabolism, thereby facilitating the extrusion of protons and preventing intracellular acidosis. This allows cancer cells to thrive in an acidic extracellular environment.[1] CA IX can also influence signal transduction through the EGFR/PI3K pathway, promoting tumor cell growth and survival.[5]
II. Modulation of the Na-K-Cl Cotransporter (NKCC2): The Basis of Loop Diuretic Activity
Sulfamoyl benzoic acid derivatives, famously represented by furosemide and bumetanide, are potent inhibitors of the Na-K-Cl cotransporter 2 (NKCC2) in the thick ascending limb of the loop of Henle.[6][7] This inhibition leads to a powerful diuretic effect.
Key Structural Requirements for NKCC2 Inhibition
The SAR of these "loop diuretics" is well-defined.[8] They are typically 5-sulfamoyl-2-amino or 5-sulfamoyl-3-amino benzoic acid derivatives.[8]
-
Carboxylic Acid (C1): The carboxyl group at the C1 position is crucial for optimal diuretic activity, likely engaging in ionic interactions within the transporter's binding site.[8]
-
Activating Group (C4): An electron-withdrawing group at the C4 position, such as chlorine (Cl), enhances diuretic potency.[8] Other groups like alkoxy, aniline, or benzyl can also be accommodated.[8]
-
Sulfamoyl Group (C5): The sulfonamide moiety at the C5 position is essential for activity.[8]
-
Amino Group Substituent (C2 or C3): The nature of the substituent on the amino group at either the C2 or C3 position significantly influences potency. For 2-amino derivatives like furosemide, a furfuryl group is highly favorable. For 3-amino derivatives like bumetanide, a phenoxy group is optimal.
Quantitative SAR of Sulfamoyl Benzoic Acid Analogs as Loop Diuretics
The following table presents a comparison of the inhibitory potency of different loop diuretics on NKCC1 (a closely related isoform). While specific data for NKCC2 is less consistently reported in comparative studies, the rank order of potency is generally similar.
| Compound | Structure | Relative Potency (vs. Furosemide) |
| Furosemide | 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid | 1 |
| Bumetanide | 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoic acid | 40-50 |
| Piretanide | 4-phenoxy-3-(1-pyrrolidinyl)-5-sulfamoylbenzoic acid | 10-20 |
| Torsemide | N-[[(1-methylethyl)amino]carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide | 5-10 |
III. Agonism of the Lysophosphatidic Acid Receptor 2 (LPA2): A Non-Lipid Approach to Mucosal Protection
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G-protein coupled receptors.[9] The LPA2 receptor, in particular, is implicated in anti-apoptotic and mucosal protective effects.[10] Sulfamoyl benzoic acid analogs have been developed as the first specific, subnanomolar agonists of the LPA2 receptor.[9]
SAR of Sulfamoyl Benzoic Acid-Based LPA2 Agonists
The development of these agonists began with the isosteric replacement of a sulfur atom in a lead compound with a sulfamoyl group.[9] This led to a scaffold that, while initially having low potency, was a specific agonist for LPA2 without the LPA3 antagonist activity of the parent compound.[9]
Further optimization focused on three regions of the molecule: the "head group" (the sulfamoyl benzoic acid moiety), the linker, and the "tail group" (a hydrophobic moiety).
-
Head Group Modification: Introduction of electron-withdrawing groups on the benzoic acid ring significantly enhanced potency. A chloro substitution meta to the carboxylic acid group resulted in a compound with picomolar activity.[9]
-
Linker Modification: The length of the alkyl linker connecting the sulfamoyl nitrogen to the hydrophobic tail was found to be critical. A four-carbon linker provided the highest potency.
-
Tail Group Modification: A variety of bulky, hydrophobic tail groups were tolerated, with a 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl moiety being particularly effective.[9]
Quantitative SAR of Sulfamoyl Benzoic Acid Analogs as LPA2 Agonists
The following table summarizes the EC50 values for selected sulfamoyl benzoic acid analogs at the LPA2 receptor.
| Compound ID | Benzoic Acid Substitution | Linker Length | Tail Group | LPA2 EC50 (nM) | Reference |
| 4 | Unsubstituted | 3 carbons | 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl | ~2000 | [9] |
| 5 | Unsubstituted | 4 carbons | 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl | 2.53 | [9] |
| 11c | 5-Fluoro | 4 carbons | N-butylamino-1,8-naphthalimide | 0.15 | [9] |
| 11d | 5-Chloro | 4 carbons | N-butylamino-1,8-naphthalimide | 0.00506 | [9] |
| 8c | 5-Bromo | 4 carbons | N-butylamino-1,8-naphthalimide | 60.90 | [9] |
LPA2 Receptor Signaling in Gastric Mucosal Protection
Activation of the LPA2 receptor on the apical side of surface mucous cells in the stomach has been shown to upregulate the expression of cyclooxygenase-2 (COX-2).[11] This leads to an increase in the production of prostaglandin E2 (PGE2), a key mediator of gastric mucosal protection.[11][12] This signaling pathway is thought to be mediated through a Gi-coupled mechanism.[11]
IV. Inhibition of Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
Sulfamoyl benzoic acid derivatives have also been identified as potent and selective inhibitors of h-NTPDases, a family of enzymes involved in nucleotide metabolism and signaling.[13] These enzymes play roles in various pathological conditions, including thrombosis, inflammation, and cancer.[14]
SAR of Sulfamoyl Benzoic Acid Analogs as h-NTPDase Inhibitors
The SAR for this class of inhibitors is highly dependent on the substitution patterns on both the sulfamoyl and carboxamide moieties.
-
Sulfamoyl Group Substituents: An N-cyclopropyl substitution on the sulfamoyl group was found to be favorable for inhibiting h-NTPDase3.[13]
-
Carboxamide Group Substituents: The nature of the substituent on the carboxamide nitrogen is a key determinant of potency and selectivity. For example, a compound with a 4-bromophenyl group on the carboxamide and a morpholine on the sulfonamide was a potent inhibitor of h-NTPDase1 and h-NTPDase3.[14]
-
Benzoic Acid Ring Substituents: A chloro substituent on the benzoic acid ring was present in some of the most potent inhibitors.[14]
Quantitative SAR of Sulfamoyl Benzoic Acid Analogs as h-NTPDase Inhibitors
The following table summarizes the IC50 values of representative sulfamoyl benzoic acid analogs against different h-NTPDase isoforms.
| Compound ID | Key Structural Features | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) | Reference |
| 2d | 2-chloro, 5-(N-cyclopropylsulfamoyl) | > 50 | > 50 | 1.14 | 0.28 | [14] |
| 3f | 3-(morpholinosulfonyl), N-(4-methoxyphenyl)carboxamide | > 50 | 0.27 | 10.16 | > 50 | [14] |
| 3i | 4-chloro, 3-(morpholine-4-carbonyl)benzenesulfonamide, N-(4-bromophenyl)carboxamide | 2.88 | > 50 | 0.72 | 1.12 | [14] |
| 3j | 5-(N-benzylsulfamoyl)-2-chloro, N-(4-methoxyphenyl)carboxamide | 10.37 | 0.29 | 1.23 | 1.05 | [14] |
V. Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of sulfamoyl benzoic acid analogs.
General Synthesis of Sulfamoyl Benzoic Acid Analogs
A common synthetic route involves a two-step process starting from a substituted benzoic acid.[13]
-
Chlorosulfonylation: The starting benzoic acid is treated with an excess of chlorosulfonic acid at an elevated temperature to yield the corresponding sulfonyl chloride.
-
Amination: The sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base to form the desired sulfonamide.
-
Amide Coupling (for carboxamide derivatives): The resulting sulfamoyl benzoic acid can be further reacted with an amine using standard peptide coupling reagents like EDC and DMAP to form the corresponding carboxamide.[13]
Protocol for Carbonic Anhydrase Inhibition Assay (p-NPA Method)
This assay measures the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.
Materials:
-
Human carbonic anhydrase (e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds and a known inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of CA in cold Assay Buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of test compounds and the control inhibitor in Assay Buffer.
-
-
Assay Plate Setup (in triplicate):
-
Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Inhibitor Wells: 158 µL Assay Buffer + 2 µL of inhibitor dilution + 20 µL CA Working Solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Protocol for NKCC2 Activity Assay (⁸⁶Rb⁺ Influx)
This assay measures the activity of NKCC2 by quantifying the bumetanide-sensitive influx of the potassium analog, Rubidium-86 (⁸⁶Rb⁺).
Materials:
-
Cells expressing NKCC2 (e.g., transfected HEK-293 cells)
-
⁸⁶RbCl (radioisotope)
-
Preincubation Buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, pH 7.4)
-
Influx Buffer (Preincubation Buffer containing ⁸⁶RbCl and ouabain to block the Na⁺/K⁺-ATPase)
-
Bumetanide (NKCC inhibitor)
-
Wash Buffer (ice-cold, high K⁺ solution with bumetanide)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate NKCC2-expressing cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and wash the cells with Preincubation Buffer. Pre-incubate the cells in this buffer for 1 hour at 37°C to equilibrate.
-
Influx:
-
To half of the wells, add Influx Buffer containing a high concentration of bumetanide (e.g., 100 µM).
-
To the other half, add Influx Buffer without bumetanide.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
-
Termination and Washing: Rapidly terminate the influx by aspirating the Influx Buffer and washing the cells multiple times with ice-cold Wash Buffer.
-
Lysis and Counting: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the total ⁸⁶Rb⁺ influx (without bumetanide) and the bumetanide-insensitive influx.
-
The NKCC2-mediated influx is the difference between the total and bumetanide-insensitive influx.
-
Normalize the data to the protein concentration in each well.
-
VI. Conclusion and Future Perspectives
The sulfamoyl benzoic acid scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of diverse biological targets. The wealth of SAR data available for this class of compounds provides a strong foundation for future drug discovery efforts. As our understanding of the structural biology of these targets continues to grow, so too will our ability to rationally design novel sulfamoyl benzoic acid analogs with improved therapeutic profiles. The application of computational modeling, combined with innovative synthetic strategies, will undoubtedly lead to the discovery of next-generation therapeutics based on this versatile and enduring chemical motif.
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"spectroscopic characterization of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid"
An In-depth Technical Guide to the Spectroscopic Characterization of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory validation. This compound is a molecule of significant interest, incorporating three key functional moieties: a benzoic acid, an aromatic sulfonamide, and a methoxy-substituted phenyl group. This unique combination of functionalities suggests potential applications as a versatile chemical intermediate or a pharmacologically active agent. For researchers in drug development, a thorough characterization is not merely a procedural step but a fundamental requirement to establish identity, purity, and structure-activity relationships.
This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this compound. Moving beyond rote procedural descriptions, we delve into the causality behind experimental choices and the logic of data integration. The methodologies outlined herein—spanning Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) Spectroscopy, alongside Mass Spectrometry (MS)—constitute a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness.
Molecular Structure Overview
The foundational step in any characterization workflow is to understand the target molecule's architecture. This compound (Molecular Formula: C₁₄H₁₃NO₅S, Molecular Weight: 323.32 g/mol ) possesses a distinct structure that gives rise to a unique spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For a compound like this compound, ¹H and ¹³C NMR are indispensable. ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR. The combined data allows for an unambiguous assembly of the molecular structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
Theoretical Insight: The ¹H NMR spectrum is anticipated to be complex yet highly informative. The two aromatic rings will produce distinct sets of signals in the downfield region (typically 6.9-8.1 ppm). The protons on the benzoic acid ring will likely appear as two doublets due to the para-substitution pattern. Similarly, the protons on the 4-methoxyphenyl ring will also present as two doublets. The methoxy group (-OCH₃) will yield a sharp singlet around 3.8 ppm. The acidic proton of the carboxylic acid (-COOH) is expected to be a broad singlet at a very downfield position (>10 ppm), while the sulfonamide proton (-SO₂NH-) will appear as a singlet, the position of which can vary depending on the solvent and concentration.
Predicted ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | > 10.0 | Broad Singlet | 1H |
| Aromatic H (positions 2, 6) | ~8.0 - 8.2 | Doublet | 2H |
| Aromatic H (positions 3, 5) | ~7.8 - 8.0 | Doublet | 2H |
| Aromatic H (ortho to -NH) | ~7.1 - 7.3 | Doublet | 2H |
| Aromatic H (ortho to -OCH₃) | ~6.9 - 7.1 | Doublet | 2H |
| -SO₂NH- | ~7.0 - 9.0 | Singlet | 1H |
| -OCH₃ | ~3.8 | Singlet | 3H |
Note: Chemical shifts are solvent-dependent. Data for similar compounds suggest these ranges in solvents like DMSO-d₆.[1][2]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe exchangeable protons) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm). Integrate the signals to determine the relative proton ratios.
¹³C NMR Spectroscopy: The Carbon Skeleton
Theoretical Insight: The ¹³C NMR spectrum will reveal all 14 carbon atoms, though symmetry may cause some signals to overlap. Key signals include the carboxylic acid carbonyl carbon (>165 ppm), several aromatic carbons between 110-160 ppm (with carbons attached to electronegative atoms like oxygen and nitrogen appearing more downfield), and the methoxy carbon around 55 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -C OOH | ~166 - 170 |
| C -OCH₃ (Aromatic) | ~155 - 160 |
| C -SO₂ (Aromatic) | ~140 - 145 |
| C -COOH (Aromatic) | ~130 - 135 |
| C -NH (Aromatic) | ~130 - 135 |
| Aromatic CH | ~114 - 130 |
| -OC H₃ | ~55 - 60 |
Note: These are estimated ranges based on data for 4-methoxybenzoic acid and related sulfonamides.[3][4]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use the same spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule. Its power lies in the fact that specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. For this compound, FT-IR serves as a robust confirmation of the presence of the carboxylic acid, sulfonamide, and ether functionalities.
Theoretical Insight: The IR spectrum will be dominated by several key absorption bands. A very broad band from ~2500-3300 cm⁻¹ is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[5][6] The C=O stretch of the aryl carboxylic acid will appear as a strong, sharp absorption around 1700-1680 cm⁻¹. The sulfonamide group will exhibit a characteristic N-H stretch (~3300-3200 cm⁻¹) and two strong S=O stretching bands (asymmetric ~1340 cm⁻¹ and symmetric ~1160 cm⁻¹).[7][8] Additionally, aromatic C=C and C-H stretches, as well as the C-O stretch of the methoxy group, will be visible.
Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 - 2500 | Carboxylic Acid | O-H Stretch (Broad, H-bonded) |
| ~3300 - 3200 | Sulfonamide | N-H Stretch |
| ~3080 - 3030 | Aromatic | C-H Stretch |
| ~1700 - 1680 | Carboxylic Acid | C=O Stretch (Strong, Sharp) |
| ~1600, ~1475 | Aromatic | C=C Ring Stretch |
| ~1350 - 1310 | Sulfonamide | S=O Asymmetric Stretch (Strong) |
| ~1320 - 1210 | Carboxylic Acid / Ether | C-O Stretch |
| ~1170 - 1140 | Sulfonamide | S=O Symmetric Stretch (Strong) |
Experimental Protocol: FT-IR
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectrum Collection: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment first, which is automatically subtracted from the sample spectrum.
FT-IR Analysis Workflow
Caption: Workflow for FT-IR functional group analysis.
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: Probing the Electronic System
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For this compound, the two aromatic rings constitute significant chromophores. Their electronic properties, and thus their UV absorption, are modulated by the attached functional groups (auxochromes) like -COOH, -SO₂NH-, and -OCH₃.
Theoretical Insight: The spectrum is expected to show strong absorptions in the UV region, characteristic of π→π* transitions within the benzene rings. Aromatic sulfonamides and benzoic acids typically exhibit absorption maxima (λmax) between 200 and 300 nm.[9][10][11] The presence of the electron-donating methoxy group and the electron-withdrawing sulfamoyl and carboxyl groups will influence the exact position and intensity of these bands.
Expected UV-Vis Absorption Data
| Expected λmax (nm) | Transition Type | Associated Chromophore |
| ~250 - 280 | π→π | Substituted Benzene Rings |
| ~210 - 230 | π→π | Substituted Benzene Rings |
Experimental Protocol: UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 1.0 AU).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as the reference or blank) and another with the sample solution.
-
Spectrum Collection: Scan the sample from approximately 400 nm down to 200 nm to record the absorption spectrum. Identify the wavelength(s) of maximum absorbance (λmax).
UV-Vis Analysis Workflow
Caption: Workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (MS)
Expertise & Experience: The Final Verdict on Molecular Weight
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides direct confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to predict the elemental composition.
Theoretical Insight: Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected as its protonated molecule, [M+H]⁺, at m/z 324.3, or its deprotonated molecule, [M-H]⁻, at m/z 322.3. The isotopic pattern, particularly the presence of the ³⁴S isotope at M+2, will further support the formula. Fragmentation analysis (MS/MS) can reveal structural details, with likely losses including the carboxylic acid group, SO₂, and cleavage of the C-N or S-N bonds.
Predicted Mass Spectrometry Data
| Ion | Ionization Mode | Expected m/z (Monoisotopic) | Notes |
| [M+H]⁺ | ESI (+) | 324.0593 | Protonated molecule |
| [M+Na]⁺ | ESI (+) | 346.0412 | Sodium adduct |
| [M-H]⁻ | ESI (-) | 322.0436 | Deprotonated molecule |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~10-100 μM) of the sample in a suitable solvent mixture, such as methanol/water or acetonitrile/water. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.
-
Instrumentation: Introduce the sample into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) via direct infusion or coupled to an LC system.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500).
-
Data Analysis: Identify the molecular ion peak and compare its m/z value to the theoretical mass calculated from the molecular formula.
Mass Spectrometry Analysis Workflow
Caption: Workflow for Mass Spectrometry analysis.
Conclusion: A Synthesis of Spectroscopic Evidence
The structural characterization of this compound is achieved not by a single technique but by the logical integration of data from multiple spectroscopic methods. NMR spectroscopy defines the precise carbon-hydrogen framework. FT-IR provides irrefutable evidence of the key functional groups. UV-Vis spectroscopy confirms the presence of the conjugated aromatic systems, and Mass Spectrometry provides the definitive molecular weight and formula. Each technique validates the others, creating a robust and trustworthy data package that confirms the identity and structure of the molecule with the highest degree of scientific certainty. This comprehensive approach is essential for any further research or development involving this compound.
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The Architectural Nuances of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivatives: A Crystallographic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2] Since the discovery of Prontosil, the first sulfonamide antibacterial drug, this moiety has been integral to the development of therapeutics ranging from antimicrobial and anticancer agents to anti-inflammatory and antiviral drugs.[2][3] The efficacy of sulfonamide-based compounds is intimately linked to their three-dimensional structure and the intermolecular interactions they form with biological targets.[4] Understanding the crystal structure of these molecules provides invaluable insights into their solid-state properties, conformational preferences, and potential for polymorphism, all of which are critical parameters in drug design and development.[1][5]
This technical guide delves into the intricate world of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, a class of compounds that combines the electron-donating methoxy group with the electron-withdrawing nitro group, offering a rich platform for studying the interplay of electronic effects on molecular conformation and crystal packing. We will explore the synthesis, crystallization, and detailed structural analysis of these derivatives, with a focus on the geometric isomers of the nitrobenzenesulfonamide moiety. Through a comprehensive examination of their crystal structures, we aim to elucidate the subtle forces that govern their supramolecular architecture, providing a foundational understanding for the rational design of novel sulfonamide-based materials and therapeutics.
Experimental Protocols: From Synthesis to Structural Elucidation
The synthesis and crystallization of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives are crucial steps in obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are based on established methodologies.[3][6]
Synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides
A reliable method for the synthesis of these derivatives involves the reaction of a substituted nitrobenzenesulfonyl chloride with p-anisidine.[3][6]
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, combine 10.00 mmol of the appropriate nitrobenzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) and 10.00 mmol of p-anisidine.
-
Solvent Addition: Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate (Na₂CO₃) solution to the flask. The sodium carbonate acts as a base to neutralize the HCl formed during the reaction.
-
Reaction: Stir the mixture vigorously at room temperature for approximately 4 days.
-
Product Isolation: Collect the resulting solid product by suction filtration.
-
Washing: Wash the collected product sequentially with deionized water and isopropanol to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product in an oven at a low temperature to obtain the final N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivative.[3]
Crystallization for X-ray Diffraction
Growing single crystals of sufficient quality for X-ray crystallography is often a process of trial and error. Solvent diffusion is a commonly employed and effective technique.[3][6]
Step-by-Step Protocol for Solvent Diffusion:
-
Dissolution: Dissolve a small amount of the synthesized sulfonamide derivative in a minimal amount of a suitable "good" solvent (e.g., acetone or 1,2-dichloroethane) in a small vial.
-
Layering: Carefully layer a "poor" solvent in which the compound is less soluble (e.g., hexane or heptane) on top of the solution. This should be done slowly to avoid immediate precipitation.
-
Diffusion and Crystal Growth: Seal the vial and allow it to stand undisturbed at room temperature. Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting the slow growth of single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution for subsequent analysis.
The choice of solvents is critical and may need to be optimized for each specific derivative. For instance, X-ray quality crystals of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide have been grown by solvent diffusion of heptane into an acetone solution.[6] For the 3-nitro and 2-nitro isomers, successful crystallization has been achieved using hexane diffusion into acetone and 1,2-dichloroethane solutions, respectively.[3]
Structural Analysis: A Comparative Study of Isomers
A detailed examination of the crystal structures of the ortho-, meta-, and para-isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide reveals the profound impact of the nitro group's position on the molecule's conformation and the resulting supramolecular assembly. While the bond lengths and angles within the molecules are largely similar across the isomers, significant differences are observed in the C-S-N-C torsion angles, which dictate the relative orientation of the two phenyl rings.[3][7]
Molecular Conformation and Torsion Angles
The flexibility of the sulfonamide linkage allows for a range of conformations. A key descriptor of this conformation is the torsion angle between the two aromatic rings.
Caption: Rotatable bonds in the sulfonamide linkage.
The C-S-N-C torsion angles for the three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide are notably different, leading to distinct spatial arrangements of the phenyl rings.[3][6] For the 4-nitro isomer, this angle is approximately -58.6°, while for the 3-nitro and 2-nitro isomers, it is +66.56° and +41.78°, respectively.[6] These variations highlight the conformational flexibility of the sulfonamide core.
Tabulated Crystallographic Data
The following table summarizes key bond lengths and angles for the three isomers, demonstrating the general consistency of these parameters despite the differing substitution patterns.[3][6]
| Parameter | 4-nitro isomer | 3-nitro isomer | 2-nitro isomer | CSD Average[3] |
| Bond Lengths (Å) | ||||
| S1–C1 | 1.770 (3) | 1.7664 (12) | 1.7871 (12) | 1.766 (9) |
| S1–N1 | 1.646 (3) | 1.6450 (10) | 1.6426 (11) | 1.633 (9) |
| Bond Angles ( °) | ||||
| C1–S1–N1 | 106.9 (2) | 107.4 (8) | 107.5 (8) | 107.4 (13) |
| S1–N1–C7 | 116.9 (2) | 119.00 (8) | 115.49 (8) | - |
| O1–S1–O2 | 120.45 (14) | 120.66 (5) | 118.98 (6) | - |
| Torsion Angle ( °) | ||||
| C-S-N-C | -58.6 (3) | +66.56 (3) | +41.78 (10) | -68.7 to +71.3 |
Intermolecular Interactions and Crystal Packing
The supramolecular architecture of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives is primarily governed by a network of intermolecular interactions, with hydrogen bonds playing a pivotal role.[1][4][5]
Hydrogen Bonding Motifs
In the solid state, sulfonamides typically exhibit characteristic hydrogen-bonding patterns, most commonly forming N–H⋯O=S interactions.[3][4] These can lead to the formation of chains or dimers.[3]
Caption: Hydrogen bonding in sulfonamide crystals.
All three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide exhibit N–H⋯O hydrogen bonds.[3][7] However, the nature of the acceptor oxygen atom varies. In the 4-nitro and 3-nitro isomers, the acceptor is an oxygen atom of the sulfonamide group of a neighboring molecule.[3] In contrast, for the 2-nitro isomer, the acceptor is the oxygen atom of the methoxy group.[3] This seemingly minor difference has a profound impact on the overall crystal packing.
The 4-nitro isomer forms an intricate three-dimensional network.[3][7] The 3-nitro isomer assembles into ladder-shaped sheets, while the 2-nitro derivative forms relatively planar infinite sheets.[3][7] These distinct packing arrangements underscore how subtle changes in molecular structure can lead to significantly different solid-state architectures.
The Role of Other Non-Covalent Interactions
Beyond the dominant hydrogen bonds, other weaker interactions such as π-π stacking and C–H⋯O contacts contribute to the overall stability of the crystal lattice.[1][5] The different orientations of the phenyl rings in the three isomers, a direct consequence of the varying C-S-N-C torsion angles, influence the potential for and nature of these weaker interactions.[3] Ultimately, the observed differences in intermolecular interactions appear to be driven more by the demands of efficient crystal packing rather than the intrinsic shape of the individual molecules.[3][7]
Conclusion: From Molecular Structure to Material Properties
The comprehensive structural analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives provides a clear illustration of the fundamental principles of crystal engineering. The interplay between molecular conformation, primarily dictated by the flexible sulfonamide linkage, and the hierarchy of intermolecular interactions, led by strong N–H⋯O hydrogen bonds, gives rise to diverse and complex supramolecular architectures.
For researchers and professionals in drug development, this detailed understanding is paramount. The specific conformation adopted by a molecule in the solid state can influence its solubility, dissolution rate, and bioavailability. Furthermore, the potential for polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is a critical consideration in pharmaceutical formulation.[1][5] The insights gained from the crystallographic studies of these model compounds can inform the design of future sulfonamide-based drugs with optimized solid-state properties, ultimately contributing to the development of safer and more effective medicines.
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Oblazny, M., & Hamaker, C. G. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(8), 673. [Link]
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Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1). [Link]
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Oblazny, M., & Hamaker, C. G. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
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Martínez, I. I., et al. (2025). (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. [Link]
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Schäfer, L., et al. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. National Institutes of Health. [Link]
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The Compass of the Cell: An In-Depth Technical Guide to In Silico Exploration of Benzenesulfonamide Derivatives
Foreword: Beyond the Flask – Charting Molecular Futures with Silicon
In the intricate dance of drug discovery, the benzenesulfonamide scaffold stands as a testament to enduring chemical utility. Its derivatives have given rise to a pharmacopeia of indispensable medicines, from diuretics to anticancer agents.[1][2][3] Yet, the traditional path of synthesis and screening, while foundational, is a resource-intensive odyssey. Today, we stand at the confluence of chemistry and computation, where in silico methodologies provide a powerful compass to navigate the vast chemical space of these derivatives. This guide is crafted for the modern drug hunter—the researcher, the scientist, the development professional—who seeks to harness the predictive power of computational techniques to design, refine, and de-risk benzenesulfonamide-based therapeutics with greater precision and efficiency.
This document eschews rigid templates, opting instead for a narrative that mirrors the logical and iterative flow of a well-designed in silico drug discovery campaign. We will journey from the initial conception of a molecular hypothesis to the rigorous computational validation that precedes synthesis. Our focus will be on the "why" as much as the "how," providing not just protocols but the strategic reasoning that underpins them. Every step is a self-validating system, designed to build confidence in our virtual candidates before they ever touch a flask.
I. The Blueprint: Strategic Framework for In Silico Benzenesulfonamide Research
The journey of a thousand molecules begins with a single, well-defined plan. An effective in silico workflow is not a linear path but a cyclical process of hypothesis, prediction, and refinement. The inherent value of computational screening lies in its ability to rapidly triage vast virtual libraries, enriching the subsequent experimental pipeline with candidates of higher probable success.[4][5]
Our exploration will be anchored in the core methodologies that form the bedrock of modern computational drug design:
-
Target Selection and Preparation: Identifying the biological question and preparing the macromolecular target for interrogation.
-
Ligand Library Design and Preparation: Crafting a focused or diverse set of virtual benzenesulfonamide derivatives.
-
Molecular Docking: Predicting the preferred orientation and binding affinity of a ligand to its target.
-
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex to assess stability and binding mechanisms.[6][7]
-
ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of candidate molecules.[1][8][9]
-
Quantitative Structure-Activity Relationship (QSAR): Building mathematical models to correlate chemical structure with biological activity.[10][11]
The following Graphviz diagram illustrates this integrated workflow, emphasizing the iterative nature of the process.
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An In-Depth Technical Guide to the Homologs of 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid: Design, Synthesis, and Evaluation
A Senior Application Scientist's Perspective on a Promising Scaffold
Authored by: [Your Name/Gemini AI]
Published: January 14, 2026
Abstract
The 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid scaffold represents a compelling starting point for medicinal chemistry campaigns, particularly in the exploration of novel therapeutics targeting a range of biological pathways. This technical guide provides an in-depth analysis of the strategies for identifying and designing homologs of this core structure. We will delve into the synthetic methodologies for creating these analogs, explore the critical aspects of their in vitro and in vivo evaluation, and discuss the structure-activity relationships (SAR) that govern their biological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of new chemical entities with therapeutic potential.
Introduction: The Significance of the Sulfonamide-Bearing Benzoic Acid Moiety
The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its role in the development of antibacterial sulfa drugs.[1] Beyond their antimicrobial properties, sulfonamides are integral to a wide array of therapeutics, including diuretics, anticonvulsants, and anti-inflammatory agents.[2] The combination of a sulfonamide with a benzoic acid moiety creates a scaffold with a rich potential for biological activity, offering hydrogen bonding capabilities, ionizable groups for solubility, and a rigid backbone for precise substituent placement.
This compound itself is a member of the broader class of sulfamoylbenzoic acids, which have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[1][3] Inhibition of specific CA isoforms has therapeutic implications in glaucoma, epilepsy, and certain types of cancer.[4] While specific data on this compound is limited, its structural alerts point towards potential activity as a CA inhibitor and modulator of other biological targets. For instance, a close analog where the methoxy group is replaced by a bromo group has been shown to be a more potent agonist of the lysophosphatidic acid receptor 2 (LPA2) than its unsubstituted counterpart, highlighting the sensitivity of this scaffold to substitution.[5]
This guide will explore the systematic modification of the this compound structure through homologation and other medicinal chemistry strategies to generate novel compounds with enhanced potency, selectivity, and desirable pharmacokinetic profiles.
Strategies for Homolog Identification and Design
Homologation, the process of systematically adding methylene groups (-CH2-) to a molecule, is a fundamental strategy in medicinal chemistry to probe the structure-activity relationship (SAR) and optimize pharmacokinetic properties.[6] For the this compound scaffold, homologation can be applied to several key positions.
Homologation of the Linker between the Phenyl Rings
Introducing methylene groups between the sulfamoyl nitrogen and the methoxyphenyl ring can alter the flexibility and distance between the two aromatic systems. This can significantly impact the binding affinity to the target protein.
Alkyl Homologation of the Methoxy Group
Replacing the methyl group of the methoxy substituent with ethyl, propyl, or larger alkyl chains can probe the steric and lipophilic tolerance of the binding pocket. This can influence metabolic stability and membrane permeability.
Bioisosteric Replacement and Functional Group Modification
Beyond simple homologation, bioisosteric replacement offers a powerful tool for modulating the properties of the lead compound.[7] Key strategies include:
-
Sulfonamide Bioisosteres: Replacing the sulfonamide linker with amides, reversed sulfonamides, or other bioisosteric groups can fine-tune the electronic properties and hydrogen bonding capacity of the molecule.[7][8]
-
Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with tetrazoles, hydroxamic acids, or other acidic functional groups to alter pKa, metabolic stability, and cell permeability.[2]
-
Aromatic Ring Substitution: The substitution pattern on both phenyl rings is a critical determinant of activity. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and provide additional interaction points with the target.
The following diagram illustrates the key points for modification on the this compound scaffold.
Caption: Key modification strategies for designing homologs of this compound.
Chemical Synthesis Methodologies
The synthesis of homologs of this compound typically involves a convergent approach, building the key fragments and then coupling them. A general and adaptable synthetic route is outlined below.
General Synthetic Scheme
The primary route involves the reaction of a substituted sulfonyl chloride with an appropriate aniline derivative.
Caption: General synthetic workflow for the preparation of sulfamoylbenzoic acid homologs.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a representative procedure for the synthesis of the parent compound, which can be adapted for various homologs.
Step 1: Preparation of 4-(chlorosulfonyl)benzoic acid
-
To a cooled (0 °C) and stirred solution of 4-carboxybenzenesulfonic acid (1 equivalent) in thionyl chloride (5-10 equivalents), add dimethylformamide (catalytic amount) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-(chlorosulfonyl)benzoic acid.
Step 2: Synthesis of this compound
-
Dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetone and water.
-
To this solution, add p-anisidine (1.1 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product.
In Vitro and In Vivo Evaluation
A systematic evaluation of the synthesized homologs is crucial to determine their biological activity and therapeutic potential.
In Vitro Assays
A tiered approach to in vitro screening is recommended to efficiently identify promising candidates.
Primary Screening:
-
Carbonic Anhydrase Inhibition Assay: Given the prevalence of CA inhibition among sulfonamides, this should be a primary screen. Assays for key isoforms such as CA I, II, IX, and XII are recommended.[3]
-
Target-Based Screening: If a specific target is hypothesized (e.g., LPA2 receptor), a direct binding or functional assay should be employed.[5]
Secondary Screening:
-
Antiproliferative Assays: For oncology applications, screening against a panel of cancer cell lines (e.g., breast, colon, lung) is essential.[9] The MTT or SRB assay can be used to determine the IC50 values.
-
Anti-inflammatory Assays: To assess anti-inflammatory potential, assays measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages can be performed.[10]
The following diagram illustrates a typical in vitro screening cascade.
Caption: A tiered workflow for the in vitro evaluation of synthesized homologs.
In Vivo Models
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
-
Anti-inflammatory Models: The carrageenan-induced paw edema model in rodents is a standard for evaluating acute anti-inflammatory activity.[11]
-
Oncology Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for evaluating anticancer efficacy.[9]
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is crucial for predicting their behavior in humans.[3]
Table 1: Representative Data for a Hypothetical Homolog Series
| Compound ID | R Group (on Benzoic Acid) | Linker | IC50 (CA II, nM) | IC50 (MCF-7, µM) |
| Parent | H | -NH- | 150 | 25 |
| Homolog 1 | H | -CH₂NH- | 250 | 40 |
| Homolog 2 | 3-F | -NH- | 75 | 15 |
| Homolog 3 | 3-Cl | -NH- | 50 | 10 |
Structure-Activity Relationships (SAR)
Systematic analysis of the biological data from the homolog series will reveal key SAR insights.
-
Impact of Linker Length: The data may show that a direct sulfonamide linkage is optimal for CA inhibition, while a more flexible linker may be preferred for other targets.
-
Influence of Aromatic Substitution: Halogen substitution on the benzoic acid ring, particularly at the meta position, often enhances potency, likely through favorable interactions with the target's binding pocket.
-
Role of the Methoxy Group: The methoxy group on the second phenyl ring may be involved in a key hydrogen bond or hydrophobic interaction. Modifying this group will elucidate its importance.
Conclusion and Future Directions
The this compound scaffold is a versatile and promising starting point for the discovery of novel therapeutic agents. Through systematic homologation, bioisosteric replacement, and thorough in vitro and in vivo evaluation, new chemical entities with potent and selective activity against a range of biological targets can be identified. Future work should focus on exploring a wider range of substitutions and bioisosteric replacements, as well as elucidating the mechanism of action of the most promising compounds through structural biology and advanced biochemical techniques. The insights gained from such studies will be invaluable for the rational design of the next generation of sulfonamide-based therapeutics.
References
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Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.[5]
-
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules.[3]
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules.[12]
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Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International.[1]
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Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research.[13]
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Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters.[7]
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Sulphonamide Bioisosteres. Cambridge MedChem Consulting.[8]
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Homologation: A Versatile Molecular Modification Strategy to Drug Discovery. Current Topics in Medicinal Chemistry.[6]
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Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ.[14]
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Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry.[2]
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Sulfonamides - pharmacology 2000. Medical Pharmacology.[1]
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Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE.[4]
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Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry.[15]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules.[16]
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Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules.[9]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules.[17]
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A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Journal of Drug Delivery and Therapeutics.[18]
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Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. US Patent 4,689,182.[19]
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules.[11]
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The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology.[20]
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4-(4-methoxyphenyl)-benzoic acid. ChemSynthesis.[21]
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Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry.[10]
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Process for the preparation of sulfamylbenzoic acids. Canadian Patent CA1082191A.[22]
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Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules.[23]
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Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. ResearchGate.[24]
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Methodological & Application
Application Notes & Protocols: Leveraging 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid, a versatile bifunctional building block in organic synthesis. Its unique structural architecture, featuring a carboxylic acid, a sulfonamide linker, and an electron-rich methoxyphenyl ring, offers two distinct and orthogonal points for chemical modification. This document elucidates the core synthetic applications of this reagent, focusing on its utility in constructing complex molecular scaffolds, particularly for drug discovery and medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and present structure-activity relationship (SAR) data for its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable compound.
Introduction: A Molecule of Strategic Importance
This compound is more than a simple organic molecule; it is a strategic scaffold that bridges key functional groups essential for creating compounds with significant biological activity. The inherent functionalities allow for sequential or parallel synthetic diversification.
-
The Carboxylic Acid: This group serves as a classical "handle" for amide bond formation, a cornerstone of medicinal chemistry, enabling linkage to a vast array of amine-containing fragments or biomolecules.
-
The Sulfonamide Moiety: The sulfonamide group is a privileged structure in pharmacology, known for its ability to act as a transition-state mimetic and engage in critical hydrogen bonding interactions with biological targets.[1] The N-H proton is sufficiently acidic to be removed, allowing the nitrogen to act as a nucleophile for further functionalization.
-
The Methoxyphenyl Group: This electron-rich aromatic system can influence the electronic properties of the sulfonamide and provides a site for potential further modification, though it primarily modulates the pharmacokinetic properties of the final compound.
The strategic placement of these groups makes this compound a powerful starting material for developing inhibitors for various enzyme classes, including hydrolases and transferases.[2]
Core Synthetic Applications & Mechanistic Rationale
The utility of this reagent is best understood through its two primary modes of reactivity: derivatization at the carboxylic acid and modification at the sulfonamide nitrogen.
Amide Bond Formation: Building Molecular Complexity
The most direct application of this compound is its use as a carboxylic acid component in amide coupling reactions. This transformation is fundamental to the synthesis of peptidomimetics and other complex bioactive molecules.
Causality of Experimental Design: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow. Therefore, the carboxylic acid must first be "activated." Standard carbodiimide coupling conditions, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP), are highly effective.[2] EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile. DMAP accelerates the reaction by forming an even more reactive DMAP-acylpyridinium salt. The choice of an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is critical to prevent hydrolysis of the activated intermediates.[2]
Caption: General workflow for EDC/DMAP mediated amide coupling.
N-Alkylation of the Sulfonamide: Introducing Diversity
The sulfonamide N-H proton can be abstracted by a suitable base, creating a potent nucleophile for reaction with various electrophiles, most commonly alkyl halides. This allows for the introduction of new substituents directly onto the sulfonamide nitrogen, significantly altering the steric and electronic profile of the molecule.
Causality of Experimental Design: This reaction is typically performed in a polar aprotic solvent like DMF, which effectively solvates the cation of the base without interfering with the nucleophile. A moderately strong base, such as potassium carbonate (K₂CO₃), is often sufficient to deprotonate the sulfonamide.[3] The choice of base is crucial; overly strong bases could potentially deprotonate other sites on the molecule. The reaction is often heated to increase the rate of the Sₙ2 reaction between the sulfonamide anion and the alkyl halide.
Caption: Simplified mechanism for N-alkylation of a sulfonamide.
Application in Drug Discovery: A Scaffold for Enzyme Inhibitors
Derivatives of this compound have shown significant promise as selective enzyme inhibitors. By modifying the amine coupled to the carboxylic acid or the alkyl group on the sulfonamide nitrogen, researchers can fine-tune the molecule's affinity and selectivity for specific biological targets.
Case Study: Inhibition of human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
Recent studies have demonstrated that sulfamoyl-benzamide derivatives are effective and selective inhibitors of h-NTPDases, enzymes implicated in physiological processes like thrombosis and inflammation.[2] The core this compound scaffold serves as the foundation for these inhibitors.
Structure-Activity Relationship (SAR) Insights: The biological activity of these derivatives is highly dependent on the nature of the substituents. For instance, coupling the core scaffold with different amines leads to compounds with varying inhibitory concentrations (IC₅₀) against different h-NTPDase isoforms.
| Compound Derivative Structure | Target Isoform | IC₅₀ (μM) | Reference |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | 0.27 ± 0.08 | [2] |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | 0.29 ± 0.07 | [2] |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 | [2] |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 | [2] |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 | [2] |
Note: The table presents data for related sulfamoylbenzoic acid derivatives to illustrate the principle of SAR based on the core scaffold.
This data clearly indicates that substitutions on the aromatic rings (e.g., chloro groups) and the choice of amide and sulfonamide substituents (e.g., morpholine, benzylamine) drastically influence both potency and selectivity.[2]
Detailed Experimental Protocols
The following protocols are generalized procedures that can be adapted for specific substrates. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Amide Coupling via EDC/DMAP
Objective: To synthesize an N-substituted-4-[(4-methoxyphenyl)sulfamoyl]benzamide from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Reagents: Add the desired amine (1.1 eq), followed by DMAP (0.1 eq). Stir the mixture for 5 minutes at room temperature.
-
Initiation: Add EDC (1.2 eq) to the mixture in one portion.
-
Scientist's Note: The reaction is often slightly exothermic. A water bath can be used to maintain room temperature if necessary.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up: a. Once the reaction is complete, dilute the mixture with additional DCM. b. Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Rationale: The acid wash removes unreacted amine and DMAP. The bicarbonate wash removes any remaining unreacted carboxylic acid and HCl. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for N-Alkylation of the Sulfonamide
Objective: To synthesize an N-alkyl-4-[(4-methoxyphenyl)sulfamoyl]benzoic acid derivative.
Materials:
-
This compound methyl or ethyl ester (1.0 eq)
-
Note: The carboxylic acid is typically protected as an ester to prevent it from interfering with the base.
-
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.5 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, suspend the starting sulfonamide ester (1.0 eq) and powdered K₂CO₃ (2.0 eq) in anhydrous DMF (approx. 0.2 M).
-
Addition of Electrophile: Add the alkyl halide (1.5 eq) to the suspension at room temperature with vigorous stirring.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 6-24 hours).
-
Work-up: a. Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers and wash with water (3x) and then with brine (1x).
-
Rationale: The water washes are crucial to remove the highly polar DMF solvent. d. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to isolate the N-alkylated sulfonamide ester.
-
Deprotection (if necessary): If the final acid is desired, the ester can be hydrolyzed under standard conditions (e.g., using LiOH in a THF/water mixture).
-
Characterization: Analyze the final product by NMR and mass spectrometry to confirm its identity and purity.
Conclusion
This compound stands out as a highly valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its dual reactivity allows for the systematic and efficient construction of diverse chemical libraries. The protocols and principles outlined in this guide demonstrate its straightforward application in creating complex amide and N-substituted sulfonamide structures, which are central to the development of novel therapeutics. By understanding the causality behind the reaction conditions, researchers can effectively troubleshoot and adapt these methods to build the next generation of targeted molecular agents.
References
-
Iqbal, J., Zaib, S., Khan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports. Available at: [Link]
-
Kaur, H., & Kumar, S. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics. Available at: [Link]
-
Saeed, A., Shahid, M., & Anis, I. (2014). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Journal of Saudi Chemical Society. Available at: [Link]
-
Sadatnabi, A., Patoghi, P., & Nematollahi, D. (2021). Methods for the synthesis of sulfonamides. ResearchGate. Available at: [Link]
-
Olaru, A., et al. (2017). Synthesis of 4-sulfamoylphenyl-benzylamine Derivatives With Inhibitory Activity Against Human Carbonic Anhydrase Isoforms I, II, IX and XII. PubMed. Available at: [Link]
-
Shankaraiah, N., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Kampschulze, J., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research. Available at: [Link]
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- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid in Medicinal Chemistry
Introduction: A Versatile Scaffold in Drug Discovery
The sulfamoylbenzoic acid moiety, particularly with substitutions like the 4-methoxyphenyl group, represents a privileged scaffold in modern medicinal chemistry. Its synthetic tractability and ability to engage in crucial hydrogen bonding and other non-covalent interactions have led to its exploration in a wide array of therapeutic areas. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid and its derivatives. We will delve into its diverse biological targets, provide detailed experimental protocols for its evaluation, and explain the scientific rationale behind these methodologies.
The core structure, characterized by a benzoic acid linked to a sulfonamide group, offers a unique combination of acidic and hydrogen-bond donating/accepting features. This allows for the tailored design of molecules that can specifically interact with the active sites of various enzymes and receptors. The 4-methoxyphenyl substituent, in particular, can influence pharmacokinetic properties and provide additional interaction points within a binding pocket.
Key Therapeutic Applications and Mechanisms of Action
Derivatives of the this compound scaffold have shown significant promise in several key areas of medicinal chemistry. The following sections will explore these applications, the underlying mechanisms, and the rationale for targeting these specific biological pathways.
Selective Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
Scientific Rationale: h-NTPDases are a family of ectoenzymes that hydrolyze extracellular nucleotides (ATP, ADP), playing a critical role in purinergic signaling. Dysregulation of this signaling is implicated in a variety of pathological conditions including thrombosis, inflammation, diabetes, and cancer.[1] Selective inhibition of h-NTPDase isoforms is a promising therapeutic strategy to modulate these processes.
Mechanism of Action: Sulfamoyl-benzamide derivatives, including those with a 4-methoxyphenyl moiety, have been identified as potent and selective inhibitors of several h-NTPDase isoforms.[1] The mechanism involves the interaction of the sulfamoylbenzoic acid core with key amino acid residues in the enzyme's active site, leading to a reduction in its hydrolytic activity. Molecular docking studies have revealed that the sulfonamide and carboxylate groups are crucial for forming hydrogen bonds within the active site, while the substituted phenyl ring (such as the 4-methoxyphenyl group) can engage in hydrophobic or pi-stacking interactions, contributing to the inhibitor's potency and selectivity.[1]
Agonism of the Lysophosphatidic Acid Receptor 2 (LPA2)
Scientific Rationale: Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA2. The LPA2 receptor is known to mediate anti-apoptotic and protective effects, particularly in the gastrointestinal tract.[2][3] Developing specific agonists for LPA2 is a therapeutic goal for conditions involving tissue damage, such as that caused by radiation.
Mechanism of Action: Analogues of sulfamoyl benzoic acid (SBA) have been engineered as the first specific agonists of the LPA2 receptor, with some exhibiting subnanomolar activity.[2][3] The design of these molecules was guided by computational modeling to fit into the ligand-binding pocket of LPA2. The sulfamoyl benzoic acid core mimics the phosphate group of the endogenous ligand LPA, while modifications to the rest of the molecule allow for specific and high-affinity binding to the LPA2 receptor, initiating downstream signaling pathways that promote cell survival and regeneration.[2]
Inhibition of Enzymes Implicated in Type 2 Diabetes
Scientific Rationale: A key strategy in managing postprandial hyperglycemia in type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase in the digestive tract.[4] By slowing the breakdown of complex carbohydrates into absorbable monosaccharides, the post-meal spike in blood glucose can be blunted.
Mechanism of Action: Derivatives of sulfamoylbenzoic acid have been synthesized and shown to be effective inhibitors of both α-glucosidase and α-amylase.[4][5] The inhibitory activity is attributed to the molecule's ability to bind to the active sites of these enzymes, preventing the binding of their natural carbohydrate substrates. The interactions are typically mediated by hydrogen bonds and hydrophobic interactions, with the specific substitution pattern on the sulfamoyl and benzoic acid moieties influencing the potency and selectivity of inhibition.[4]
Butyrylcholinesterase (BChE) Inhibition for Alzheimer's Disease
Scientific Rationale: While acetylcholinesterase (AChE) inhibitors are a mainstay in Alzheimer's disease (AD) therapy, butyrylcholinesterase (BChE) has gained attention for its role in the later stages of the disease.[6] Selective inhibition of BChE is being explored as a potential therapeutic avenue for AD.
Mechanism of Action: Through pharmacophore-based virtual screening and subsequent structure-guided design, m-sulfamoyl benzoamide derivatives have been identified as potent and selective inhibitors of BChE.[6] Molecular docking and dynamics studies have revealed that these compounds can fit into a subpocket of the BChE active site, leading to potent inhibition. The sulfamoyl and benzamide components are crucial for establishing key interactions within the active site, leading to the observed inhibitory activity and potential cognitive improvement in preclinical models.[6][7]
Experimental Protocols and Workflows
The following section provides detailed, step-by-step methodologies for key experiments and workflows relevant to the evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general two-step synthesis for N-substituted sulfamoylbenzoic acid derivatives.
Step 1: Chlorosulfonation of 4-carboxybenzoic acid
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-carboxybenzoic acid.
-
Carefully add an excess of chlorosulfonic acid dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
The resulting precipitate, 4-(chlorosulfonyl)benzoic acid, is filtered, washed with cold water, and dried under vacuum.
Step 2: Amination to form the Sulfonamide
-
Dissolve the 4-(chlorosulfonyl)benzoic acid from Step 1 in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
In a separate flask, dissolve 4-methoxyaniline (or another desired amine) and a base (e.g., triethylamine or pyridine) in the same solvent.
-
Slowly add the solution of 4-(chlorosulfonyl)benzoic acid to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue is then worked up by acidifying with dilute HCl and extracting with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired this compound derivative.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to assess the antidiabetic potential of the synthesized compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in DMSO
-
Acarbose as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound solution (or DMSO for the control), and 20 µL of the α-glucosidase enzyme solution.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Molecular Docking Workflow
This protocol outlines a general workflow for in silico molecular docking studies to predict the binding mode of the inhibitors.
Workflow:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., h-NTPDase1, BChE) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and ligands, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
Identify the binding site based on the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative.
-
Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Molecular Docking:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.
-
Generate multiple binding poses and score them based on the docking algorithm's scoring function.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most plausible binding mode.
-
Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, to understand the molecular basis of inhibition.
-
Data Presentation
Table 1: Inhibitory Activity of Sulfamoylbenzoic Acid Derivatives against h-NTPDase Isoforms
| Compound ID | Target Isoform | IC50 (µM) | Reference |
| 2d | h-NTPDase8 | 0.28 ± 0.07 | [1] |
| 3f | h-NTPDase2 | 0.27 ± 0.08 | [1] |
| 3i | h-NTPDase3 | 0.72 ± 0.11 | [1] |
| 3j | h-NTPDase2 | 0.29 ± 0.07 | [1] |
| 4d | h-NTPDase2 | 0.13 ± 0.01 | [1] |
Table 2: Inhibitory Activity of Sulfamoyl Benzoamide Derivatives against Butyrylcholinesterase
| Compound ID | Target | IC50 (µM) | Reference |
| 27a | hBChE | 0.078 ± 0.03 | [6] |
| (R)-37a | hBChE | 0.005 ± 0.001 | [6] |
Visualizations
Signaling Pathway
Sources
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- 4. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Evaluating 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid as a Carbonic Anhydrase Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid as a carbonic anhydrase (CA) inhibitor. We delve into the foundational principles of CA enzymology, the established mechanism of action for sulfonamide-based inhibitors, and the rationale behind this compound's specific molecular design. The core of this guide features a detailed, field-proven protocol for determining inhibitory potency using a high-throughput colorimetric assay, complete with data analysis workflows and interpretation guidelines.
Scientific Foundation: Carbonic Anhydrases and the Rationale for Inhibition
The Carbonic Anhydrase Enzyme Family
Carbonic anhydrases (CAs; EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes crucial for life.[1][2] Their primary function is to catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1][3] This reaction, while simple, is fundamental to a host of physiological processes, including respiration, CO₂ transport between tissues and lungs, pH homeostasis, electrolyte secretion, and biosynthesis pathways like gluconeogenesis and lipogenesis.[1][4]
In humans, 14 active alpha-CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and kinetic properties.[1][5] They can be cytosolic (e.g., CA I, CA II), membrane-associated (e.g., CA IV, CA IX, CA XII), mitochondrial (CA V), or secreted (CA VI).[6]
Pathophysiological Relevance and Therapeutic Targeting
The dysregulation of CA activity is implicated in numerous pathologies, making them significant drug targets.[5][7]
-
Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure.[3][8]
-
Oncology: Tumor-associated isoforms CA IX and XII are overexpressed in many hypoxic solid tumors.[5][9] They help maintain an alkaline intracellular pH and an acidic extracellular microenvironment, which promotes tumor growth, proliferation, and metastasis.[5][10] Inhibiting these isoforms is a validated anti-cancer strategy.[10]
-
Epilepsy & Neurological Disorders: CAs play a role in neuronal excitability, and inhibitors can have anticonvulsant effects.[8][11]
Sulfonamides: The Archetypal CA Inhibitors
The primary sulfonamide moiety (-SO₂NH₂) is the cornerstone of CA inhibitor design.[4] The mechanism is well-established: the sulfonamide group deprotonates and the resulting anion coordinates directly to the Zn²⁺ ion at the enzyme's active site as a tetrahedral complex, effectively displacing the catalytic water/hydroxide molecule and halting the enzyme's function.[12][13]
Compound Profile: this compound
This compound is a member of the benzenesulfonamide class of CA inhibitors. Its structure is designed to leverage the "tail approach," a key strategy for achieving inhibitory potency and isoform selectivity.[9][14]
-
Zinc-Binding Group (ZBG): The unsubstituted primary sulfonamide (-SO₂NH₂) serves as the anchor, binding to the active site zinc ion.
-
Scaffold: The central benzene ring positions the ZBG and the "tail" in the correct orientation for optimal interaction.
-
Tail Moiety: The 4-carboxy- and 4-methoxyphenyl groups constitute the "tail." This part of the molecule extends away from the zinc ion and interacts with amino acid residues lining the active site cavity. Differences in these residues among CA isoforms (e.g., Phe131 in CA II vs. Val131 in CA IX) create distinct subpockets.[9][10][13] By designing tails that exploit these differences through steric, hydrophobic, or hydrogen-bonding interactions, it is possible to achieve selective inhibition of a desired isoform over off-target ones.[9][13]
Mechanism of Action: A Structural Perspective
The inhibitory action of benzenesulfonamides like this compound is a multi-point interaction process within the CA active site. X-ray crystallography studies of related compounds have elucidated the key binding determinants.[10][12][15]
-
Zinc Coordination: The primary interaction is the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion.[12]
-
Hydrogen Bond Network: The sulfonamide oxygens form a critical hydrogen bond network with the side chain of the highly conserved Thr199 residue, further stabilizing the inhibitor in the active site.[15]
-
Tail Interactions for Selectivity: The methoxyphenyl and benzoic acid "tail" extends into a region of the active site that varies between isoforms. Interactions in this hydrophobic pocket, which includes residues at positions 92 and 131, are crucial for modulating affinity and conferring isoform specificity.[9][12]
Figure 1: Binding mode of a benzenesulfonamide inhibitor.
Experimental Protocol: In Vitro CA Inhibition Assay
This section provides a robust protocol for determining the inhibitory potency (IC₅₀) of this compound against various CA isoforms. The method is based on the well-established esterase activity of CAs, using p-nitrophenyl acetate (p-NPA) as a chromogenic substrate.[7][16]
Principle of the Assay
Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, this rate decreases in a dose-dependent manner, allowing for the calculation of the inhibitor's potency.[7][16]
Materials and Reagents
-
Enzyme: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Test Inhibitor: this compound.
-
Positive Control: Acetazolamide (a well-characterized, broad-spectrum CA inhibitor).[17]
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Organic Solvent: DMSO (for dissolving inhibitor and substrate).
-
Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader with kinetic measurement capabilities at 400-405 nm.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare in deionized water, adjust pH carefully, and store at 4°C.
-
CA Enzyme Stock (1 mg/mL): Dissolve lyophilized CA powder in cold Assay Buffer. Aliquot into single-use vials and store at -80°C. Rationale: Avoiding repeated freeze-thaw cycles is critical to maintaining enzyme activity.
-
CA Working Solution (e.g., 2X final concentration): Immediately before use, dilute the CA stock to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
p-NPA Substrate Stock (30 mM): Dissolve p-NPA in 100% DMSO. Prepare fresh daily. Rationale: p-NPA can hydrolyze spontaneously in aqueous solutions over time.
-
Inhibitor Stocks (e.g., 10 mM): Dissolve the test inhibitor and Acetazolamide in 100% DMSO to create high-concentration stocks. Store at -20°C. From this, prepare serial dilutions in DMSO.
Assay Procedure
Sources
- 1. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifelinesblog.com [lifelinesblog.com]
- 3. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
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- 10. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Synthesis of Anticancer Agents from Benzenesulfonamide Derivatives
Introduction: The Benzenesulfonamide Scaffold in Oncology
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Its prominence in oncology stems from its ability to act as a versatile pharmacophore, capable of targeting various enzymes and receptors implicated in cancer progression. A primary mechanism of action for many benzenesulfonamide-based anticancer agents is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1][2][3] These enzymes are overexpressed in many solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell proliferation and metastasis.[4] By inhibiting these enzymes, benzenesulfonamide derivatives can disrupt the pH balance within tumors, leading to apoptosis and reduced tumor growth.[5]
Beyond carbonic anhydrase inhibition, benzenesulfonamide derivatives have been developed to target other critical cancer-related pathways, including cyclooxygenase-2 (COX-2) inhibition and tyrosine kinase inhibition.[6][7] This chemical tractability, combined with its favorable pharmacokinetic properties, makes the benzenesulfonamide scaffold a cornerstone in the development of novel anticancer therapeutics.[8][9] This guide provides detailed protocols for the synthesis of key benzenesulfonamide-based anticancer agents, alongside an exploration of the chemical principles and structure-activity relationships that underpin their design and efficacy.
Key Synthetic Strategies and Core Reactions
The synthesis of benzenesulfonamide-based anticancer agents typically involves a modular approach, where a central benzenesulfonamide core is functionalized with various heterocyclic or aromatic moieties to achieve desired biological activity. Common synthetic strategies include:
-
Condensation Reactions: These are widely employed to construct heterocyclic rings appended to the benzenesulfonamide core. For instance, the synthesis of pyrazoline-containing benzenesulfonamides often involves the condensation of chalcones with 4-hydrazinylbenzenesulfonamide.[10][11]
-
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are invaluable for creating carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse substituents onto the benzenesulfonamide scaffold.
-
Multicomponent Reactions: One-pot multicomponent reactions, like the Biginelli reaction, offer an efficient route to complex dihydropyrimidinone-benzenesulfonamide derivatives.[5]
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for synthesizing triazole-containing benzenesulfonamide derivatives with high yields and specificity.[2][3]
The choice of synthetic route is often dictated by the desired target molecule and the availability of starting materials. The following sections provide detailed protocols for the synthesis of representative benzenesulfonamide-based anticancer agents, illustrating the practical application of these synthetic strategies.
Protocol 1: Synthesis of Celecoxib - A Selective COX-2 Inhibitor
Celecoxib is a selective COX-2 inhibitor used in the treatment of pain and inflammation, and it has also shown promise as an anticancer agent.[6] Its synthesis is a classic example of a two-step process involving a Claisen condensation followed by a cyclocondensation.[7]
Synthetic Workflow for Celecoxib
Caption: Synthetic workflow for Celecoxib.
Step 1: Claisen Condensation to Synthesize 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
This step involves the formation of a β-diketone through a Claisen condensation reaction.[7]
-
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH) or other suitable base (e.g., potassium hydride)[12]
-
Toluene (anhydrous)
-
Hydrochloric acid (15%)
-
Petroleum ether
-
-
Protocol:
-
To a stirred suspension of sodium hydride (25 g) in anhydrous toluene (400 mL) in a 1000 mL four-necked flask, add 4'-methylacetophenone (40 g) dropwise at 20-25°C.[12]
-
Simultaneously, add ethyl trifluoroacetate (50 g) dropwise, maintaining the temperature.[12]
-
After the addition is complete, heat the mixture to 40-45°C and stir for 5 hours.[12]
-
Cool the reaction mixture to 30°C and quench by the dropwise addition of 15% hydrochloric acid (120 mL).[12]
-
Separate the organic layer and evaporate the solvent under reduced pressure.
-
To the residue, add petroleum ether (200 mL) to induce crystallization.[12]
-
Filter the solid, wash with cold petroleum ether, and dry to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. A reported yield for this step is 91%.[12]
-
Step 2: Cyclocondensation to Synthesize Celecoxib
This final step forms the pyrazole ring of Celecoxib through the reaction of the β-diketone with 4-hydrazinylbenzenesulfonamide hydrochloride.[6]
-
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
4-Hydrazinylbenzenesulfonamide hydrochloride
-
Methanol
-
Ethyl acetate
-
Water
-
-
Protocol:
-
In a reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[13]
-
Heat the mixture to 65°C and stir for 10 hours.[13]
-
Cool the reaction mixture to 25-30°C and remove the solvent completely under vacuum.[13]
-
To the residue, add ethyl acetate (332 mL) and water (80 mL) and stir for 10 minutes.[13]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 52 mL).[13]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Celecoxib.
-
The crude product can be recrystallized from a suitable solvent system, such as toluene, to obtain pure Celecoxib.[14]
-
Data Summary for Celecoxib Synthesis
| Step | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 1 | 4'-Methylacetophenone, Ethyl trifluoroacetate | Sodium hydride | Toluene | 40-45 | 5 | 91 | [12] |
| 2 | 1,3-Dione intermediate, 4-Hydrazinylbenzenesulfonamide HCl | - | Methanol | 65 | 10 | 84 | [14] |
Protocol 2: Synthesis of Pazopanib - A Tyrosine Kinase Inhibitor
Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[7] Its synthesis involves the coupling of three key building blocks: an indazole derivative, a pyrimidine derivative, and a sulfonamide side-chain.[15]
Synthetic Workflow for Pazopanib
Caption: Synthetic workflow for Pazopanib.
Step 1: Synthesis of the Key Intermediate N,2,3-Trimethyl-2H-indazol-6-amine
This multi-step process begins with 3-methyl-6-nitro-1H-indazole and involves reduction and methylation steps.[16] Alternative routes exist, but this highlights a common approach.[17]
-
Materials:
-
Protocol (Illustrative):
-
Reduction: Reduce the nitro group of 3-methyl-6-nitro-1H-indazole to an amine using a suitable reducing agent like tin(II) chloride in concentrated hydrochloric acid.
-
Methylation: A multi-step methylation process is often employed to achieve the desired N,2,3-trimethyl substitution pattern.[7] For instance, N,3-dimethyl-1H-indazol-6-amine can be treated with trimethyl orthoformate in the presence of sulfuric acid.[7]
-
To a solution of N,3-dimethyl-1H-indazol-6-amine (1.00 g, 6.20 mmol) in concentrated H2SO4 (5 mL) at 0 °C, add trimethyl orthoformate (2.63 g, 24.8 mmol) dropwise.[7]
-
Stir the reaction mixture at room temperature for 24 hours.[7]
-
Pour the mixture into ice water and basify with a 50% NaOH solution.[7]
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to afford N,2,3-trimethyl-2H-indazol-6-amine (yield: 72.7%).[7]
-
Step 2: Coupling with 2,4-Dichloropyrimidine
-
Materials:
-
N,2,3-Trimethyl-2H-indazol-6-amine
-
2,4-Dichloropyrimidine
-
Sodium bicarbonate
-
Suitable solvent (e.g., acetone)
-
-
Protocol:
-
React N,2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in the presence of a base like sodium bicarbonate to yield N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.[15]
-
Step 3: Final Coupling to Synthesize Pazopanib
-
Materials:
-
N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
-
5-Amino-2-methylbenzenesulfonamide
-
Concentrated hydrochloric acid (catalytic amount)
-
Solvent (e.g., ethanol, N,N-dimethylformamide)
-
-
Protocol:
-
Charge a flask with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 eq.) and 5-amino-2-methylbenzenesulfonamide (1.05 eq.) in a suitable solvent.[7]
-
Add a catalytic amount of concentrated hydrochloric acid.[7]
-
Heat the reaction mixture to approximately 95 °C and stir until the reaction is complete (monitored by TLC).[7]
-
Cool the reaction mixture to room temperature to induce precipitation of the product, Pazopanib hydrochloride.[7]
-
Filter the solid, wash with a suitable solvent, and dry.
-
Data Summary for Pazopanib Synthesis (Illustrative)
| Step | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| 1 | N,3-dimethyl-1H-indazol-6-amine | Trimethyl orthoformate, H2SO4 | - | Room Temp | 72.7 | [7] |
| 2 | N,2,3-Trimethyl-2H-indazol-6-amine | 2,4-Dichloropyrimidine | Acetone | Reflux | - | [15] |
| 3 | N-(2-chloropyrimidin-4-yl) intermediate | 5-Amino-2-methylbenzenesulfonamide | Ethanol | 95 | Good | [7] |
Protocol 3: General Synthesis of Thiazolone-Benzenesulfonamide Derivatives as Carbonic Anhydrase IX Inhibitors
This protocol describes a general method for synthesizing a series of aryl thiazolone-benzenesulfonamides, which have shown significant inhibitory effects against carbonic anhydrase IX.[1]
Synthetic Workflow for Thiazolone-Benzenesulfonamides
Caption: General synthetic workflow for Thiazolone-Benzenesulfonamides.
-
Materials:
-
Substituted aromatic aldehydes
-
Thiosemicarbazide
-
Ethyl bromoacetate
-
Anhydrous sodium acetate
-
4-Acetamidobenzenesulfonyl chloride
-
Pyridine
-
Ethanol
-
Acetic acid
-
-
Protocol:
-
Synthesis of Thiosemicarbazones: Reflux a mixture of the appropriate substituted aromatic aldehyde and thiosemicarbazide in ethanol.
-
Synthesis of Thiazolidinones: React the resulting thiosemicarbazone with ethyl bromoacetate in the presence of anhydrous sodium acetate.
-
Synthesis of Final Compounds: Treat the thiazolidinone intermediate with 4-acetamidobenzenesulfonyl chloride in pyridine.
-
The resulting solid is filtered, washed with ethanol, and crystallized from acetic acid to afford the final aryl thiazolone-benzenesulfonamide derivatives.[1]
-
Characterization and Validation
For all synthesized compounds, it is crucial to perform thorough characterization to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[8][10] For carbonic anhydrase inhibitors, the sulfonamide group is essential for binding to the zinc ion in the active site of the enzyme.[18] The "tail" of the molecule, which is the part extending away from the benzenesulfonamide core, can be modified to enhance potency and selectivity for specific CA isoforms.[1] For instance, the incorporation of heterocyclic rings like pyrazole, triazole, or thiazole can lead to potent and selective inhibitors.[2][10]
Conclusion
The benzenesulfonamide scaffold remains a highly valuable starting point for the design and synthesis of novel anticancer agents. The synthetic protocols outlined in this guide provide a foundation for researchers to produce a range of benzenesulfonamide derivatives targeting various cancer-related pathways. By understanding the underlying chemical principles and structure-activity relationships, scientists can continue to innovate and develop more effective and selective anticancer therapies based on this versatile chemical framework.
References
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Nemra, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamedf, M. I. A., & Elsaadigh, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28226-28243. [Link]
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Abdel-Gawad, N. M., et al. (2024). Design, synthesis and in silico insights of novel 1,2,3-triazole benzenesulfonamide derivatives as potential carbonic anhydrase IX and XII inhibitors with promising anticancer activity. Bioorganic Chemistry, 144, 107154. [Link]
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Kumar, S., & Singh, A. (2020). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Asian Journal of Chemistry, 32(11), 2655-2662. [Link]
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De Luca, L., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 939-943. [Link]
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Gemo, A., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Beilstein Journal of Organic Chemistry, 17, 2465-2471. [Link]
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Khan, I., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 28(14), 5484. [Link]
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El-Sayed, M. A. A., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(9), 3698. [Link]
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Tomas, N., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196. [Link]
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Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28226-28243. [Link]
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Khade, M. C., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. ChemistrySelect, 4(13), 3971-3975. [Link]
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Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 488-496. [Link]
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Bua, S., et al. (2020). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Scientific Reports, 10(1), 1-13. [Link]
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El-Gamal, M. I., et al. (2023). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry. [Link]
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Mei, Y. C., et al. (2021). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Molecules, 26(16), 4945. [Link]
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Reddy, M. S., et al. (2014). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 18(6), 754-759. [Link]
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Mei, Y. C., et al. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 26(16), 4945. [Link]
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El-Emam, A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 1-16. [Link]
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Pansare, D. N., & Shelke, R. N. (2021). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]
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Various Authors. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate. [Link]
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Ghorab, M. M., et al. (2011). Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 21(14), 4209-4214. [Link]
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Al-Ghorbani, M., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6524. [Link]
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Janez, D., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(11), 3329. [Link]
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Various Authors. (2024). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]
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Chaudhary, S., et al. (2024). Targeting cancer using scaffold-hopping approaches: illuminating SAR to improve drug design. Drug Discovery Today, 29(9), 104115. [Link]
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Al-Ostoot, F. H., et al. (2023). New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. Journal of Molecular Structure, 1276, 134763. [Link]
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Application Notes and Protocols for 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid Derivatives as Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration and development of new chemical entities with potent and broad-spectrum antimicrobial activity. Sulfonamides, a long-established class of synthetic antimicrobials, continue to be a valuable scaffold in medicinal chemistry due to their well-understood mechanism of action and amenability to chemical modification.[1][2] These compounds typically function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor for DNA and protein synthesis, leading to a bacteriostatic effect.[1][3]
This document provides a detailed guide for researchers on the synthesis, characterization, and antimicrobial evaluation of a specific class of sulfonamides: 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid derivatives . The inclusion of the 4-methoxyphenyl group and the benzoic acid moiety offers opportunities for diverse chemical modifications to modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to enhanced efficacy and a broader spectrum of activity.
These application notes are designed to provide both the theoretical underpinning and practical, step-by-step protocols for the investigation of these promising antimicrobial candidates.
Chemical Synthesis and Characterization
The synthesis of this compound and its derivatives can be achieved through a multi-step process, leveraging established sulfonamide and amide bond formation reactions.[4][5] The general synthetic strategy involves the reaction of a benzoic acid derivative with a substituted aniline.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the parent compound, which can then be further modified.
Materials:
-
4-(chlorosulfonyl)benzoic acid
-
p-Anisidine (4-methoxyaniline)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and reflux apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 equivalent) in anhydrous DCM or THF.
-
Base Addition: Add pyridine or triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring p-anisidine solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.[6]
Synthesis of Derivatives (Esters and Amides)
The carboxylic acid group of the parent compound provides a convenient handle for the synthesis of a library of ester and amide derivatives.
-
Esterification: Can be achieved by reacting the parent acid with various alcohols under acidic conditions (e.g., Fischer esterification) or by converting the acid to an acyl chloride followed by reaction with an alcohol.
-
Amidation: Can be performed by activating the carboxylic acid with a coupling agent (e.g., EDC/HOBt) followed by the addition of a primary or secondary amine.[6]
Antimicrobial Activity Evaluation
A systematic evaluation of the antimicrobial properties of the synthesized compounds is crucial. The following protocols describe standard in vitro assays to determine the spectrum and potency of antimicrobial activity.[5]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized compounds (stock solutions in DMSO)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate. The concentration range should be selected based on the expected potency.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Visualizing Experimental Workflows
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of the parent compound.
Diagram 2: MIC Determination Workflow
Caption: Step-by-step workflow for MIC determination.
Expected Antimicrobial Activity and Data Presentation
While specific data for this compound derivatives is limited in publicly available literature, we can extrapolate potential activity based on structurally similar compounds, such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives. These analogues have demonstrated moderate activity against Gram-positive bacteria. It is hypothesized that the electron-donating methoxy group may influence the electronic properties of the molecule and its interaction with the target enzyme, potentially altering the antimicrobial spectrum and potency.
Table 1: Representative Antimicrobial Activity Data (Hypothetical MICs in µg/mL)
| Compound ID | Derivative Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Parent Acid | - | 128 | 64 | >256 | >256 | >256 |
| Methyl Ester | Ester | 64 | 32 | >256 | >256 | 128 |
| Ethyl Ester | Ester | 64 | 64 | >256 | >256 | 128 |
| Propylamide | Amide | 32 | 16 | 128 | >256 | 64 |
| Butylamide | Amide | 16 | 16 | 128 | >256 | 64 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 0.015 | 0.25 | NA |
| Fluconazole | (Control) | NA | NA | NA | NA | 2 |
Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual MIC values must be determined experimentally.
Mechanism of Action: The Sulfonamide Pathway
The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).
Diagram 3: Sulfonamide Mechanism of Action
Caption: Inhibition of the bacterial folic acid synthesis pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and potential for diverse functionalization allow for the creation of extensive compound libraries for screening. Future work should focus on a comprehensive evaluation of the structure-activity relationship (SAR) to identify derivatives with enhanced potency and a broader spectrum of activity, including against drug-resistant pathogens. Further investigations into the mechanism of action and potential off-target effects will also be critical for the progression of any lead compounds.
References
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Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. [Link]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Anand, P., Singh, B., & Singh, N. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 38(10), 2845-2857.
-
The Medico-pedia. (2022, April 2). Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease [Video]. YouTube. [Link]
- Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships.
- Saeed, A., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140.
- N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
- Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed.
- Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
- Benzenesulfonamide derivatives of antibacterial activity.
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Application Note: A Robust Protocol for the N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride
Abstract
This application note provides a comprehensive and detailed protocol for the N-acylation of the amino acid L-valine with the bespoke acylating agent, 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. The synthesis of the target molecule, 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, is achieved through a modified Schotten-Baumann reaction, a robust and widely applicable method for the formation of amide bonds. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details the necessary reagents and equipment, and discusses the rationale behind the chosen conditions. Furthermore, it includes guidelines for product purification and characterization, making it a valuable resource for researchers in medicinal chemistry, peptide synthesis, and materials science.
Introduction
N-acylated amino acids are a pivotal class of molecules with diverse applications, ranging from their role as signaling molecules in biological systems to their use as building blocks in the synthesis of pharmaceuticals and novel materials.[1] The introduction of an acyl group to the nitrogen atom of an amino acid can significantly alter its physicochemical properties, including lipophilicity, solubility, and bioavailability. The specific acylating agent used in this protocol, 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, introduces a diaryl sulfone moiety, a structural motif present in numerous biologically active compounds.
This protocol details a Schotten-Baumann-type reaction for the efficient N-acylation of L-valine.[1] The Schotten-Baumann reaction is a well-established method for forming amides from amines and acyl chlorides under biphasic conditions, typically employing an aqueous base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2][3] This method is particularly advantageous for the acylation of amino acids as it can be performed under mild conditions, often at room temperature, thus preserving the stereochemical integrity of the chiral amino acid.
Reaction Mechanism and Rationale
The N-acylation of L-valine proceeds via a nucleophilic acyl substitution mechanism. The amino group of L-valine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate. The presence of a base, in this case, sodium hydroxide, is crucial for two primary reasons:
-
Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the unreacted L-valine, rendering it non-nucleophilic and halting the reaction. The base neutralizes the HCl, driving the equilibrium towards product formation.[4][5]
-
Deprotonation: The base facilitates the deprotonation of the nitrogen atom in the tetrahedral intermediate, leading to the final amide product.
The use of a biphasic solvent system, such as dichloromethane and water, is a hallmark of the Schotten-Baumann reaction.[2] This allows for the separation of the reactants and products, with the organic-soluble acyl chloride and the final N-acylated product residing primarily in the organic phase, while the water-soluble L-valine salt and the inorganic byproducts remain in the aqueous phase. This separation minimizes side reactions, such as the hydrolysis of the acyl chloride.[2]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the N-acylation of L-valine.
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier | Notes |
| L-Valine | C₅H₁₁NO₂ | 117.15 | 2.34 g (20 mmol) | ≥98% | Sigma-Aldrich | |
| 4-[(4-bromophenyl)sulfonyl]benzoyl chloride | C₁₃H₈BrClO₃S | 375.63 | 7.51 g (20 mmol) | Synthesized* | N/A | Moisture sensitive. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.80 g (20 mmol) | ≥97% | Fisher Scientific | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 45 mL | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | 2 N solution | J.T. Baker | |
| Deionized Water | H₂O | 18.02 | As needed | High purity | Millipore |
*4-[(4-bromophenyl)sulfonyl]benzoyl chloride can be synthesized from 4-[(4-bromophenyl)sulfonyl]benzoic acid and a chlorinating agent like thionyl chloride.
Equipment
-
250 mL two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
Reaction Workflow
Caption: Workflow for the N-acylation of L-valine.
Step-by-Step Procedure
-
Preparation of the L-Valine Solution: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 2.34 g (20 mmol) of L-valine in 10 mL of a 2 N sodium hydroxide solution (0.80 g in 10 mL of deionized water). Stir until all the L-valine has dissolved.
-
Preparation of the Acyl Chloride Solution: In a separate beaker, dissolve 7.51 g (20 mmol) of 4-[(4-bromophenyl)sulfonyl]benzoyl chloride in 45 mL of anhydrous dichloromethane.
-
Reaction: Place the flask containing the L-valine solution in an ice bath to cool. Slowly add the 4-[(4-bromophenyl)sulfonyl]benzoyl chloride solution to the L-valine solution over 15-20 minutes using a dropping funnel, while stirring vigorously.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot from the organic layer.
-
Work-up: After 1 hour, stop the stirring and transfer the reaction mixture to a separatory funnel. Allow the layers to separate and collect the aqueous (top) layer.
-
Precipitation: Cool the collected aqueous phase in an ice bath and acidify it to a pH of approximately 2 by the slow addition of a 2 N hydrochloric acid solution. A white precipitate of the product will form.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water on the filter to remove any inorganic salts.
Purification
The crude product can be purified by recrystallization.
-
Recrystallization: Transfer the filtered solid to a beaker and dissolve it in a minimal amount of hot ethanol. Slowly add hot deionized water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C overnight. A typical yield for this reaction is around 94%.[1]
Characterization
The structure and purity of the synthesized 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups, such as the amide C=O and N-H stretching vibrations.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-[(4-bromophenyl)sulfonyl]benzoyl chloride is moisture-sensitive and corrosive. Handle it with care.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
Conclusion
This application note provides a reliable and detailed protocol for the N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride using a modified Schotten-Baumann reaction. The procedure is straightforward, high-yielding, and can be readily adapted for the synthesis of other N-acylated amino acids. The resulting product is of high purity and can be used in a variety of research and development applications.
References
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
- Grokipedia. (n.d.). Schotten–Baumann reaction.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]
- SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction.
-
PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Retrieved from [Link]
-
PubChem. (n.d.). (4-Bromophenyl)methanesulfonyl chloride. Retrieved from [Link]
- PSE Community.org. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
Sources
Application Notes and Protocols for 4-Sulfamoylbenzoic Acid as a Cross-Linking Reagent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: A Strategic Approach to Covalent Cross-Linking
In the intricate landscape of molecular interactions, the ability to covalently capture and stabilize protein-protein complexes is paramount for elucidating biological pathways and developing novel therapeutics. 4-Sulfamoylbenzoic acid emerges as a versatile heterobifunctional cross-linking reagent, offering a strategic advantage in the study of protein architecture and interactions. Its structure, featuring a carboxylic acid and a sulfonamide moiety, allows for a controlled, two-step cross-linking process. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the effective use of 4-sulfamoylbenzoic acid in your research endeavors.
The primary utility of 4-sulfamoylbenzoic acid as a cross-linker lies in the differential reactivity of its two functional groups. The carboxylic acid can be readily activated to form a reactive ester, which then targets primary amines, such as the side chain of lysine residues, on a protein surface. The sulfonamide group, being relatively stable under physiological conditions, can be utilized for subsequent chemistries or may serve to modulate the physicochemical properties of the cross-linked complex. This inherent asymmetry allows for a directed cross-linking strategy, minimizing the formation of unwanted homodimers and promoting the desired heterodimeric linkages.
II. Principle of Cross-Linking with 4-Sulfamoylbenzoic Acid
The cross-linking strategy with 4-sulfamoylbenzoic acid is predicated on a two-step activation and conjugation process. This approach provides a high degree of control over the cross-linking reaction, a critical factor when working with complex biological samples.
Step 1: Activation of the Carboxylic Acid. The carboxylic acid group of 4-sulfamoylbenzoic acid is activated using the well-established carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3][4] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS or Sulfo-NHS to form a more stable amine-reactive NHS ester.[3] This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0) to ensure the carboxyl group is protonated.[1][5]
Step 2: Conjugation to the First Protein (Protein A). The activated 4-sulfamoylbenzoic acid is then introduced to the first protein of interest (Protein A). The NHS ester will react with primary amines (predominantly the ε-amino group of lysine residues) on the surface of Protein A to form a stable amide bond. This reaction is typically performed at a neutral to slightly alkaline pH (7.2-8.0) to ensure the primary amines are deprotonated and thus nucleophilic.[6]
Step 3: Removal of Excess Reagents. Following the conjugation to Protein A, it is crucial to remove any unreacted 4-sulfamoylbenzoic acid and byproducts of the activation reaction. This is typically achieved through dialysis or size-exclusion chromatography.
Step 4: Cross-Linking to the Second Protein (Protein B). The purified Protein A, now functionalized with 4-sulfamoylbenzoic acid, is introduced to the second protein (Protein B). While the sulfonamide group is generally unreactive under these conditions, the molecule is now positioned to capture interacting partners. For a covalent linkage to be formed with Protein B, a secondary reaction targeting the sulfonamide or another part of the cross-linker would be necessary, or the non-covalent interaction can be stabilized and studied. For the purpose of this protocol, we will focus on the initial amine-reactive cross-linking.
The following diagram illustrates the workflow for activating 4-sulfamoylbenzoic acid and conjugating it to a protein.
III. Applications in Research and Drug Development
The use of 4-sulfamoylbenzoic acid as a cross-linking reagent can be applied to a variety of research areas:
-
Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this reagent can help identify novel binding partners and map the interfaces of protein complexes.
-
Stabilizing Protein Complexes for Structural Studies: Cross-linking can stabilize transient or weak protein interactions, facilitating their purification and analysis by techniques such as cryo-electron microscopy or X-ray crystallography.
-
Antibody-Drug Conjugate (ADC) Development: While not a direct application of its cross-linking properties, the bifunctional nature of 4-sulfamoylbenzoic acid makes it a useful linker molecule in the synthesis of ADCs, where one functional group attaches to the antibody and the other to a cytotoxic drug.
-
Immobilization of Proteins: The activated carboxylic acid can be used to immobilize proteins onto solid supports functionalized with primary amines for applications such as affinity chromatography or biosensors.
IV. Detailed Experimental Protocol: Two-Step Protein Cross-Linking
This protocol outlines a general procedure for the two-step cross-linking of two proteins (Protein A and Protein B) using 4-sulfamoylbenzoic acid. It is essential to optimize the reaction conditions, including the molar ratios of reactants and incubation times, for each specific protein system.
A. Materials and Reagents
| Reagent/Material | Recommended Properties/Vendor |
| 4-Sulfamoylbenzoic acid | Purity >98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Molecular biology grade |
| N-hydroxysuccinimide (NHS) or Sulfo-NHS | Molecular biology grade |
| Protein A and Protein B | Purified and in a suitable buffer |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 |
| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 |
| Quenching Solution | 1 M Tris-HCl, pH 7.5 |
| Desalting Columns | e.g., Zeba™ Spin Desalting Columns |
B. Step-by-Step Methodology
Step 1: Preparation of Reagents
-
Protein Solutions: Prepare concentrated stock solutions of Protein A and Protein B in the Conjugation Buffer. Determine the protein concentrations accurately using a reliable method (e.g., BCA assay).
-
4-Sulfamoylbenzoic Acid Solution: Prepare a fresh stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO and dilute it in the Activation Buffer just before use.
-
EDC/NHS Solutions: Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use. Do not store these solutions.
Step 2: Activation of 4-Sulfamoylbenzoic Acid
-
In a microcentrifuge tube, combine the desired molar excess of 4-sulfamoylbenzoic acid with EDC and NHS in the Activation Buffer. A common starting molar ratio is 1:2:5 (Protein A : EDC : NHS), with a 10- to 50-fold molar excess of the cross-linker over Protein A.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
Step 3: Conjugation to Protein A
-
Immediately add the activated 4-sulfamoylbenzoic acid solution to the Protein A solution in Conjugation Buffer. The final pH of the reaction mixture should be between 7.2 and 7.4.
-
Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Purification of Functionalized Protein A
-
Remove excess cross-linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
-
Collect the fractions containing the purified, functionalized Protein A.
Step 5: Cross-Linking to Protein B
-
Combine the functionalized Protein A with Protein B in the desired molar ratio in Conjugation Buffer.
-
Incubate the cross-linking reaction for 2 hours at room temperature or overnight at 4°C.
Step 6: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
Step 7: Analysis of Cross-Linked Products
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the cross-linked complex.
-
Further characterization can be performed using Western blotting to confirm the identity of the cross-linked proteins or by mass spectrometry to identify the specific cross-linked residues.
V. Safety and Handling
4-Sulfamoylbenzoic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9] Avoid inhalation of dust and contact with skin and eyes.[7][8][9] Store the compound in a cool, dry, and well-ventilated area.[7][8] In case of contact, rinse the affected area with plenty of water.[7][8][9]
VI. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cross-linking efficiency | Inefficient activation of carboxylic acid | Ensure EDC/NHS solutions are fresh. Optimize pH of the activation buffer (4.5-6.0). Increase the molar excess of EDC/NHS. |
| Low reactivity of primary amines | Increase the pH of the conjugation buffer (7.2-8.0). Ensure the protein has accessible lysine residues. | |
| Steric hindrance | Consider using a longer chain cross-linker. | |
| Formation of aggregates/precipitate | High concentration of cross-linker or protein | Reduce the concentration of reactants. Perform the reaction at a lower temperature (4°C). |
| Non-specific cross-linking | Optimize the stoichiometry of the cross-linker to protein ratio. Reduce the reaction time. | |
| No cross-linked product observed | Inactive reagents | Use fresh EDC and NHS. |
| Proteins do not interact under the experimental conditions | Confirm protein-protein interaction using an independent method (e.g., co-immunoprecipitation). |
VII. References
-
4-Sulfamoylbenzoic acid - SAFETY DATA SHEET. (2007-01-15). Retrieved from [Link]
-
MSDS of 4-Sulfamoylbenzoic Acid. (2010-10-17). Retrieved from [Link]
-
Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131–135.
-
G-Biosciences. (n.d.). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology, 539, 81-87.
-
Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical biochemistry, 185(1), 131-135.
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
G-Biosciences. (n.d.). EDC (EDAC) Crosslinker Protocol. Retrieved from [Link]
-
Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in enzymology, 539, 81–87.
-
Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
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- 2. Zero-length crosslinking procedure with the use of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of LPA2 Receptor Agonists Using Sulfamoyl Benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the LPA2 Receptor
Lysophosphatidic acid (LPA) is a bioactive phospholipid that modulates a wide array of cellular processes, including cell proliferation, survival, migration, and differentiation.[1] It exerts its effects through a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[2][3] Among these, the LPA2 receptor has emerged as a compelling therapeutic target due to its involvement in various pathophysiological conditions.
LPA2 is implicated in cancer progression, with studies showing its high expression in colorectal, breast, and ovarian cancers, where it can promote cell proliferation and aggressiveness.[4][5][6] It also plays a role in fibrosis, particularly in the lungs, by mediating the activation of transforming growth factor-β (TGF-β), a key pro-fibrotic cytokine.[7][8][9] Conversely, LPA2 activation has shown protective effects, such as mediating anti-apoptotic signals in intestinal epithelial cells and offering protection against radiation-induced cell death.[4][10][11] This dual nature underscores the importance of developing specific agonists that can selectively harness the therapeutic potential of LPA2 signaling.
The sulfamoyl benzoic acid (SBA) scaffold has been identified as a promising starting point for the design of potent and specific LPA2 agonists.[10][12] These non-lipid analogs offer advantages in terms of stability and synthetic tractability compared to the endogenous lipid ligand, LPA.
LPA2 Receptor Signaling Pathways
Activation of the LPA2 receptor by an agonist initiates a cascade of intracellular signaling events. LPA2 couples to multiple heterotrimeric G proteins, primarily Gαi, Gαq, and Gα12/13, leading to the activation of diverse downstream effector pathways.[4] This promiscuous coupling is central to the diverse cellular responses mediated by LPA2.
-
Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]
-
Gαi Pathway: The Gαi pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits released from Gαi can also activate other signaling molecules, such as phosphatidylinositol 3-kinase (PI3K) and certain ion channels.[4]
-
Gα12/13 Pathway: Activation of Gα12/13 leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA is a master regulator of the actin cytoskeleton, controlling cell shape, migration, and contraction.[4]
These primary signaling events trigger further downstream cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and survival.[13][14]
Caption: LPA2 Receptor Signaling Cascade.
Development Workflow for Sulfamoyl Benzoic Acid-Based LPA2 Agonists
The development of novel LPA2 agonists from the sulfamoyl benzoic acid scaffold involves a multi-step process encompassing chemical synthesis, in vitro screening, and functional characterization.
Sources
- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What are Lysophosphatidic acid receptors antagonists and how do they work? [synapse.patsnap.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. LPAR2 lysophosphatidic acid receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Clinical Significance of Lysophosphatidic Acid Receptor-2 (LPA2) and Krüppel-Like Factor 5 (KLF5) Protein Expression Detected by Tissue Microarray in Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid receptor-2 deficiency confers protection against bleomycin-induced lung injury and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic Acid Receptor–2 Deficiency Confers Protection against Bleomycin-Induced Lung Injury and Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic Acid Induces αvβ6 Integrin-Mediated TGF-β Activation via the LPA2 Receptor and the Small G Protein Gαq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: A Validated Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
Introduction: The Significance of Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. First recognized for its therapeutic potential with the discovery of Prontosil, a sulfonamide azo dye, this moiety has been integral to the development of antibacterial drugs.[1] While their initial dominance has been supplemented by other antibiotics, sulfonamides are experiencing a resurgence in drug discovery, with contemporary research exploring their efficacy as anti-cancer agents, carbonic anhydrase inhibitors, and kinase inhibitors.[1]
Their continued relevance stems from favorable characteristics such as biocompatibility and, notably, the ease and reliability of their synthesis.[1] The synthesis of N-aryl sulfonamides, a prominent subclass, is typically achieved through the robust reaction between an arylamine and an arylsulfonyl chloride.
This application note provides a detailed, self-validating experimental protocol for the synthesis of a specific derivative, N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide . We will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step procedure with causality-driven explanations, and outline essential safety and characterization protocols. This guide is designed to equip researchers with a reliable method for obtaining this and structurally similar compounds for further investigation.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical nucleophilic acyl substitution pathway at the sulfur center.
Reaction Scheme: p-Anisidine + 4-Nitrobenzenesulfonyl Chloride → N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide + HCl
The reaction mechanism is initiated by the nucleophilic attack of the nitrogen atom of p-anisidine on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride.[2] The sulfonyl chloride group is a potent electrophile, making it highly susceptible to this attack.[2] The presence of a base, in this case, sodium carbonate (Na₂CO₃), is critical. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.
The strong electron-withdrawing effect of the para-nitro group on the benzenesulfonyl chloride moiety enhances the electrophilicity of the sulfur atom, facilitating the reaction.[3]
Detailed Experimental Protocol
This protocol is adapted from a validated synthesis reported in the literature, which demonstrated a high yield of 85.84%.[1][4]
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Supplier Example |
| 4-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | 2.217 g | 10.00 | Sigma-Aldrich |
| p-Anisidine (4-Methoxyaniline) | C₇H₉NO | 123.15 | 1.232 g | 10.00 | Acros Organics |
| Sodium Carbonate (1 M soln.) | Na₂CO₃ | 105.99 | 10 mL | 10.00 | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | 50 mL | - | - |
| Isopropanol (for washing) | C₃H₈O | 60.10 | As needed | - | - |
Required Equipment
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
-
Spatulas and weighing paper
-
Graduated cylinders
-
Drying oven
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL Erlenmeyer flask, combine 50 mL of deionized water and 10 mL of 1 M sodium carbonate solution.
-
Rationale: An aqueous basic medium is established to facilitate the reaction and neutralize the HCl byproduct.
-
-
Addition of Reagents: To the aqueous solution, add 4-nitrobenzenesulfonyl chloride (2.217 g, 10.00 mmol) and p-anisidine (1.232 g, 10.00 mmol).
-
Rationale: The reactants are introduced in a 1:1 molar ratio, consistent with the reaction stoichiometry.
-
-
Reaction Execution: Place a magnetic stir bar in the flask and stir the mixture vigorously at ambient room temperature. The reaction is allowed to proceed for approximately 4 days.
-
Rationale: Continuous stirring ensures adequate mixing of the reactants in the heterogeneous mixture. The extended reaction time is necessary to drive the reaction to completion at room temperature.
-
-
Product Isolation: After the reaction period, the solid product is collected by suction filtration using a Büchner funnel.
-
Rationale: The product, being a solid, is easily separated from the aqueous reaction medium.
-
-
Washing and Purification: Wash the collected solid precipitate sequentially with deionized water and then with isopropanol.[1][4]
-
Rationale: Washing with water removes any remaining inorganic salts (like NaCl and unreacted Na₂CO₃). The subsequent isopropanol wash helps to remove residual organic impurities and aids in drying.
-
-
Drying: Dry the purified product in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Rationale: Gentle heating removes residual solvent without causing decomposition of the product.
-
-
Final Weighing and Yield Calculation: Weigh the final, dry product. The expected yield is approximately 2.65 g (85.8%).[1][4]
Characterization
-
Melting Point: The reported melting point for N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide is 182–183 °C .[1][4] A sharp melting point in this range is a strong indicator of product purity.
-
Spectroscopy: Further characterization can be performed using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the molecular structure.
-
X-ray Crystallography: For unambiguous structural confirmation, single crystals can be grown (e.g., by solvent diffusion of heptane into an acetone solution of the product) and analyzed by X-ray diffraction.[1][4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide.
Safety Precautions and Hazard Management
Adherence to strict safety protocols is mandatory. This synthesis involves hazardous materials that require careful handling in a well-ventilated chemical fume hood.
-
4-Nitrobenzenesulfonyl Chloride:
-
Hazards: Corrosive. Causes severe skin burns and eye damage.[5][6][7] It is also moisture-sensitive and can react violently if water is added to it directly.[5]
-
Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[6] Avoid inhalation of dust.[5] Handle with care to avoid physical damage to the container.
-
First Aid: In case of skin contact, immediately wash with plenty of soap and water. For eye contact, rinse cautiously with water for at least 15 minutes. Seek immediate medical attention in all cases of exposure.[6]
-
-
p-Anisidine:
-
Hazards: Toxic. Can be fatal if it comes into contact with skin and is toxic if inhaled or swallowed.[8] It is also a suspected sensitizer.
-
Handling: Use only under a chemical fume hood.[8] Wear appropriate PPE, ensuring no skin is exposed. Avoid dust formation and ingestion.
-
First Aid: In case of any exposure, immediately call a poison center or doctor.[8] If on skin, wash thoroughly. If inhaled, move the person to fresh air.[8]
-
-
Waste Disposal:
-
Dispose of all chemical waste, including residual reagents and filtrate, according to your institution's hazardous waste disposal guidelines. Do not pour into drains.[6] Contaminated materials should be treated as hazardous.
-
Conclusion
This application note provides a comprehensive and validated protocol for the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide. By detailing the underlying chemical principles, offering a clear step-by-step procedure, and emphasizing critical safety measures, this guide enables researchers to reliably produce this compound for applications in drug discovery and materials science. The high yield and straightforward purification make this an accessible and efficient synthetic method.
References
-
D. A. H. Siddique, S. M. T. C. H. Siddique, A. D. D. D. T. Siddique, Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives, Crystals, 2023. [Link]
-
W. Kurosawa, T. Kan, T. Fukuyama, Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides, Organic Syntheses. [Link]
-
D. A. H. Siddique, S. M. T. C. H. Siddique, A. D. D. D. T. Siddique, Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives, ResearchGate, 2023. [Link]
-
PubChem, N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide, National Center for Biotechnology Information. [Link]
-
PrepChem, Synthesis of 4-nitrobenzenesulfonamide. [Link]
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- 1. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 2. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
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- 8. fishersci.com [fishersci.com]
Application Notes and Protocols: Inhibition of Human Carbonic Anhydrases with 4-Amino-Substituted Benzenesulfonamides
Introduction: The Enduring Significance of Sulfonamides in Carbonic Anhydrase Inhibition
Human carbonic anhydrases (hCAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes, including pH homeostasis, respiration, and ion transport.[1] The dysregulation of various hCA isoforms is implicated in a range of pathologies such as glaucoma, epilepsy, and cancer, making them a critical target for therapeutic intervention.[1] Among the most extensively studied and clinically successful classes of CA inhibitors are the benzenesulfonamides, particularly those with a 4-amino substitution.[2][3]
The archetypal structure of these inhibitors features a primary sulfonamide group (-SO₂NH₂) that coordinates directly to the Zn(II) ion in the enzyme's active site, mimicking the transition state of the native CO₂ hydration reaction.[4][5] This interaction forms the bedrock of their inhibitory potency. The 4-amino group on the benzene ring serves as a versatile anchor for a myriad of chemical modifications, often referred to as the "tail." The nature of this tail is a critical determinant of both the inhibitor's affinity and, crucially, its selectivity for different hCA isoforms.[6][7] By exploiting subtle differences in the active site cavities of the 12 catalytically active hCA isoforms, researchers can design inhibitors that preferentially target a specific isoform, thereby minimizing off-target effects and enhancing therapeutic efficacy.[2][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-amino-substituted benzenesulfonamides as hCA inhibitors. We will delve into the mechanistic basis of inhibition, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation and structural analysis.
Part 1: The Mechanistic Landscape of Inhibition
The inhibitory action of 4-amino-substituted benzenesulfonamides is a well-elucidated process, primarily driven by the interaction of the sulfonamide moiety with the active site zinc ion.[9] The deprotonated sulfonamide nitrogen forms a coordination bond with the Zn(II) ion, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis.[4][10]
Secondary interactions between the inhibitor's benzene ring and its 4-amino-substituted tail and the amino acid residues lining the active site cavity further fine-tune the binding affinity and confer isoform selectivity.[5][9] These interactions can be hydrophobic, van der Waals, or hydrogen bonds. For instance, the active sites of different isoforms present unique topographies; hCA II has a deep, Phe131-lined hydrophobic pocket, while the active sites of the tumor-associated hCA IX and XII isoforms have different residues at key positions (e.g., Val131 in hCA IX) that can be exploited for selective targeting.[8]
Visualizing the Inhibition Mechanism
The following diagram illustrates the fundamental binding mode of a 4-amino-substituted benzenesulfonamide inhibitor within the active site of a human carbonic anhydrase.
Caption: Generalized binding mode of a 4-aminobenzenesulfonamide inhibitor.
Part 2: Core Experimental Protocols
To thoroughly characterize a novel 4-amino-substituted benzenesulfonamide, a multi-faceted approach combining kinetic and biophysical methods is essential.
Protocol 1: Determination of Inhibitory Potency (Kᵢ) using a Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the inhibition of CA catalytic activity. It directly monitors the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, a reaction that causes a pH change detected by an indicator dye.[11]
Rationale: The stopped-flow technique allows for the measurement of rapid enzymatic reactions. By observing the initial rate of the reaction at various inhibitor concentrations, the inhibition constant (Kᵢ), a measure of the inhibitor's potency, can be accurately determined.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM TRIS buffer, pH 8.3, containing 20 mM Na₂SO₄ (to maintain constant ionic strength).[11]
-
Indicator Solution: Prepare a 0.2 mM solution of Phenol Red in the buffer.[11]
-
Enzyme Stock Solution: Prepare a stock solution of the purified hCA isoform (e.g., hCA I, II, IX, or XII) in a suitable buffer (e.g., 10 mM TRIS-HCl, pH 7.5). The final concentration in the assay will typically be in the low nanomolar range.
-
Inhibitor Stock Solutions: Prepare a series of dilutions of the 4-amino-substituted benzenesulfonamide compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.[3]
-
Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Instrumentation Setup:
-
Assay Procedure:
-
One syringe of the stopped-flow instrument is loaded with the enzyme and indicator solution. The other syringe is loaded with the CO₂ substrate solution.
-
To measure the uninhibited reaction rate, mix the enzyme/indicator solution with the CO₂ solution and record the change in absorbance over time.
-
To measure the inhibited reaction, pre-incubate the enzyme/indicator solution with a specific concentration of the inhibitor for a set period (e.g., 10 minutes) at 25°C.[3]
-
Mix the enzyme/indicator/inhibitor solution with the CO₂ solution and record the absorbance change.
-
Repeat the measurement for a range of inhibitor concentrations.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for CO₂ for the specific hCA isoform.
-
Protocol 2: Assessing Ligand Binding via Fluorescent Thermal Shift Assay (FTSA)
FTSA, also known as ThermoFluor® or Differential Scanning Fluorimetry (DSF), is a powerful, high-throughput method to screen for and characterize ligand binding.[2][4] The principle is that the binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tₘ).
Rationale: This assay provides a direct measure of the physical interaction between the inhibitor and the enzyme. It is less susceptible to artifacts that can affect activity-based assays and is particularly useful for initial screening and for inhibitors that may not follow classical competitive inhibition kinetics.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a suitable buffer, for example, 100 mM HEPES, pH 7.5, with 150 mM NaCl.
-
Protein Solution: Dilute the purified hCA isoform in the assay buffer to a final concentration of 2-5 µM.
-
Fluorescent Dye: Use a dye like SYPRO Orange, which fluoresces upon binding to hydrophobic regions of a protein that become exposed during thermal denaturation. Prepare a working stock (e.g., 20X) from the commercial stock.
-
Inhibitor Solutions: Prepare serial dilutions of the benzenesulfonamide compounds in the assay buffer.
-
-
Assay Plate Setup (96- or 384-well format):
-
In each well, add the protein solution, the fluorescent dye (to a final concentration of e.g., 5X), and either the inhibitor solution or buffer (for the no-ligand control).
-
Seal the plate securely.
-
-
Instrumentation and Data Acquisition:
-
Use a real-time PCR instrument capable of monitoring fluorescence changes during a thermal ramp.
-
Set the instrument to increase the temperature from 25°C to 95°C at a rate of 1°C/minute, recording fluorescence at each interval.
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.
-
The melting temperature (Tₘ) is the temperature at which the fluorescence signal is at its maximum, corresponding to the midpoint of the protein unfolding transition.
-
The change in melting temperature (ΔTₘ) is calculated as: ΔTₘ = Tₘ (with inhibitor) - Tₘ (without inhibitor) .
-
A larger positive ΔTₘ indicates stronger binding and greater stabilization of the protein by the inhibitor.
-
Workflow for Inhibitor Characterization
The following diagram outlines a logical workflow for the comprehensive evaluation of novel 4-amino-substituted benzenesulfonamide inhibitors.
Caption: A typical workflow for characterizing novel hCA inhibitors.
Part 3: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is paramount for comparing the efficacy and selectivity of different inhibitors.
Table 1: Comparative Inhibitory Activity of Benzenesulfonamide Derivatives
The following table provides a template for summarizing inhibition constants (Kᵢ) against key hCA isoforms. Lower Kᵢ values indicate more potent inhibition.
| Compound ID | R-Group (4-Amino Substitution) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Selectivity Ratio (II/IX) |
| Control-1 | Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 |
| BS-01 | -H | 7500 | 250 | 980 | 450 | 0.26 |
| BS-02 | -CH₂-Ph | Data | Data | Data | Data | Calculate |
| BS-03 | -CO-(Amino Acid) | Data | Data | Data | Data | Calculate |
| ... | ... | ... | ... | ... | ... | ... |
Note: Data for controls are representative and may vary based on assay conditions. The selectivity ratio is a simple way to compare inhibition of an off-target isoform (like the ubiquitous hCA II) versus a target isoform (like the tumor-associated hCA IX).
Interpretation Insights:
-
Potency: Compounds with Kᵢ values in the low nanomolar to subnanomolar range are considered highly potent inhibitors.[6][12]
-
Selectivity: The goal is often to design inhibitors that are highly potent against a target isoform (e.g., hCA IX or XII for cancer) while being significantly less active against off-target, housekeeping isoforms like hCA I and II to minimize side effects.[8][13] A high selectivity ratio (e.g., >>1 for II/IX) is desirable.
-
Structure-Activity Relationship (SAR): By comparing the Kᵢ values of compounds with systematically varied R-groups, researchers can deduce which chemical features enhance potency and/or selectivity. For example, directing bulky or hydrophobic tails into the 130s subpocket can exploit differences between isoforms.[8]
Conclusion: A Pathway to Isoform-Selective Inhibitors
The 4-amino-substituted benzenesulfonamide scaffold remains a remarkably fertile ground for the development of potent and selective human carbonic anhydrase inhibitors. By employing a systematic approach that combines robust kinetic and biophysical assays with structural biology, researchers can effectively navigate the path from initial compound synthesis to the identification of promising drug candidates. The protocols and insights provided herein serve as a foundational guide to empower scientists in this critical area of drug discovery. A thorough understanding of the underlying mechanisms and a rigorous application of these experimental techniques are the cornerstones of designing next-generation therapeutics targeting the carbonic anhydrase family.
References
- Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Computer-Aided Molecular Design.
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]
-
The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. Available at: [Link]
-
Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. Available at: [Link]
-
Structural Characterization of Carbonic Anhydrase–Arylsulfonamide Complexes Using Ultraviolet Photodissociation Mass Spectrometry. NIH. Available at: [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. Available at: [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. NIH. Available at: [Link]
-
Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. PubMed. Available at: [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Semantic Scholar. Available at: [Link]
-
Kinetics of carbonic anhydrase-inhibitor complex formation. Comparison of anion- and sulfonamide-binding mechanisms. ACS Publications. Available at: [Link]
-
Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. PubMed. Available at: [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. NIH. Available at: [Link]
-
Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. NIH. Available at: [Link]
-
Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis Online. Available at: [Link]
-
Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. NIH. Available at: [Link]
-
(PDF) 4-Amino-Substituted Benzenesulfonamides as Inhibitors. Amanote Research. Available at: [Link]
-
Kinetics of CO2 excretion and intravascular pH disequilibria during carbonic anhydrase inhibition. ResearchGate. Available at: [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. Available at: [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Available at: [Link]
-
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. MDPI. Available at: [Link]
-
A kinetic analysis of carbonic anhydrase inhibition. PubMed. Available at: [Link]
-
Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV. The Hebrew University of Jerusalem. Available at: [Link]
-
Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. NIH. Available at: [Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Available at: [Link]
Sources
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- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Carbonic Anhydrase–Arylsulfonamide Complexes Using Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases | Semantic Scholar [semanticscholar.org]
- 11. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Benzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of crude benzoic acid. Moving beyond simple protocols, this document explains the causality behind experimental choices and offers robust troubleshooting solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude benzoic acid?
A1: Crude benzoic acid, particularly from toluene oxidation, can contain impurities such as unreacted toluene, benzaldehyde, benzyl alcohol, and benzyl esters.[1] Other potential contaminants can include phthalic acid and benzyl benzoate depending on the synthesis route.[2]
Q2: What is the melting point of pure benzoic acid, and how can I use it to assess purity?
A2: The melting point of pure benzoic acid is approximately 122°C (252°F).[3][4][5] A sharp melting point range (typically within 1-2°C) is a strong indicator of high purity.[5] Impurities will typically cause the melting point to be lower and the range to be broader.[5]
Q3: Which solvent is best for recrystallizing benzoic acid?
A3: Water is a highly effective and safe solvent for the recrystallization of benzoic acid.[3] This is due to benzoic acid's high solubility in hot water and poor solubility in cold water, which allows for good recovery of pure crystals upon cooling.[3][6] For specific applications, other organic solvents like ethanol, methanol, or solvent mixtures can be used, but water is often preferred for its safety and cost-effectiveness.[7][8]
Q4: My recrystallized benzoic acid yield is very low. What are the likely causes?
A4: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.[9][10]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Incomplete precipitation: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature.[6]
-
Losses during transfer: Mechanical losses can occur when transferring the solid or solution between flasks and during filtration.[11]
Q5: Is sublimation a better purification method than recrystallization for benzoic acid?
A5: Sublimation can be a very effective method for purifying benzoic acid, as it readily sublimes at 100°C.[12] It is particularly useful for removing non-volatile impurities. The choice between sublimation and recrystallization depends on the nature of the impurities. Recrystallization is generally better for removing soluble impurities, while sublimation excels at separating benzoic acid from non-volatile contaminants.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[13][14] The process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, causing the desired compound to crystallize while the impurities remain in the solution.[14]
Experimental Protocol: Recrystallization of Benzoic Acid from Water
-
Dissolution: Weigh your crude benzoic acid and place it in an Erlenmeyer flask. Add a minimal amount of hot water and heat the mixture on a hot plate to boiling.[13] Continue adding small portions of hot water until the benzoic acid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Boil the solution for a few minutes.[13]
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration using a pre-heated funnel to remove them.[13][14]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[6] Slow cooling is crucial for the formation of large, pure crystals.[11]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining mother liquor.[14]
-
Drying: Allow the crystals to dry completely before determining the mass and melting point.[13]
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of benzoic acid.
Troubleshooting Recrystallization Issues
Q: My benzoic acid is not dissolving, even with a lot of hot water. What's wrong?
A: This could be due to a few reasons:
-
Insoluble Impurities: Your crude sample may contain impurities that are insoluble in water.[13] If the solid particles do not decrease with the addition of more hot water, you will need to perform a hot filtration to remove them.
-
Insufficient Heat: Ensure your water is at or near its boiling point when you add it to the benzoic acid.
Q: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A: This is a common issue, often due to supersaturation or using too much solvent. Try the following:
-
Scratch the flask: Gently scratch the inside of the flask with a glass stirring rod.[6] This can provide a surface for crystal nucleation.
-
Seed crystals: Add a tiny crystal of pure benzoic acid to the solution to induce crystallization.[6]
-
Reduce the solvent: If the above methods don't work, you may have used too much water.[9] Reheat the solution to boil off some of the solvent, and then allow it to cool again.[9]
Q: My recrystallized product has a low melting point and a broad range. How can I improve its purity?
A: This indicates that your sample is still impure. Consider these points:
-
Cooling Rate: Ensure you cooled the solution slowly. Rapid cooling can trap impurities within the crystal lattice.[11]
-
Incomplete Washing: Make sure to wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains the impurities.
-
Second Recrystallization: You may need to perform a second recrystallization to achieve the desired purity.
Q: The recovery of my benzoic acid is over 100%. How is this possible?
A: A recovery greater than 100% is almost always due to the presence of residual solvent in your final product.[11] Ensure your crystals are completely dry before weighing them. Drying in a desiccator or a vacuum oven can help remove all traces of water.
| Solvent | Solubility in Hot Water ( g/100 mL) | Solubility in Cold Water ( g/100 mL) |
| Benzoic Acid | 5.631 at 100°C[3] | 0.344 at 25°C[3] |
Troubleshooting Guide: Sublimation
Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a solid.[15] Benzoic acid is a good candidate for this method as it sublimes readily at 100°C.[12]
Experimental Protocol: Sublimation of Benzoic Acid
-
Setup: Place the crude benzoic acid in a sublimation apparatus.
-
Vacuum: If performing a vacuum sublimation, connect the apparatus to a vacuum source.[16]
-
Heating: Gently heat the bottom of the apparatus containing the crude benzoic acid.[16]
-
Cooling: Ensure the cold finger of the apparatus is filled with a cooling medium, such as ice water.[16]
-
Sublimation: The benzoic acid will sublime and then deposit as pure crystals on the cold finger.[16]
-
Collection: Once the sublimation is complete, carefully remove the purified crystals from the cold finger.[16]
Sublimation Workflow Diagram
Caption: Workflow for the sublimation of benzoic acid.
Troubleshooting Sublimation Issues
Q: The sublimation rate is very slow. What can I do?
A:
-
Temperature: You may need to slightly increase the temperature of the heat source. Be careful not to heat too strongly, as this can cause decomposition.
-
Vacuum: If using a vacuum, ensure your system is properly sealed and a sufficient vacuum is being pulled. A lower pressure will facilitate sublimation.[16]
Q: The sublimed crystals are falling off the cold finger. How can I prevent this?
A:
-
Gentle Handling: Avoid bumping or disturbing the apparatus during the sublimation process.
-
Controlled Condensation: Ensure the temperature gradient between the heating surface and the cold finger is appropriate. If the heating is too vigorous, the crystals may not adhere well.
Troubleshooting Guide: Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[17][18] Benzoic acid, being an acid, can be converted to its water-soluble salt (sodium benzoate) by reacting it with a base like sodium hydroxide or sodium bicarbonate.[18] This allows it to be separated from neutral impurities.
Experimental Protocol: Acid-Base Extraction of Benzoic Acid
-
Dissolution: Dissolve the crude benzoic acid in an organic solvent like diethyl ether or ethyl acetate in a separatory funnel.[17][19]
-
Extraction: Add an aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Stopper the funnel and shake, venting frequently.[18] The benzoic acid will react to form sodium benzoate and move into the aqueous layer.
-
Separation: Allow the layers to separate and then drain the aqueous layer containing the sodium benzoate.[19]
-
Regeneration: Cool the aqueous layer in an ice bath and re-acidify it with a strong acid, like hydrochloric acid (HCl), until the solution is acidic.[17][20] Benzoic acid will precipitate out of the solution.[17]
-
Isolation: Collect the purified benzoic acid crystals by vacuum filtration.[20]
Troubleshooting Acid-Base Extraction Issues
Q: An emulsion has formed between the organic and aqueous layers. How can I break it?
A: Emulsions are a common problem in extractions. Try the following:
-
Patience: Allow the separatory funnel to stand for a longer period.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous layer and can help break the emulsion.[18]
Q: I've added acid to the aqueous extract, but no precipitate is forming.
A:
-
Insufficient Acid: You may not have added enough acid to lower the pH sufficiently to protonate the benzoate and cause it to precipitate. Test the pH with litmus paper or a pH meter and add more acid if necessary.
-
Concentration: If the concentration of the sodium benzoate in the aqueous layer is too low, the benzoic acid may not precipitate. You may need to reduce the volume of the aqueous layer by gentle heating before acidification.
Safety and Waste Disposal
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling benzoic acid and solvents.[21][22][23]
-
Work in a well-ventilated area or a fume hood to avoid inhaling dust or solvent vapors.[21][22]
-
Avoid contact with skin and eyes.[22] In case of contact, rinse thoroughly with water.[23]
-
Handle hot glassware with care to prevent burns.
Waste Disposal:
-
Dispose of all chemical waste according to your institution's guidelines and local regulations.[21]
-
Organic solvent waste should be collected in a designated container.[24] Do not pour organic solvents down the drain.[21]
-
Aqueous waste should be neutralized before disposal, if necessary, and disposed of according to local regulations.
-
Solid waste, such as used filter paper, should be disposed of in the appropriate solid waste container.[24]
Effective waste management, including recycling and wastewater treatment, is crucial to minimize the environmental impact of benzoic acid production and purification.[25]
References
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
ACS Publications. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]
-
American Chemical Society. (2020). Benzoic acid. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Scribd. (n.d.). Extraction of Benzoic Acid | PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
Sciencemadness Wiki. (2024). Benzoic acid. Retrieved from [Link]
- Pacific Northwest National Labor
-
OKBU.net. (n.d.). Sublimation of Benzoic Acid. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding the Melting Point of Benzoic Acid: A Deep Dive. Retrieved from [Link]
-
Scribd. (n.d.). Purification of Benzoic Acid by Sublimation and Melting Point Determination. Retrieved from [Link]
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
-
VelocityEHS. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Odinity. (2017). Extraction of Benzoic Acid. Retrieved from [Link]
-
Walsh Medical Media. (2017). A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. Retrieved from [Link]
- Unknown Source. (2024). BENZOIC ACID.
-
Scribd. (n.d.). Purifying Benzoic Acid by Sublimation | PDF | Chemical Substances | Melting Point. Retrieved from [Link]
-
J-Stage. (n.d.). A Simple Method for the Purification of Benzoic Acid by Entrainer Sublimation. Retrieved from [Link]
- Unknown Source. (n.d.).
-
ResearchGate. (2013). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. Retrieved from [Link]
- Unknown Source. (n.d.).
-
WordPress.com. (2015). Recrystallization of Benzoic Acid Objective. Retrieved from [Link]
-
VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]
- Velsicol Chemical, LLC. (n.d.). Benzoic Acid.
-
StudyMoose. (2024). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
NIST. (2015). SAFETY DATA SHEET. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Unknown Source. (2012). Chemistry 210 Experiment Ib.
-
Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid | PDF | Filtration | Solubility. Retrieved from [Link]
-
Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid | PDF. Retrieved from [Link]
-
brainly.com. (2023). Did the recrystallization procedure improve the purity of your benzoic acid sample? Briefly justify your. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 6.2B: Purification of Product Mixtures. Retrieved from [Link]
- Google Patents. (n.d.). Method of benzoic acid isolation from industrial waste at its production.
-
Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
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Technical Support Center: Synthesis of 4-[(4-Methoxyphenyl)sulfamoyl]benzoic Acid
Welcome to the technical support guide for the synthesis of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS 18738-58-4).[1] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges through a structured troubleshooting guide and detailed FAQs, moving beyond simple protocols to explain the causality behind experimental choices.
Overview of the Synthesis
The most common and reliable method for synthesizing this compound involves the formation of a sulfonamide bond.[2][3] This is typically achieved by reacting 4-carboxybenzenesulfonyl chloride with p-anisidine (4-methoxyaniline) in the presence of a suitable base.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most prevalent and scalable route is the nucleophilic substitution reaction between 4-carboxybenzenesulfonyl chloride and p-anisidine.[4] The amine nitrogen of p-anisidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. An acid scavenger (base) is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Q2: How critical is the quality of the starting materials?
The quality of your starting materials is paramount for achieving high yield and purity.
-
4-Carboxybenzenesulfonyl Chloride: This reagent is highly sensitive to moisture.[5][6] Hydrolysis converts it to the unreactive 4-carboxybenzenesulfonic acid, which is a common cause of low yields. It is crucial to use a fresh, dry sample or one that has been stored meticulously under inert conditions. Its purity should be assessed before use, as it is a key determinant of reaction success.
-
p-Anisidine: While more stable than the sulfonyl chloride, its purity is also important. Oxidized or impure p-anisidine can introduce color to the final product and lead to side reactions.
Q3: Why is the choice of base and solvent so critical?
The base and solvent system dictates reaction efficiency, side-product formation, and ease of workup.
-
Base Selection: The base neutralizes the HCl formed. An ideal base should be non-nucleophilic to avoid competing with the p-anisidine. Organic bases like pyridine or triethylamine are commonly used in anhydrous organic solvents.[5] While aqueous bases like sodium carbonate can be used under Schotten-Baumann conditions, this significantly increases the risk of hydrolyzing the valuable sulfonyl chloride.[4][5]
-
Solvent Selection: The solvent must dissolve the reactants to a reasonable extent and be inert to the reaction conditions. Anhydrous dichloromethane (DCM) , tetrahydrofuran (THF) , or acetonitrile are excellent choices as they are non-reactive and easy to remove post-reaction.[5][7]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid is protonated and spots cleanly). The reaction is complete when the spot corresponding to the limiting reagent (typically the sulfonyl chloride) has been consumed.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue: Low or No Yield
Q: My reaction yield is consistently below 50%. What are the most likely causes?
Low yields are the most frequently encountered problem and typically stem from one of the following issues.[5][6]
-
Hydrolysis of 4-Carboxybenzenesulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly reactive towards water.[6] The resulting sulfonic acid will not react with the amine, leading to a direct loss of yield.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Use a slight excess of the amine (p-anisidine), typically 1.1 to 1.2 equivalents, to ensure the complete consumption of the more valuable and sensitive sulfonyl chloride.[5]
-
-
Suboptimal Base or Temperature: An inappropriate base can be ineffective at scavenging HCl, or it may react with the starting materials. If the temperature is too low, the reaction rate may be impractically slow.
-
Solution: Use a non-nucleophilic organic base like pyridine or triethylamine. The reaction is often run at 0 °C and allowed to warm to room temperature. Gentle heating may be required for less reactive substrates, but this also increases the rate of side reactions.
-
Troubleshooting Workflow for Low Yield
Below is a decision tree to systematically diagnose the cause of low yield.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- ChemicalBook. (n.d.). Carzenide | 138-41-0.
- Pareek, V., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
- Sigma-Aldrich. (n.d.). 4-Sulfamoylbenzoic acid 97 | 138-41-0.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
- Google Patents. (n.d.). Process for the preparation of sulfamylbenzoic acids.
- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Yu, K., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)
- CymitQuimica. (n.d.). CAS 138-41-0: 4-Carboxybenzenesulfonamide.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride - Organic Syntheses Procedure.
- Ibrahim, S., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide.
- ChemicalBook. (n.d.). 4-(4-METHOXY-PHENYLSULFAMOYL)-BENZOIC ACID | 18738-58-4.
- PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid.
- Javeed, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
- ResearchGate. (n.d.). Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent.
Sources
- 1. 4-(4-METHOXY-PHENYLSULFAMOYL)-BENZOIC ACID | 18738-58-4 [amp.chemicalbook.com]
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- 3. thieme-connect.com [thieme-connect.com]
- 4. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Schotten-Baumann N-Acylation Reaction Conditions
Welcome to the technical support center dedicated to the Schotten-Baumann N-acylation reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to master and troubleshoot this fundamental amide bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Schotten-Baumann reaction?
A1: The Schotten-Baumann reaction is a method for synthesizing amides from primary or secondary amines and acyl chlorides (or anhydrides).[1][2] It is typically conducted under biphasic conditions, using an aqueous solution of a base, like sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1] This neutralization is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3]
Q2: Why is a biphasic (water-organic solvent) system typically used?
A2: The biphasic system is a hallmark of the classic "Schotten-Baumann conditions."[2] It serves two primary purposes:
-
Reagent Segregation: The amine and acyl chloride are typically dissolved in a water-immiscible organic solvent (e.g., dichloromethane, diethyl ether), while the inorganic base (e.g., NaOH) is dissolved in the aqueous phase.[4] This minimizes the hydrolysis of the reactive acyl chloride by water and hydroxide ions, which can be a significant side reaction.[1][4]
-
Byproduct Removal: The generated hydrochloric acid is neutralized by the base in the aqueous phase, effectively driving the reaction equilibrium towards the formation of the amide product.[5][6]
Q3: Can I use an organic base instead of an aqueous inorganic base?
A3: Yes, organic bases like pyridine or triethylamine are common alternatives.[7] Pyridine, in particular, offers a distinct advantage as it can act as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which can then be more readily attacked by the amine.[4][8] This can be especially useful for less reactive or sterically hindered amines.[4]
Q4: My starting amine is poorly soluble. How can I improve the reaction?
A4: Poor solubility of the amine can significantly hinder the reaction rate.[4] Consider the following strategies:
-
Solvent Screening: Experiment with different organic solvents to find one that better solubilizes your amine.
-
Modified Conditions: Instead of the biphasic system, a single-phase system using an organic base like pyridine (which can also act as a solvent) might be more effective.[2]
-
Phase-Transfer Catalysis: For biphasic systems, a phase-transfer catalyst can be employed to shuttle the amine or acylating agent across the phase boundary, accelerating the reaction.[4]
Q5: What are the main competing side reactions I should be aware of?
A5: The primary side reaction is the hydrolysis of the acyl chloride by water or hydroxide ions in the aqueous phase, which leads to the formation of the corresponding carboxylic acid.[1][4] Another potential issue, especially with primary amines, is di-acylation if an excess of the acyl chloride is used.[4]
Troubleshooting Guide
This section addresses common problems encountered during the Schotten-Baumann N-acylation and provides a logical workflow for diagnosis and resolution.
| Observed Problem | Probable Causes | Recommended Solutions & Scientific Rationale |
| Low to No Product Formation | 1. Low Nucleophilicity of the Amine: Steric hindrance or electron-withdrawing groups on the amine reduce its reactivity.[4]2. Acyl Chloride Hydrolysis Dominates: The acyl chloride is reacting with water faster than with the amine.[4]3. Amine Protonation: Insufficient base is present to neutralize the HCl byproduct, rendering the amine non-nucleophilic.[3][9]4. Poor Reagent Quality: The amine or acyl chloride may have degraded. | 1. Increase Reaction Temperature: Provides more energy to overcome the activation barrier.2. Use a Nucleophilic Catalyst: Employ pyridine to form a more reactive acylating agent.[4]3. Employ a Phase-Transfer Catalyst: To enhance the reaction rate between the two phases.[4]4. Ensure Slow Acyl Chloride Addition & Vigorous Stirring: This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the amine over hydrolysis. Vigorous stirring (>1000 rpm) is crucial for mass transfer in biphasic systems.[4]5. Verify Stoichiometry: Ensure at least one equivalent of base is used.[4]6. Confirm Reagent Purity: Use freshly opened or purified reagents. |
| Significant Carboxylic Acid Side Product | 1. High Concentration of Aqueous Base: Accelerates the rate of acyl chloride hydrolysis.[4]2. Inefficient Mixing: Poor mass transfer between phases allows the acyl chloride more residence time at the interface, where hydrolysis can occur.[4]3. Slow Reaction with Amine: If the N-acylation is slow, hydrolysis becomes a more competitive pathway. | 1. Decrease Base Concentration: Use a more dilute aqueous base solution (e.g., 5-10% w/v NaOH).[4]2. Concurrent Slow Addition: Add the aqueous base and the acyl chloride slowly and simultaneously to the amine solution.3. Increase Stirring Rate: Maximize the interfacial area for the desired reaction.[4]4. Consider a Phase-Transfer Catalyst: This can accelerate the N-acylation, making it more competitive than hydrolysis.[4] |
| Reaction Stalls Before Completion | 1. Insufficient Base: The generated HCl has consumed all the base and is now protonating the remaining amine.[4]2. Acyl Chloride Consumed: The acyl chloride has been fully consumed, either through reaction or hydrolysis. | 1. Add Additional Base: Introduce more of the base solution to the reaction mixture.2. Ensure Sufficient Initial Base: Start with at least one equivalent of base relative to the acyl chloride.[4]3. Add a Slight Excess of Acyl Chloride: If hydrolysis is a known issue, a small excess (e.g., 1.05-1.1 equivalents) of the acyl chloride can be used.[4] |
| Formation of Di-acylated Product | 1. Multiple Reactive N-H Bonds: The amine is primary (R-NH2) and can react twice.2. Excess Acyl Chloride: Using a large excess of the acylating agent.[4] | 1. Control Stoichiometry: Use a slight excess of the amine relative to the acyl chloride.2. Slow Acyl Chloride Addition: Add the acyl chloride dropwise to the solution of the amine. This maintains a high concentration of the amine relative to the acyl chloride, favoring mono-acylation.[4] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for common Schotten-Baumann issues.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation in a Biphasic System
This protocol is a standard starting point for the acylation of a primary or secondary amine.
-
Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether, ~0.2-0.5 M).
-
Addition of Aqueous Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 to 2.0 equivalents, typically 10% w/v).[4]
-
Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath. This helps to control the exothermic reaction and minimize side reactions.
-
Addition of Acyl Chloride: Add the acyl chloride (1.05 equivalents) dropwise to the vigorously stirred mixture over 15-30 minutes.[4] Maintain the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove any remaining amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: N-Acylation using Pyridine as a Catalyst and Base
This protocol is advantageous for less reactive amines.
-
Dissolution of Amine: In a round-bottom flask, dissolve the amine (1.0 equivalent) in pyridine, which acts as both the solvent and the base.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic extracts sequentially with dilute aqueous copper sulfate (to remove pyridine), water, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by chromatography or recrystallization.
Experimental Workflow Diagram
Caption: General experimental workflows for Schotten-Baumann N-acylation.
References
-
Schotten-Baumann Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Schotten–Baumann reaction - Grokipedia . Grokipedia. [Link]
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu . Vedantu. [Link]
-
Schotten Baumann Reaction - BYJU'S . BYJU'S. [Link]
-
Schotten Baumann Reaction: Characteristics, Mechanism, and Applications - Collegedunia . Collegedunia. [Link]
-
Mild and Useful Method for N-Acylation of Amines - Taylor & Francis Online . Taylor & Francis Online. [Link]
-
Reaction Chemistry & Engineering - RSC Publishing . Royal Society of Chemistry. [Link]
-
Chemistry Schotten Baumann Reaction - Sathee NEET . Sathee. [Link]
-
The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis . Organic Chemistry Portal. [Link]
-
Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook . Testbook.com. [Link]
-
Mild and Useful Method for N-Acylation of Amines | Request PDF - ResearchGate . ResearchGate. [Link]
-
Acylation of Amines, Part 1: with Acyl Halides - YouTube . YouTube. [Link]
- US6211384B1 - Methods for the acylation of amine compounds - Google Patents.
-
Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot . Wikidot.com. [Link]
-
In schotten-baumann conditions, why doesn't the acyl chloride react with the water? - Reddit . Reddit. [Link]
-
Schotten-Baumann Reaction . Cambridge University Press. [Link]
-
What is the Schottan-Baumann reaction? - Quora . Quora. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
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- 7. jk-sci.com [jk-sci.com]
- 8. quora.com [quora.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Side Product Formation in Benzenesulfonamide Synthesis
Welcome to the Technical Support Center for benzenesulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation during the synthesis of this critical pharmacophore.[1] We will move beyond simple procedural lists to explore the underlying chemical principles that govern these reactions, providing you with the expert insights needed to diagnose, troubleshoot, and optimize your synthetic protocols.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common issues encountered during the synthesis of benzenesulfonamides.
Q1: My reaction yield is significantly lower than expected, and I observe a water-soluble impurity. What is the likely culprit?
A1: The most probable cause is the hydrolysis of your benzenesulfonyl chloride starting material to form benzenesulfonic acid.[2] Benzenesulfonyl chloride is highly reactive towards nucleophiles, and water is a prevalent nucleophile in many lab environments.
-
Causality: The sulfur atom in benzenesulfonyl chloride is highly electrophilic. Water can attack this sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid. This acid is unreactive towards amines under standard sulfonylation conditions, thus representing a loss of your key electrophile and a direct hit to your yield.[2]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents should be used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.[2]
-
Reagent Quality: Use a fresh or properly stored bottle of benzenesulfonyl chloride. Older reagents may have already undergone partial hydrolysis.
-
Q2: I'm working with a primary amine and my final product is contaminated with a less polar, higher molecular weight impurity that is difficult to remove. What is happening?
A2: You are likely observing the formation of an N,N-bis(benzenesulfonyl)amine , also known as a di-sulfonated or bis-sulfonamide product. This is a common side reaction with primary amines.[3]
-
Causality: The initial product of the reaction, the mono-sulfonamide (R-NH-SO₂Ph), still possesses a proton on the nitrogen atom. This proton is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[4] In the presence of a base, this proton can be abstracted to form a sulfonamide anion. This anion is nucleophilic and can attack a second molecule of benzenesulfonyl chloride, leading to the di-sulfonated side product.[3]
-
Troubleshooting: This side reaction is highly dependent on reaction conditions. Please refer to the detailed troubleshooting guide in Part 2 for specific protocols to mitigate this issue.
Q3: My crude product contains a very non-polar, high-melting point solid that is not my desired sulfonamide. What could this be?
A3: This is often diphenyl sulfone . This side product is typically formed during the preparation of benzenesulfonyl chloride itself (via the chlorosulfonation of benzene) and can be present as an impurity in your starting material.[5] While less common, harsh reaction conditions during the sulfonamide synthesis could potentially lead to its formation, though it is primarily considered a starting material contaminant.
-
Causality: During the synthesis of benzenesulfonyl chloride, an electrophilic substitution reaction occurs between benzenesulfonic acid and benzene, or via the reaction of two molecules of benzene with the chlorosulfonating agent.
-
Troubleshooting:
-
Starting Material Purity: Ensure the purity of your benzenesulfonyl chloride. If necessary, purify it by distillation under reduced pressure before use.
-
Purification: Diphenyl sulfone can typically be removed from the desired sulfonamide product by recrystallization, as their solubility profiles are often different.
-
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific side product challenges.
Guide 1: Mitigating the Formation of N,N-bis(benzenesulfonyl)amines
The formation of the di-sulfonated product is a kinetic and thermodynamic battle. The key is to favor the reaction of the more nucleophilic primary amine with the sulfonyl chloride over the reaction of the less nucleophilic sulfonamide anion.
Caption: Mechanism of N,N-bis(benzenesulfonyl)amine formation.
-
Control Stoichiometry and Rate of Addition:
-
Action: Use a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the benzenesulfonyl chloride. The sulfonyl chloride should be the limiting reagent.
-
Protocol: Dissolve the primary amine and a suitable base (see step 2) in an anhydrous solvent (e.g., Dichloromethane - DCM). Cool the mixture to 0 °C in an ice bath. Add the benzenesulfonyl chloride, either neat or as a solution in the same solvent, dropwise over a period of 30-60 minutes.[3]
-
Causality: Slow addition maintains a low concentration of the sulfonyl chloride, maximizing its chance to react with the more abundant and more nucleophilic primary amine rather than the sulfonamide anion.[6]
-
-
Optimize Base Selection:
-
Action: The choice of base is critical. A strong, non-hindered base can aggressively deprotonate the mono-sulfonamide, promoting the side reaction.
-
Protocol: Opt for a weaker or sterically hindered base. Pyridine is often a good choice as it is a moderately effective base and can also act as a nucleophilic catalyst, but for substrates particularly prone to di-sulfonylation, a more hindered base like 2,6-lutidine may be beneficial.[3] Avoid using an excess of strong bases like triethylamine if di-sulfonylation is observed.
-
Causality: A weaker base will still neutralize the HCl byproduct but will be less effective at deprotonating the less acidic mono-sulfonamide, thus kinetically disfavoring the second sulfonylation step.
-
-
Lower the Reaction Temperature:
-
Action: Reducing the temperature will decrease the rate of all reactions, but it often has a more significant impact on the higher activation energy pathway leading to the di-sulfonated product.
-
Protocol: Conduct the entire addition of the benzenesulfonyl chloride at 0 °C or lower (e.g., -20 °C). After the addition is complete, allow the reaction to warm slowly to room temperature and monitor its progress by TLC.[7]
-
Causality: Lowering the kinetic energy of the system provides greater selectivity for the more favorable reaction with the primary amine.
-
Table 1: Key Parameters for Controlling Mono- vs. Di-sulfonylation
| Parameter | Recommendation for Mono-sulfonylation | Rationale |
| Stoichiometry | Amine:Sulfonyl Chloride (1.1:1.0) | Ensures sulfonyl chloride is the limiting reagent.[3] |
| Rate of Addition | Slow, dropwise addition of sulfonyl chloride | Maintains low [SO₂Cl], favoring reaction with the more nucleophilic amine.[6] |
| Base | Pyridine or a hindered base (e.g., 2,6-lutidine) | Minimizes deprotonation of the mono-sulfonamide product.[3] |
| Temperature | 0 °C or lower during addition | Reduces the rate of the undesired second sulfonylation.[7] |
Guide 2: Purification via Recrystallization
Recrystallization is a powerful technique for purifying solid benzenesulfonamide products from soluble side products and impurities.[8] The principle relies on the differential solubility of the desired compound and the impurities in a given solvent at different temperatures.[9]
This protocol can be adapted for other solid benzenesulfonamides.
-
Solvent Selection:
-
Action: Choose a solvent in which the sulfonamide is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol, isopropanol, or mixtures such as ethanol/water are often effective.[10]
-
Procedure: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
-
Dissolution:
-
Protocol: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[10] If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid using a large excess of solvent, as this will reduce recovery.[10]
-
-
Hot Filtration (if necessary):
-
Action: If insoluble impurities (like dust or diphenyl sulfone) are present in the hot solution, they must be removed.
-
Protocol: Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to prevent premature crystallization of your product in the funnel.[10]
-
-
Crystallization:
-
Isolation and Drying:
-
Protocol: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities. Allow the crystals to dry completely.[10]
-
Caption: A typical workflow for the purification of benzenesulfonamides by recrystallization.
Part 3: Understanding the Competition: Aminolysis vs. Hydrolysis
The success of a benzenesulfonamide synthesis often hinges on the relative rates of two competing reactions: the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water).
Under typical Schotten-Baumann conditions , which often involve a two-phase system (e.g., an organic solvent and an aqueous base), the reaction is designed to favor aminolysis.[11]
-
The Role of Phases: The benzenesulfonyl chloride and the amine are primarily in the organic phase. The base (e.g., NaOH) is in the aqueous phase. The reaction occurs at the interface or in the organic phase.
-
Rate Enhancement: The amine is generally a much stronger nucleophile than water. Furthermore, its concentration in the organic phase is significantly higher than the dissolved water concentration. These factors heavily favor the aminolysis pathway.[12] The aqueous base serves to neutralize the HCl produced, preventing the protonation and deactivation of the amine nucleophile.[11]
Table 2: Factors Favoring Aminolysis over Hydrolysis
| Factor | Condition | Rationale |
| Nucleophilicity | Use of amine | Amines are inherently more nucleophilic than water. |
| Concentration | Anhydrous organic solvent | Maximizes the concentration of the amine relative to water.[2] |
| Phase Separation | Schotten-Baumann conditions | Sequesters the bulk of the water away from the sulfonyl chloride.[11] |
| Temperature | Low to moderate | High temperatures can increase the rate of hydrolysis.[13] |
By carefully controlling the reaction environment based on these principles, you can effectively steer the reaction towards the desired benzenesulfonamide product, minimizing yield loss to hydrolysis and other side reactions.
References
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]
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Unknown. (n.d.). Recrystallization. [Link]
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Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
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National Center for Biotechnology Information. (n.d.). N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. [Link]
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Royal Society of Chemistry. (n.d.). A new, simple and efficient green protocol for the N-sulfonylation of amines using microwave irradiation under solvent- and catalyst-free conditions. [Link]
- Google Patents. (n.d.).
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
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Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]
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National Center for Biotechnology Information. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]
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Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
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National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
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Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
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ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]
-
National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
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SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
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Cambridge University Press. (n.d.). Schotten-Baumann Reaction. [Link]
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National Center for Biotechnology Information. (2008). Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. [Link]
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L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
-
Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. [Link]
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Chemistry Stack Exchange. (2019). Mechanism for reaction of NOCl (Tilden reagent) with primary amines. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]
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Technical Support Center: Purifying N-(4-methoxyphenyl)benzenesulfonamides by Recrystallization
Welcome to the technical support center for the purification of N-(4-methoxyphenyl)benzenesulfonamide and related compounds. This guide provides in-depth, field-proven insights into recrystallization techniques, focusing on troubleshooting common issues encountered by researchers, scientists, and drug development professionals. Our approach is grounded in the fundamental principles of physical organic chemistry to empower you to solve purification challenges effectively.
Part 1: The Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1] Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[2] Impurities, in the ideal case, will either be highly soluble in the cold solvent (remaining in the liquid phase, or "mother liquor") or insoluble in the hot solvent (allowing for their removal by hot filtration).[3]
The process involves four key stages:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[4]
-
Filtration (Optional): If insoluble impurities or coloring agents are present, they are removed from the hot solution.[5]
-
Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[3]
-
Isolation: Collecting the purified crystals by vacuum filtration, washing them with a small amount of cold solvent, and drying them.[1]
Part 2: Troubleshooting Guide for N-(4-methoxyphenyl)benzenesulfonamide Recrystallization
This section addresses the most common experimental hurdles in a direct question-and-answer format.
Issue 1: The product has "oiled out" and will not crystallize.
Question: I dissolved my crude N-(4-methoxyphenyl)benzenesulfonamide in the hot solvent, but upon cooling, it separated as an oily liquid instead of forming solid crystals. What went wrong?
Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point.[6] Because the compound is molten, impurities can dissolve within the oil, defeating the purpose of purification. This is a common issue with low-melting-point solids or highly impure samples.[6]
Solutions:
-
Reheat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% of the original volume) of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[6][7] This ensures that the solution becomes saturated at a temperature below the compound's melting point.
-
Lower the Crystallization Temperature: The chosen solvent may be too nonpolar, or its boiling point may be too high. For many sulfonamides, polar solvents are effective.[8] Consider switching to a lower-boiling point solvent.
-
Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod just below the surface of the hot solution. This can create nucleation sites and encourage crystal growth to begin before the temperature drops low enough for oiling out to occur.[6]
-
Change the Solvent System: The solvent may be too good at dissolving the compound. Experiment with a mixed-solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[6][8] Dissolve the compound in a minimum of hot ethanol (the "good" solvent) and then slowly add hot water (the "anti-solvent" or "poor" solvent) until the solution just begins to turn cloudy (turbid). Add a drop or two of hot ethanol to clarify the solution, then allow it to cool slowly.[9]
Issue 2: No crystals are forming, even after extensive cooling.
Question: My solution has cooled to room temperature and has been in an ice bath, but no crystals have appeared. What should I do?
Answer: The absence of crystal formation is typically due to one of two reasons: the solution is supersaturated but lacks a nucleation point, or too much solvent was used, preventing the solution from becoming saturated upon cooling.[6]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to vigorously scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for nucleation.[9]
-
Seeding: If you have a small crystal of the pure product from a previous batch, add it to the solution. This "seed" crystal acts as a template for further crystal growth.[6][7]
-
-
Reduce Solvent Volume: If induction methods fail, you likely used too much solvent. Gently reheat the solution and boil off a portion of the solvent (e.g., 20-30%) under a fume hood. Allow the more concentrated solution to cool again.[7]
-
Place in a Freezer: As a last resort, placing the flask in a freezer can sometimes induce crystallization. However, be aware that this rapid cooling may lead to the formation of smaller, less pure crystals.
Issue 3: The final yield of purified crystals is very low.
Question: I successfully obtained pure crystals, but my recovery was less than 50%. How can I improve my yield?
Answer: A low yield is a frustrating but common problem. The primary causes are using an excessive volume of solvent, premature crystallization during a hot filtration step, or selecting a solvent in which the compound has significant solubility even at low temperatures.[6]
Solutions:
-
Minimize Solvent Volume: This is the most critical factor. Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Working with a slightly saturated or even a slurry-like hot solution is better than using a large excess of solvent.[9]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure all glassware (funnel, receiving flask) is pre-heated.[6] This can be done by placing them in a drying oven or by allowing them to sit over the steam from the boiling solvent. Filter the solution as quickly as possible.
-
Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the mother liquor.[9]
-
Re-evaluate Solvent Choice: Your chosen solvent might be too effective, keeping a significant portion of your product dissolved even when cold. Perform small-scale solubility tests to find a solvent with a steeper solubility curve (very high solubility when hot, very low when cold).
Issue 4: The final crystals are colored.
Question: My starting material was off-white, and the final crystals are still yellowish. How do I get a pure white product?
Answer: Colored impurities are common and are often highly polar, conjugated molecules that are difficult to remove by crystallization alone.
Solution:
-
Use Activated Charcoal: After dissolving the crude solid in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient).[1] The charcoal has a high surface area and adsorbs the colored impurity molecules.
-
Perform a Hot Filtration: Bring the solution back to a boil for a few minutes, then perform a hot gravity filtration to remove the charcoal.[9] The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as usual. Be cautious not to add too much charcoal, as it can also adsorb your desired product, reducing the yield.
Part 3: Experimental Protocols & Visualizations
Standard Recrystallization Workflow
The following diagram outlines the standard procedure for recrystallization.
Caption: General workflow for the recrystallization of a solid organic compound.
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
Part 4: Solvent Selection for Benzenesulfonamides
The choice of solvent is the most critical parameter for successful recrystallization.[8] For N-aryl sulfonamides, which possess moderate polarity, a good starting point is polar protic solvents.
| Solvent System | Boiling Point (°C) | Characteristics & Suitability |
| Ethanol (95%) | ~78 | Often an excellent choice. Dissolves many sulfonamides well when hot, with significantly lower solubility when cold.[8] |
| Isopropanol | 82 | Similar to ethanol, can be a suitable alternative.[8] |
| Methanol | 65 | Higher solubility for polar compounds; may result in lower yields if the compound is too soluble when cold.[10] |
| Ethanol/Water | Variable | A powerful mixed-solvent system. Allows for fine-tuning of polarity to achieve ideal solubility characteristics.[6][11] |
| Acetone | 56 | A more polar aprotic solvent. Can be effective, but its low boiling point means a smaller temperature differential for crystallization.[12] |
Procedure for Solvent Screening:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as it will not allow for good recovery.
-
If it is insoluble at room temperature, heat the test tube in a hot water bath and continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
An ideal solvent will show abundant crystal formation upon cooling.
Part 5: Frequently Asked Questions (FAQs)
Q1: What is the purpose of a mixed-solvent system? A mixed-solvent system, or solvent/anti-solvent system, is used when no single solvent has the ideal solubility properties.[2] You dissolve the compound in a "good" solvent in which it is highly soluble, then slowly add a miscible "poor" solvent (anti-solvent) in which it is insoluble, until the solution becomes cloudy. This brings the solution to its saturation point, from which slow cooling can produce excellent crystals.[9]
Q2: Why is slow cooling so important for purity? Crystal formation is an equilibrium process where molecules of the compound selectively deposit onto the growing crystal lattice.[3] Slow cooling allows time for this selective process to occur, excluding impurity molecules from the lattice. Rapid cooling traps impurities within the fast-growing crystal, resulting in a less pure product.[13]
Q3: My product is an amorphous powder, not nice crystals. How can I fix this? Amorphous solids typically result from very rapid precipitation or "crashing out" of the solution.[9] This is a strong indication that your solution cooled too quickly. To fix this, re-dissolve the powder in the minimum amount of hot solvent and ensure the cooling process is much more gradual. Insulate the flask with a cloth or place it in a beaker of hot water and allow the entire assembly to cool to room temperature before moving to an ice bath.[9]
Q4: I've heard about polymorphs. Is this a concern for sulfonamides? Yes, polymorphism—the ability of a compound to exist in multiple crystal forms—is a well-documented phenomenon in sulfonamides.[9] Different polymorphs can have different physical properties (melting point, solubility, stability). To ensure batch-to-batch consistency, it is crucial to standardize your recrystallization protocol. Strictly control the solvent choice, cooling rate, temperature, and agitation. Using a seed crystal of the desired polymorph is an effective strategy to ensure the consistent formation of that specific crystal form.[9]
References
- Recrystallization. (n.d.). Department of Chemistry, University of California, Los Angeles.
- Recrystallization1. (n.d.). Department of Chemistry, University of Massachusetts.
- Technical Support Center: Recrystallization of Sulfonamide Products. (2025). BenchChem.
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
-
Purification of Organic Compounds by Recrystallization. (n.d.). Scribd. Retrieved from [Link]
-
Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
- Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. (2005). Google Patents.
-
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. (n.d.). Evidentic. Retrieved from [Link]
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). BenchChem.
- Common issues in sulfonamide synthesis and solutions. (2025). BenchChem.
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
- RECRYSTALLISATION. (n.d.). University of Sydney, School of Chemistry.
-
Pobudkowska, A., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(14), 5396. MDPI. Retrieved from [Link]
-
6.6D: Troubleshooting. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). (n.d.). National Institutes of Health. Retrieved from [Link]
-
3.3: Choice of Solvent. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Crystallization of Sulfanilamide. (2021). YouTube. Retrieved from [Link]
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- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of Sulfamoyl Benzoic Acid Analogues
Welcome to the technical support center for the synthesis of sulfamoyl benzoic acid analogues. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. This resource consolidates field-proven insights, troubleshooting strategies, and detailed methodologies to support researchers, chemists, and drug development professionals in this critical area of organic synthesis.
Sulfamoyl benzoic acids are a vital class of compounds, serving as key intermediates and pharmacophores in numerous therapeutic agents.[1][2][3] However, their synthesis, particularly via the common chlorosulfonylation pathway, is fraught with potential pitfalls that can impact yield, purity, and scalability. This guide is structured to provide direct, actionable solutions to the specific issues you may encounter during your experiments.
Core Synthetic Workflow
The most prevalent synthetic route involves a two-step process: the electrophilic chlorosulfonylation of a benzoic acid derivative, followed by amination to form the desired sulfonamide.[1][4] Understanding the critical parameters of each step is key to a successful synthesis.
Caption: General experimental workflow for synthesis.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and corrective actions.
Section 1: The Chlorosulfonylation Step
This electrophilic aromatic substitution is often the most challenging step, with outcomes highly sensitive to reaction conditions.
Question: My chlorosulfonylation reaction has a low yield, and I've recovered a significant amount of unreacted starting material. What went wrong?
Answer: This is a classic issue of incomplete conversion, which can stem from several factors:
-
Insufficient Reagent or Reaction Time: Deactivated rings, such as dichlorobenzoic acids, are sluggish to react and require a sufficient molar excess of chlorosulfonic acid and adequate time to proceed to completion.[5]
-
Poor Temperature Control: While initial addition should be done at low temperatures (0-10 °C) to control exothermicity, the reaction often requires heating (e.g., 50-90 °C) to drive it to completion.[5][6] Monitoring by TLC or HPLC is crucial to determine the optimal reaction time and temperature.
-
Inadequate Mixing: If the benzoic acid starting material is not finely powdered or if stirring is inefficient, poor mass transfer can limit the reaction rate, leaving unreacted material suspended in the viscous chlorosulfonic acid.
Solution Pathway:
-
Optimize Stoichiometry: Ensure an adequate molar excess of chlorosulfonic acid is used (a common ratio is ~3 moles of chlorosulfonic acid to 1 mole of benzoic acid).[7]
-
Control Temperature Profile: Maintain a low temperature (<20 °C) during the addition of the benzoic acid, then gradually increase the temperature and monitor for consumption of the starting material.[6][7]
-
Extend Reaction Time: For deactivated substrates, extending the reaction time at an elevated temperature (e.g., from 1-4 hours) may be necessary.[5]
Question: My final product contains a high-melting, insoluble white solid that is not my desired sulfonyl chloride. What is this byproduct?
Answer: You are likely observing the formation of a diaryl sulfone. This is a common side reaction, especially at elevated temperatures.[5][6]
Causality: The sulfone byproduct forms when the desired sulfonyl chloride intermediate, or the sulfonic acid precursor, acts as an electrophile and reacts with another molecule of the electron-rich benzoic acid starting material.
Preventative Measures:
-
Strict Temperature Control: Maintain the lowest effective temperature throughout the reaction. During the initial addition of benzoic acid, keeping the temperature below 20°C is critical.[6]
-
Use of Excess Chlorosulfonic Acid: A slight excess of chlorosulfonic acid helps to quickly convert the intermediate sulfonic acid into the sulfonyl chloride, reducing the concentration of the species that can lead to sulfone formation.[6][7]
Question: My yield is significantly reduced after the aqueous workup. Where is my product going?
Answer: The most probable cause is the hydrolysis of your desired sulfonyl chloride product back to the corresponding sulfonic acid.[5] Aromatic sulfonyl chlorides are moisture-sensitive and can readily hydrolyze in the aqueous conditions of the workup. The resulting sulfonic acid is highly water-soluble and will be lost in the filtrate.
Optimized Workup Protocol:
-
Rapid Quenching at Low Temperature: The workup must be performed quickly and coldly. Pour the cooled reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water, ensuring the quench temperature stays between 0-5°C.[6] This precipitates the sulfonyl chloride while minimizing the time it spends in an aqueous acidic environment where hydrolysis is fastest.
-
Prompt Filtration: Do not let the precipitated product sit in the acidic solution. Filter the solid immediately after quenching is complete.[6]
-
Thorough Washing: Wash the collected solid with ample cold water to remove residual acids.
-
Consider Anhydrous Workup: For extremely sensitive substrates, consider removing the excess chlorosulfonic acid under reduced pressure before purification, though this can be hazardous and requires careful setup.[6]
Caption: Troubleshooting logic for the chlorosulfonylation step.
Section 2: The Amination Step
The conversion of the sulfonyl chloride to the sulfonamide is generally more straightforward but still presents challenges in purification and side-product formation.
Question: The amination of my sulfonyl chloride is slow or incomplete. How can I improve this?
Answer: While sulfonyl chlorides are reactive, the nucleophilicity of the amine and steric hindrance can impede the reaction.
-
Amine Reactivity: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will react more slowly.
-
Base Selection: The reaction generates HCl, which will protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the acid and is typically used in excess.[8][9]
-
Solvent Choice: The reaction should be run in a polar, aprotic solvent like tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) to ensure all components remain in solution.[4][8]
Question: How can I purify my final sulfamoyl benzoic acid analogue, especially to remove residual starting amine or base?
Answer: Purification often involves exploiting the acidic nature of the carboxylic acid group.
-
Acid-Base Extraction: After the reaction, the mixture can be diluted with a solvent like ethyl acetate. Washing with a dilute acid (e.g., 1M HCl) will remove the excess amine and triethylamine hydrochloride. The organic layer can then be extracted with a mild base (e.g., aqueous sodium bicarbonate) to deprotonate the carboxylic acid, moving your product into the aqueous layer. The aqueous layer is then re-acidified to precipitate the pure product, which can be collected by filtration.
-
Recrystallization: If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is a highly effective method for obtaining a high-purity product.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when working with chlorosulfonic acid and thionyl chloride?
A1: Both reagents are highly corrosive and moisture-sensitive. They react violently with water, releasing large amounts of toxic gases (HCl, SO₂).
-
Handling: Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.
-
Setup: Use glassware that is oven- or flame-dried to ensure it is completely free of moisture. The reaction should be equipped with a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the HCl gas evolved.
-
Quenching: The quenching of the reaction mixture onto ice must be done slowly and carefully to control the highly exothermic reaction.
Q2: Should I protect the carboxylic acid group before chlorosulfonylation?
A2: It depends on the reaction conditions and substrate. Chlorosulfonic acid can react with the carboxylic acid group, potentially forming a mixed anhydride.[5] While many procedures proceed without protection, protecting the carboxylic acid (e.g., as a methyl or ethyl ester) can prevent this side reaction.[12] However, this adds two extra steps to the synthesis (protection and deprotection), which may not be necessary if the direct chlorosulfonylation conditions are well-optimized.[5]
Q3: What analytical techniques are best for monitoring reaction progress and characterizing byproducts?
A3: A combination of techniques is ideal.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring of the consumption of starting material. High-Performance Liquid Chromatography (HPLC) provides quantitative data on the conversion and the formation of byproducts.[6]
-
Characterization: Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) is essential for structural confirmation of the final product.[13] Infrared (FTIR) spectroscopy can confirm the presence of key functional groups (COOH, SO₂-N). Mass Spectrometry (MS) confirms the molecular weight. HPLC is used to determine the purity of the final compound.[6]
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-5-chlorosulfonyl-benzoic acid
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
2,4-dichlorobenzoic acid
-
Chlorosulfonic acid (HSO₃Cl)
-
Crushed ice and deionized water
Procedure:
-
In a three-necked, oven-dried round-bottom flask equipped with a mechanical stirrer and a gas outlet connected to a scrubber, carefully add chlorosulfonic acid (3.0 molar equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add finely powdered 2,4-dichlorobenzoic acid (1.0 molar equivalent) in portions, ensuring the internal temperature does not exceed 10 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[5]
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water, ensuring the temperature of the quench mixture remains between 0-5 °C. A white precipitate should form.[6]
-
Continue stirring for an additional 15-30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to yield 2,4-dichloro-5-chlorosulfonyl-benzoic acid.
Protocol 2: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid (Furosemide precursor)
Materials:
-
2,4-dichloro-5-chlorosulfonyl-benzoic acid
-
Aqueous ammonia (28-30%)
-
Hydrochloric acid (HCl)
Procedure:
-
Add the crude 2,4-dichloro-5-chlorosulfonyl-benzoic acid (1.0 molar equivalent) in portions to a stirred, ice-cooled solution of aqueous ammonia.
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Cool the mixture in an ice bath and slowly acidify by adding concentrated HCl until the pH is ~2. A thick white precipitate will form.
-
Collect the crude product by vacuum filtration and wash with cold water.[10]
-
Purify the crude product by recrystallization from a suitable solvent like ethanol/water to obtain the final 2,4-dichloro-5-sulfamoylbenzoic acid.[10]
Data Summary Table
| Challenge | Common Cause(s) | Recommended Solution(s) |
| Low Chlorosulfonylation Yield | Incomplete reaction; Insufficient heating or time; Hydrolysis during workup. | Increase reaction temp/time; Ensure HSO₃Cl excess; Rapidly quench at 0-5°C and filter promptly.[5][6] |
| Diaryl Sulfone Formation | Elevated reaction temperatures. | Maintain strict temperature control, especially during initial addition (<20°C).[6][7] |
| Isomeric Impurities | Impure starting material; Non-optimal reaction conditions. | Purify starting benzoic acid; Employ recrystallization or chromatography for the final product.[5] |
| Incomplete Amination | Low amine nucleophilicity; HCl byproduct quenching amine. | Use a non-nucleophilic base (e.g., triethylamine); Consider longer reaction times or gentle heating.[8] |
| Purification Difficulties | Residual amine/base; Persistent side products. | Use acid-base extraction to isolate the acidic product; Recrystallize from an appropriate solvent.[10] |
References
- Process for the preparation of sulfamylbenzoic acids. Google Patents.
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Google Patents.
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health (NIH). Available from: [Link]
-
Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. Available from: [Link]
- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available from: [Link]
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. Available from: [Link]
-
CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. Available from: [Link]
- Formation and utility of sulfonic acid protecting groups. Google Patents.
-
Protecting group. Wikipedia. Available from: [Link]
-
Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave online. Available from: [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH). Available from: [Link]
-
So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ?. Reddit. Available from: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available from: [Link]
- Process for the preparation of aromatic sulfonyl chlorides. Google Patents.
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- 3. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up the Synthesis of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Welcome to the technical support center for the synthesis of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis from laboratory to pilot or production scale. We will delve into the critical aspects of the synthesis, providing troubleshooting guidance and answers to frequently asked questions to ensure a successful and efficient scale-up process.
The synthesis of N-aryl sulfonamides, such as this compound, is a cornerstone reaction in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of pharmaceutical agents.[1][2] These compounds are known for their antibacterial, antitumor, and anti-HIV biological activities.[1] The successful transition from a small-scale laboratory procedure to a larger, more robust process requires careful consideration of various factors including reaction conditions, reagent handling, and purification methods.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the synthesis of this compound. The typical synthesis involves the reaction of 4-carboxybenzenesulfonyl chloride with 4-methoxyaniline.
Issue 1: Low Yield of the Final Product
Question: We are experiencing significantly lower yields than expected when scaling up the synthesis. What are the potential causes and how can we mitigate them?
Answer:
Low yields are a common challenge in sulfonamide synthesis, often exacerbated during scale-up.[3][4] Several factors can contribute to this issue:
-
Hydrolysis of the Sulfonyl Chloride: 4-Carboxybenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it into the unreactive 4-carboxybenzenesulfonic acid.[3][4] On a larger scale, the increased surface area and longer reaction times can increase the risk of moisture contamination.
-
Solution: Ensure all glassware and reactors are thoroughly dried before use. Employ anhydrous solvents and conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[3]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success.[3] An unsuitable base can compete with the amine nucleophile, while an inappropriate solvent may not adequately dissolve the reactants.
-
Side Reactions: The formation of bis-sulfonated products can occur, especially with primary amines like 4-methoxyaniline, reducing the yield of the desired monosulfonated product.[3]
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the 4-methoxyaniline (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion and minimize the formation of the bis-sulfonated side product.[3]
-
Issue 2: Product Purity and Contamination
Question: Our final product is showing significant impurities after scale-up. What are the likely contaminants and how can we improve the purification process?
Answer:
Maintaining high purity is crucial, especially in pharmaceutical applications. Common impurities can include unreacted starting materials, the hydrolyzed sulfonyl chloride (4-carboxybenzenesulfonic acid), and bis-sulfonated byproducts.
-
Purification Strategy: Recrystallization is the most effective method for purifying solid sulfonamides.[3]
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent will dissolve the product at elevated temperatures but not at room temperature, while impurities remain soluble at all temperatures.[3] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[3][5]
-
Protocol:
-
Perform small-scale solubility tests to identify the optimal solvent.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified product under vacuum.
-
-
Issue 3: Reaction Monitoring and Completion
Question: How can we effectively monitor the reaction progress on a larger scale to determine the optimal reaction time?
Answer:
Proper reaction monitoring is essential to avoid incomplete reactions or the formation of degradation products due to prolonged reaction times.
-
Analytical Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the disappearance of starting materials and the appearance of the product.[6] A suitable mobile phase, such as a mixture of chloroform and tert-butanol, can be used to separate the components.[6]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately track the concentration of reactants and products over time, allowing for precise determination of the reaction endpoint.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide definitive confirmation of the product's identity and detect any potential side products formed during the reaction.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for preparing N-aryl sulfonamides is the reaction of a sulfonyl chloride with an amine.[7] In this case, 4-carboxybenzenesulfonyl chloride is reacted with 4-methoxyaniline in the presence of a base.
Q2: Are there alternative, more environmentally friendly synthetic routes?
A2: Traditional methods often involve harsh reagents like chlorosulfonic acid.[8] Newer, greener methodologies are being developed, including catalytic methods that avoid the use of stoichiometric and often hazardous reagents.[8] For instance, some methods utilize nitroarenes as starting materials, which are often readily available and less toxic than the corresponding anilines.[9][10]
Q3: Can we use an aqueous base like sodium hydroxide for the reaction?
A3: While it is possible to use an aqueous base under certain conditions (known as Schotten-Baumann conditions), it significantly increases the risk of hydrolyzing the highly reactive sulfonyl chloride.[3] For most syntheses, particularly at scale, using a non-nucleophilic organic base in an anhydrous organic solvent is the preferred and more reliable approach.[3]
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: Safety is paramount. Key considerations include:
-
Handling of Sulfonyl Chlorides: These are corrosive and moisture-sensitive. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Exothermic Reactions: The reaction between the sulfonyl chloride and the amine can be exothermic. On a larger scale, it's crucial to have adequate cooling and temperature control to prevent the reaction from becoming uncontrollable.
-
Solvent Handling: Use and store flammable organic solvents in accordance with safety guidelines. Ensure proper grounding to prevent static discharge.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol provides a starting point for laboratory-scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Carboxybenzenesulfonyl chloride | 220.64 | 2.21 g | 10 mmol | 1.0 |
| 4-Methoxyaniline | 123.15 | 1.35 g | 11 mmol | 1.1 |
| Pyridine | 79.10 | 1.19 mL | 15 mmol | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methoxyaniline and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution.
-
In a separate flask, dissolve 4-carboxybenzenesulfonyl chloride in a minimal amount of dichloromethane.
-
Add the 4-carboxybenzenesulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Considerations for Scale-Up
| Parameter | Lab-Scale | Pilot/Production Scale | Rationale |
| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor | Durability and heat transfer efficiency. |
| Addition Rate | Manual, dropwise | Controlled addition via pump | To manage exothermicity and ensure consistent mixing. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | To ensure homogeneity in a larger volume. |
| Temperature Control | Ice bath | Jacketed reactor with a heating/cooling unit | For precise and uniform temperature control. |
| Work-up | Separatory funnel | Reactor-based liquid-liquid extraction | For efficient handling of larger volumes. |
| Isolation | Filtration | Centrifuge or filter-dryer | For efficient solid-liquid separation and drying. |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in sulfonamide synthesis.
References
- Vertex AI Search, Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview, Accessed January 14, 2026.
- BenchChem, common issues in sulfonamide synthesis and solutions, Accessed January 14, 2026.
- Taylor & Francis Online, Recent developments in the synthesis of N-aryl sulfonamides, Accessed January 14, 2026.
- Taylor & Francis Online, Full article: Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview, Accessed January 14, 2026.
- BenchChem, Troubleshooting common issues in sulfonamide bond form
- ResearchGate, Recent developments in the synthesis of N-aryl sulfonamides, Accessed January 14, 2026.
- Google Patents, Sulfonamide purification process - US2777844A, Accessed January 14, 2026.
- RSC Publishing, Recent advances in the synthesis of N-acyl sulfonamides, Accessed January 14, 2026.
- Who we serve, Recent Advances in the Synthesis of Sulfonamides Intermedi
- NIH, Preparation of sulfonamides from N-silylamines - PMC, Accessed January 14, 2026.
- Columbia University, Synthesis of sulfonyl chloride substrate precursors, Accessed January 14, 2026.
- American Chemical Society, Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO, Accessed January 14, 2026.
- BenchChem, A Comparative Guide to Determining the Purity of Synthesized Sulfonamides, Accessed January 14, 2026.
- Reddit, Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry, Accessed January 14, 2026.
- Organic Syntheses, Benzenesulfonyl chloride - Organic Syntheses Procedure, Accessed January 14, 2026.
- Wikipedia, Sulfonamide (medicine), Accessed January 14, 2026.
- CymitQuimica, 4-[(2-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid, Accessed January 14, 2026.
- NIH, Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor, Accessed January 14, 2026.
- Google Patents, CA1082191A - Process for the preparation of sulfamylbenzoic acids, Accessed January 14, 2026.
- Nuomeng Chemical, How is Benzene Sulfonyl Chloride synthesized? - Blog, Accessed January 14, 2026.
- ResearchGate, (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions, Accessed January 14, 2026.
- PrepChem.com, Synthesis of 4-chlorobenzenesulfonyl chloride, Accessed January 14, 2026.
- Google Patents, CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride, Accessed January 14, 2026.
- ChemSynthesis, 4-(4-methoxyphenyl)-benzoic acid - 725-14-4, C14H12O3, density, melting point, boiling point, structural formula, synthesis, Accessed January 14, 2026.
- PubMed, Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures, Accessed January 14, 2026.
- Royal Society of Chemistry, Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles, Accessed January 14, 2026.
- ResearchGate, Synthesis and characterization of n-(4 sulfamoylphenyl)
- ResearchGate, Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone., Accessed January 14, 2026.
- ResearchGate, Synthesis of p-carboxy-benzenesulfonamide by oxidization of p-toluenesulfonamide with hydrogen peroxide under microwave irradi
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"removal of unreacted reagents in sulfamoylbenzoic acid synthesis"
Welcome to the technical support guide for the synthesis and purification of 4-sulfamoylbenzoic acid. This document provides in-depth, field-proven answers to common challenges encountered during the post-reaction workup, focusing specifically on the efficient removal of unreacted reagents and related impurities. The protocols and explanations herein are designed for researchers, chemists, and drug development professionals aiming for high-purity material.
Core Principles of Purification
The successful isolation of 4-sulfamoylbenzoic acid hinges on exploiting the distinct chemical properties of the product versus the key impurities: unreacted benzoic acid, hydrolyzed chlorosulfonic acid (sulfuric and hydrochloric acids), and excess ammonia. The primary strategies involve:
-
Acid-Base Chemistry: Leveraging the significant differences in the acidity (pKa) of the carboxylic acid groups to perform selective extractions or pH-controlled crystallizations.
-
Solubility Differentials: Utilizing solvents that selectively dissolve either the desired product or the impurities.
-
Quenching of Reactive Reagents: Safely neutralizing highly reactive species like chlorosulfonic acid to convert them into inert, easily removable salts.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a fuming, highly acidic slurry. How do I safely quench and remove residual chlorosulfonic acid?
A1: Expertise & Causality
Excess chlorosulfonic acid is required to drive the initial sulfonation of benzoic acid to completion. Post-reaction, this unreacted reagent is hazardous and must be neutralized. It reacts violently with water in a highly exothermic hydrolysis to produce sulfuric acid (H₂SO₄) and hydrogen chloride (HCl) gas[1][2]. The fuming is caused by the HCl gas reacting with atmospheric moisture to form an aerosol of hydrochloric acid[1].
The correct procedure is a controlled quench by slowly adding the reaction mixture to ice. Ice absorbs the heat of reaction (enthalpy of fusion) more effectively than water, preventing dangerous boiling and splashing. This converts the reactive sulfonyl chloride intermediate to the sulfonic acid and hydrolyzes the excess chlorosulfonic acid into strong, water-soluble mineral acids that can be removed in the aqueous phase.
Step-by-Step Quenching Protocol:
-
Prepare a beaker with a substantial amount of crushed ice (e.g., 10 parts ice by weight to 1 part reaction mixture). The beaker should be large enough to contain at least twice the final volume.
-
Place the ice-containing beaker in a secondary container (ice bath) to maintain a low temperature.
-
Under a well-ventilated fume hood, slowly and carefully add the crude reaction mixture dropwise or in small portions onto the center of the ice with vigorous stirring.
-
Monitor the addition rate to keep the temperature of the resulting aqueous slurry below 20°C.
-
Once the addition is complete, allow the mixture to stir until all the ice has melted and a uniform slurry or solution is formed. The desired product, 4-sulfamoylbenzoic acid, will precipitate as a solid at this stage due to its low solubility in the highly acidic aqueous medium.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes the bulk of the sulfuric and hydrochloric acids.
Q2: After the amination step, my product smells strongly of ammonia and the pH is >10. How do I remove the excess ammonia and resulting ammonium salts?
A2: Expertise & Causality
The amination of 4-(chlorosulfonyl)benzoic acid requires a large excess of ammonia to maximize the yield and prevent side reactions. This leaves unreacted ammonia (NH₃) and ammonium salts (e.g., ammonium chloride, NH₄Cl) in the crude product. These are highly water-soluble and must be removed. While a simple water wash is effective, residual ammonia can make pH adjustments difficult.
Step-by-Step Removal Protocol:
-
After collecting the crude product post-amination, re-slurry the solid in a minimal amount of deionized water.
-
Adjust the pH of the slurry to approximately 2-3 with concentrated HCl. This protonates the ammonia to the ammonium ion (NH₄⁺) and ensures the carboxylic acid group of the product is fully protonated, minimizing its solubility.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold deionized water. This wash removes the highly soluble ammonium chloride and other salts formed during neutralization[3].
-
Dry the resulting solid. At this stage, the primary remaining impurity is likely unreacted benzoic acid.
Q3: My HPLC/TLC analysis shows significant unreacted benzoic acid. What is the most efficient way to separate it from my desired 4-sulfamoylbenzoic acid?
A3: Expertise & Causality
This is the most critical purification challenge. The separation relies on the difference in acidity between the carboxylic acid groups of the two molecules. While both are acids, their pKa values are distinct enough to allow for a pH-based separation.
| Compound | Functional Group | pKa Value | Source |
| Benzoic Acid | Carboxylic Acid | ~4.20 | [4][5][6][7][8] |
| 4-Sulfamoylbenzoic Acid | Carboxylic Acid | ~3.50 | [9] |
| 4-Sulfamoylbenzoic Acid | Sulfonamide (N-H) | ~10 | (Estimated, weakly acidic) |
The carboxylic acid of 4-sulfamoylbenzoic acid is more acidic (lower pKa) than that of benzoic acid due to the strong electron-withdrawing effect of the para-sulfamoyl group. This difference can be exploited by using a weak base like sodium bicarbonate (NaHCO₃). Bicarbonate is basic enough to deprotonate the more acidic 4-sulfamoylbenzoic acid but not the less acidic benzoic acid, allowing for separation via extraction.
Step-by-Step pH-Based Extraction Protocol:
-
Dissolve the crude, dried product from the previous step in a suitable organic solvent where both compounds are soluble, such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this extraction 2-3 times.
-
Combine the aqueous extracts. The desired product is now dissolved as its sodium salt in this layer.
-
Slowly acidify the combined aqueous layer with 6M HCl with stirring in an ice bath. The 4-sulfamoylbenzoic acid will precipitate as a white solid as its carboxylic acid is protonated.
-
Continue adding acid until the pH is ~2 to ensure complete precipitation.
-
Collect the purified product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Caption: Logic of pH-based separation of benzoic acids.
Q4: My yield is low after the final crystallization step. How can I optimize product recovery?
A4: Expertise & Causality
Low recovery is often a result of poor solvent choice or technique. The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[13]. For 4-sulfamoylbenzoic acid, a polar protic solvent is often effective.
Solvent Selection & Optimization Protocol:
-
Solvent Choice: Water or an ethanol/water mixture is a common and effective choice for recrystallizing 4-sulfamoylbenzoic acid[14]. Ethanol can help dissolve organic-soluble impurities that may be present.
-
Procedure:
-
Dissolve the crude product in the minimum amount of boiling solvent (e.g., deionized water). If impurities remain undissolved, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize precipitation.
-
Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities without re-dissolving the product.
-
Dry the purified crystals under vacuum.
-
| Solvent System | Suitability for 4-Sulfamoylbenzoic Acid | Notes |
| Water | Excellent | Good solubility at 100°C, low solubility at 0°C. Green solvent. |
| Ethanol/Water | Very Good | The addition of ethanol can improve solubility for heavily contaminated samples. The optimal ratio must be determined empirically. |
| Acetone | Fair | May be too good a solvent, leading to lower recovery unless an anti-solvent is used. |
| Toluene | Poor | Product has low solubility. |
Overall Purification Workflow
The following diagram outlines the comprehensive workflow for isolating pure 4-sulfamoylbenzoic acid from the crude reaction mixture.
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"stability issues of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid in solution"
Introduction
Welcome to the technical support guide for 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in solution. As a bifunctional molecule incorporating a benzoic acid moiety and a sulfonamide linkage, it presents unique challenges and considerations in formulation and handling. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) on General Handling and Stability
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns stem from its three key functional domains: the sulfonamide bond, the benzoic acid group, and the methoxyphenyl ring. Researchers should be vigilant for three main degradation pathways:
-
Hydrolysis: The sulfonamide (S-N) bond is susceptible to cleavage, particularly under non-neutral pH conditions.[1][2][3]
-
Oxidation: The aniline-like nitrogen and the electron-rich methoxyphenyl ring can be targets for oxidative degradation.[4][5][6]
-
Photodegradation: Aromatic systems, especially those with heteroatoms, can be sensitive to light, leading to the formation of colored degradants or radical-mediated decomposition.[7][8][9]
Q2: What are the ideal short-term and long-term storage conditions for solutions of this compound?
A2:
-
Short-Term (Working Solutions, <72 hours): For routine experiments, solutions should be prepared fresh daily. If temporary storage is necessary, keep solutions refrigerated at 2-8°C and protected from light using amber vials or foil wrapping. The choice of solvent is critical; buffer solutions should be maintained close to neutral pH (6.5-7.5) where many sulfonamides exhibit their greatest stability.[1][3]
-
Long-Term (Stock Solutions, >72 hours): Long-term storage in solution is generally discouraged due to the risk of hydrolysis. If unavoidable, prepare stock solutions in a suitable non-aqueous, aprotic solvent (e.g., anhydrous DMSO or DMF), aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).
Q3: My solution of this compound has developed a yellow or brown tint. What is the likely cause?
A3: A color change is a common indicator of degradation, most often due to oxidation or photodegradation. The formation of oxidized species or radical-based colored byproducts can occur upon exposure to air and/or light.[10] It is crucial to immediately analyze the solution using a stability-indicating method like HPLC to identify and quantify any degradation products. To prevent this, always handle solutions under subdued light and consider deoxygenating solvents or adding antioxidants for sensitive applications.
Troubleshooting Guide: Investigating Solution Instability
This section provides a structured approach to diagnosing and resolving common stability issues. The first step in any troubleshooting process is to confirm the integrity of your starting material and then systematically evaluate environmental and formulation factors.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing instability issues encountered during your experiments.
Caption: A decision-tree workflow for troubleshooting stability issues.
Issue 1: Hydrolytic Instability & S-N Bond Cleavage
-
Symptoms: Appearance of new, more polar peaks in reverse-phase HPLC analysis over time. The rate of degradation is highly dependent on the solution's pH.
-
Probable Cause: The sulfonamide bond is the most likely site for hydrolysis. This cleavage is often catalyzed by acidic or basic conditions, breaking the molecule into 4-sulfamoylbenzoic acid and 4-methoxyaniline, or further derivatives.[2][3] While many sulfonamides are relatively stable at neutral pH, extremes can significantly accelerate this process.[1]
-
Recommended Actions:
-
pH Profiling: Conduct a preliminary study by preparing the compound in a series of buffers (e.g., pH 4, 7, and 9) and monitoring its stability over 24-48 hours. This will identify the pH range of maximum stability. Most sulfonamides show a U-shaped stability profile with the highest stability near neutral pH.[1]
-
Solvent Selection: For non-biological assays, consider using aprotic solvents like DMSO or DMF to minimize water availability for hydrolysis.
-
Identify Degradants: Use LC-MS to determine the mass of the degradation products. The expected masses corresponding to the cleavage products will confirm the hydrolytic pathway.
-
Issue 2: Oxidative Degradation
-
Symptoms: Solution develops a color (yellow/brown), and/or non-polar peaks decrease with the concurrent appearance of new peaks in the chromatogram.
-
Probable Cause: Oxidation can occur at the sulfonamide nitrogen or on the electron-rich 4-methoxyphenyl ring.[4][6] Dissolved oxygen in the solvent or exposure to atmospheric oxygen can drive this process, which may be accelerated by trace metal impurities.
-
Recommended Actions:
-
Inert Atmosphere: Prepare solutions using solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen. Store the solution under an inert headspace.
-
Antioxidant Addition: If compatible with your experimental system, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid.[11]
-
Use High-Purity Solvents: Ensure that solvents are of high purity (e.g., HPLC grade) to minimize potential catalytic metal impurities.
-
Issue 3: Photostability Issues
-
Symptoms: Rapid degradation or color change observed only when solutions are exposed to ambient or UV light. Control samples stored in the dark remain stable.
-
Probable Cause: Aromatic sulfonamides can absorb UV light, leading to photochemical reactions.[7][8] Common pathways include cleavage of the S-N bond or modifications to the aromatic rings.[8]
-
Recommended Actions:
-
Light Protection: Always prepare and store solutions in amber glass vials or wrap clear vials with aluminum foil.
-
Controlled Light Environment: Conduct experimental manipulations under yellow light, which has less energy than white or UV light and is less likely to induce photodegradation.
-
Photostability Study: Perform a confirmatory photostability test according to ICH Q1B guidelines by exposing the solution to a controlled source of light and comparing its degradation to a dark control.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary points of molecular vulnerability for this compound.
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
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- 11. dovepress.com [dovepress.com]
Validation & Comparative
"comparative analysis of benzenesulfonamide derivatives as enzyme inhibitors"
The benzenesulfonamide scaffold represents one of the most prolific and versatile frameworks in modern medicinal chemistry. Its unique electronic and structural properties have enabled the development of a vast array of enzyme inhibitors, leading to clinically significant therapeutics. This guide provides an in-depth comparative analysis of benzenesulfonamide derivatives, focusing on their role as inhibitors of two critical enzyme families: Carbonic Anhydrases and Protein Kinases. We will explore the causality behind experimental design, structure-activity relationships (SAR), and the self-validating protocols used to characterize these potent molecules.
Part 1: The Enduring Legacy of the Sulfonamide Moiety
The journey of sulfonamides in medicine began with the discovery of their antibacterial properties. However, the simple benzenesulfonamide core, consisting of a benzene ring attached to a sulfonamide group (-SO₂NH₂), has since been elaborated upon to target specific enzymes with remarkable potency and selectivity. The primary sulfonamide is a crucial zinc-binding group (ZBG), making it an ideal starting point for inhibiting metalloenzymes. Furthermore, its ability to act as a hydrogen bond donor and acceptor allows it to anchor within the active sites of various other enzymes, including kinases. This guide dissects these two major applications, offering a comparative viewpoint on how a single chemical motif can be tailored to address disparate biological targets.
Part 2: Benzenesulfonamides as Carbonic Anhydrase (CA) Inhibitors
Carbonic Anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] Their physiological roles are diverse, including pH regulation and fluid balance, making them critical drug targets for conditions like glaucoma, epilepsy, and increasingly, cancer, where isoforms like CA IX and XII are overexpressed in hypoxic tumors.[3][4]
Mechanism of Inhibition: A Tale of Zinc Coordination
The inhibitory action of benzenesulfonamides against CAs is a classic example of mechanism-based drug design. The sulfonamide moiety is the key pharmacophore. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion located at the bottom of the enzyme's active site. This binding event mimics the tetrahedral transition state of the native CO₂ hydration reaction, effectively blocking the enzyme's catalytic activity. The benzene ring and its substituents then extend into the active site cavity, forming additional interactions that are crucial for determining affinity and isoform selectivity.[5]
Caption: Mechanism of Carbonic Anhydrase inhibition by a benzenesulfonamide derivative.
Structure-Activity Relationship (SAR) and the "Tail Approach"
Early sulfonamide drugs like Acetazolamide (AAZ) were non-selective, inhibiting most CA isoforms and causing side effects.[5] Modern drug design employs the "tail approach," where the benzenesulfonamide core acts as the anchor, and modifications to the "tail" (the aromatic ring and its substituents) are used to achieve isoform specificity.[6]
The key to selectivity lies in exploiting subtle differences in the amino acid residues lining the active sites of the 15 human CA isoforms.[2] Structural studies have shown that residues at positions 92 and 131, which are part of a hydrophobic pocket, are particularly important for dictating inhibitor binding and affinity.[3] By adding moieties that interact favorably with the unique residues of a target isoform (e.g., tumor-associated CA IX) while clashing with residues in off-target isoforms (e.g., cytosolic CA I and II), remarkable selectivity can be achieved.[3][7]
Comparative Inhibitory Activity
The following table summarizes the inhibitory potency (expressed as inhibition constant, Kᵢ, or IC₅₀ in nM) of several benzenesulfonamide derivatives against key human CA isoforms. Lower values indicate higher potency.
| Compound/Derivative | Target Isoform | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Reference(s) |
| Acetazolamide (AAZ) | Non-selective | 250 | 12 | 25 | 5.7 | [4][8] |
| Compound 26 (Piperonyl) | CA II Selective | >10000 | 33.2 | 145.4 | 197.8 | [8] |
| Compound 7c (Benzoylthioureido) | CA I Potent | 58.2 | - | - | - | [2] |
| Compound 4e (Thiazolone) | CA IX Selective | - | 1550 | 10.93 | - | [4] |
| Compound 17e (Pyrazolyl-thiazole) | CA IX/XII Selective | 428 | 95 | 25 | 31 | [7] |
| Tetrafluorobenzenesulfonamides | CA IX/XII Potent | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [9][10] |
Data compiled from multiple sources. "-" indicates data not reported in the cited study.
This data clearly illustrates the principles of SAR. While the standard drug Acetazolamide is highly potent against the ubiquitous hCA II isoform, newer derivatives show significant selectivity. For instance, compound 4e is over 140 times more selective for the cancer-related CA IX over CA II.[4] Similarly, the addition of tetrafluoro-substituents consistently enhances potency against the tumor-associated CA IX and XII isoforms.[9][10]
Experimental Workflow: Synthesis and Evaluation
The synthesis of novel benzenesulfonamide derivatives and the validation of their inhibitory activity follow a robust, self-validating workflow.
Caption: Standard workflow for the development of novel CA inhibitors.
Protocol: Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring CA activity and inhibition.
-
Principle: The assay measures the change in pH over time as CO₂ is hydrated to bicarbonate and a proton. The rate of this reaction is directly proportional to CA activity.
-
Reagents: A pH indicator (e.g., phenol red) in a buffered solution, a solution of the purified CA isoform, the inhibitor compound dissolved in DMSO, and CO₂-saturated water.
-
Procedure: a. The enzyme and inhibitor are pre-incubated in the buffer solution. b. This mixture is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument. c. The change in absorbance of the pH indicator is monitored over milliseconds at a specific wavelength. d. The initial rate of the reaction is calculated.
-
Data Analysis: Rates are measured at various inhibitor concentrations to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The Kᵢ is then determined using the Cheng-Prusoff equation. This self-validating system ensures that observed inhibition is directly linked to the compound's interaction with the enzyme's catalytic function.[8]
Part 3: Benzenesulfonamides as Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[11] Benzenesulfonamide derivatives have emerged as potent inhibitors of several kinase families, including receptor tyrosine kinases (RTKs) like TrkA and lipid kinases like PI3K.[12][13][14]
Mechanism of Inhibition: Competing for the ATP Pocket
Unlike their interaction with CAs, benzenesulfonamides typically inhibit kinases by acting as ATP-competitive inhibitors. They bind to the hydrophobic ATP-binding pocket in the kinase domain, preventing the native substrate, ATP, from binding and initiating the phosphotransfer reaction. The sulfonamide group is often crucial for forming key hydrogen bond interactions with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain.
Caption: Inhibition of the PI3K/mTOR signaling pathway by a dual-target benzenesulfonamide.
Comparative Inhibitory and Anti-Proliferative Activity
The efficacy of kinase inhibitors is evaluated both at the enzymatic level (IC₅₀ against the purified kinase) and the cellular level (anti-proliferative activity against cancer cell lines). Dual inhibitors targeting multiple points in a signaling cascade, such as PI3K and mTOR, are proposed to have enhanced antitumor effects.[14]
| Compound/Derivative | Target Kinase(s) | Kinase IC₅₀ (µM) | Cancer Cell Line | Anti-proliferative IC₅₀ (µM) | Reference(s) |
| AL106 | TrkA | - | U87 (Glioblastoma) | 58.6 | [13] |
| AL107 | TrkA | - | U87 (Glioblastoma) | >100 | [12] |
| Compound 7k | PI3Kα / mTOR | 0.019 / 0.086 | BEL-7404 (Hepatocellular Carcinoma) | 0.43 | [14] |
| Pazopanib (Clinical Drug) | VEGFR, etc. | (nM range) | Various | (nM to low µM range) | [11] |
Data compiled from multiple sources. "-" indicates data not reported in the cited study.
The data highlights the development of potent inhibitors. Compound 7k , a propynyl-substituted benzenesulfonamide, demonstrates potent, nanomolar inhibition of both PI3K and mTOR, which translates into sub-micromolar efficacy against hepatocellular carcinoma cells.[14] In contrast, compound AL106 was identified as a promising anti-glioblastoma agent through its interaction with TrkA, showing significantly better cytotoxicity than other derivatives in its series like AL107 .[12][13]
Experimental Workflow: Kinase Inhibition and Cellular Assays
-
In Vitro Kinase Assay:
-
Principle: Measures the transfer of a phosphate group from ATP to a substrate peptide by the target kinase.
-
Method: A common format is a luminescence-based assay (e.g., Kinase-Glo®). The amount of ATP remaining after the kinase reaction is quantified. High luminescence indicates low kinase activity (i.e., effective inhibition).
-
Validation: Running the assay with and without the kinase, and with a known inhibitor, validates the results.
-
-
Cellular Proliferation/Cytotoxicity Assay:
-
Principle: Measures the effect of the compound on the growth and viability of cancer cells that are dependent on the target kinase.
-
Method:
-
Trypan Blue Exclusion: Live cells with intact membranes exclude the blue dye, while dead cells do not. Cells are counted using a hemocytometer to determine the percentage of viable cells after treatment.[13]
-
MTT/XTT Assay: Measures the metabolic activity of living cells, which is proportional to the number of viable cells.
-
-
Validation: Comparing the compound's effect on cancer cells versus non-cancerous cell lines (e.g., U87 vs. MEF cells) helps establish a therapeutic window and selectivity.[12]
-
Conclusion: A Scaffold of Immense Potential
This comparative guide demonstrates the remarkable versatility of the benzenesulfonamide scaffold. By understanding the distinct biochemical environments of enzyme active sites, medicinal chemists can rationally design derivatives that function as highly potent and selective inhibitors. For carbonic anhydrases, the strategy revolves around precise coordination with the catalytic zinc ion and exploiting isoform-specific residues to achieve selectivity. For protein kinases, the focus shifts to competitive occupation of the ATP-binding pocket, driven by hydrogen bonding and hydrophobic interactions.
The continued exploration of this chemical space, aided by computational tools like QSAR and molecular docking, promises to yield next-generation therapeutics.[15][16] From controlling intraocular pressure to fighting metastatic cancer, the humble benzenesulfonamide core remains a cornerstone of modern, mechanism-driven drug discovery.
References
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- Liong, S. Y., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(21), 6687.
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Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4006-4023. [Link]
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Shukla, S., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Chemistry–A European Journal, 23(4), 897-906. [Link]
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Ghorab, M. M., et al. (2020). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1086-1097. [Link]
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Liong, S. Y., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. [Link]
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El-Mekabaty, A., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 153, 107881. [Link]
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El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27383. [Link]
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Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(8), 3599. [Link]
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De Benedetti, P. G., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956. [Link]
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Wang, Z., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 24(5), 1014-1022. [Link]
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Menziani, M. C., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry. [Link]
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Wozniak, K., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1786. [Link]
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Michailoviene, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry–A European Journal, 30(58), e202402330. [Link]
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Kumar, V. P., et al. (2013). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1152-1156. [Link]
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De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197171. [Link]
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Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]
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Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 929-934. [Link]
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Smirnov, A., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(16), 3734. [Link]
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Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. Ningbo Inno Pharmchem Co., Ltd.[Link]
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A Comparative Guide to the Purity Validation of 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid. We will not only detail a robust validation protocol in accordance with International Council for Harmonisation (ICH) guidelines but also present a comparative analysis with Thin-Layer Chromatography (TLC) to highlight the strengths and limitations of each technique.[1][2][3]
The core philosophy of this guide is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, ensuring a self-validating and trustworthy analytical system.
Understanding the Analyte: this compound
This compound is a sulfonamide derivative of benzoic acid. Its structure, featuring two aromatic rings, a sulfonamide linkage, a carboxylic acid group, and a methoxy group, dictates its physicochemical properties and potential impurity profile.
Potential Impurities: Based on common synthetic routes for analogous compounds, potential process-related impurities could include:
-
Starting Materials: 4-sulfamoylbenzoic acid and p-anisidine (4-methoxyaniline).
-
By-products: Isomeric forms or products from side reactions.
-
Reagents and Solvents: Residual chemicals from the synthesis and purification process.
A robust analytical method must be able to separate and quantify the main compound from these potential impurities.
The Gold Standard: Reversed-Phase HPLC Method for Purity Determination
Reversed-phase HPLC is the technique of choice for the analysis of moderately polar compounds like this compound due to its high resolution, sensitivity, and reproducibility.
Proposed HPLC Method
The following method is a scientifically sound starting point for the analysis of this compound, based on methods for similar aromatic acids and sulfonamides.[4][5][6][7]
Table 1: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the aromatic rings. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength for this type of analyte. |
| Gradient Elution | 0-2 min: 30% B, 2-15 min: 30-70% B, 15-17 min: 70% B, 17-18 min: 70-30% B, 18-25 min: 30% B | A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic rings in the molecule are expected to have strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. | Dissolving the sample in a solvent similar in composition to the initial mobile phase prevents peak distortion. |
HPLC Method Validation: A Step-by-Step Protocol
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following parameters will be assessed according to ICH Q2(R1) guidelines.[1][2][3][8][9]
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Procedure:
-
Prepare a standard solution of this compound at the working concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.
Acceptance Criteria:
-
%RSD of peak area ≤ 2.0%
-
%RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a solution of the this compound reference standard.
-
Analyze solutions of potential impurities (if available).
-
Spike the reference standard solution with known concentrations of potential impurities and analyze.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products and analyze the stressed samples.
Acceptance Criteria:
-
The peak for this compound should be well-resolved from any impurity or degradation product peaks (resolution > 1.5).
-
The blank should show no interfering peaks at the retention time of the analyte.
-
Peak purity analysis using a PDA detector should show that the analyte peak is spectrally pure.
Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
-
Prepare a series of at least five standard solutions of this compound covering the expected range (e.g., 50% to 150% of the target concentration, which could be 50, 75, 100, 125, and 150 µg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the regression line.
Purpose: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
Purpose: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (SD of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (SD of the y-intercept / Slope of the calibration curve)
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify any potential impurities at their specification limits.
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters.
Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria.
-
Significant changes in retention time or peak area should be documented, but the method should still provide reliable results.
A Comparative Perspective: Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and cost-effective chromatographic technique that can be used as a complementary method for purity assessment.
TLC Method Protocol
Table 2: TLC Method Parameters
| Parameter | Condition | Rationale |
| Stationary Phase | Silica gel 60 F254 plates | The polar silica gel stationary phase is suitable for the separation of the moderately polar analyte and its potential impurities. |
| Mobile Phase | Chloroform: n-butanol (9:1, v/v) | This solvent system provides good separation for many sulfonamides. The ratio can be optimized for better resolution. |
| Sample Application | Spot 5 µL of a 1 mg/mL solution in methanol. | Methanol is a volatile solvent that is compatible with the stationary phase. |
| Development | In a saturated chamber until the solvent front is ~1 cm from the top. | Saturation of the chamber with mobile phase vapors ensures reproducible separation. |
| Visualization | 1. UV light at 254 nm. 2. Spray with fluorescamine solution and view under 366 nm. | The F254 indicator allows for visualization under UV light. Fluorescamine reacts with the primary amine of potential impurities like p-anisidine to form fluorescent spots, increasing sensitivity and specificity.[10][11] |
HPLC vs. TLC: A Head-to-Head Comparison
Table 3: Comparison of HPLC and TLC for Purity Analysis
| Feature | HPLC | TLC |
| Quantitative Ability | Excellent, provides precise and accurate quantification. | Primarily qualitative or semi-quantitative. |
| Resolution | High, capable of separating closely related impurities. | Lower, may not resolve all impurities. |
| Sensitivity | High (ng to pg range). | Lower (µg to ng range). |
| Automation | Fully automatable for high-throughput analysis. | Manual or semi-automated. |
| Speed | Longer analysis time per sample (typically 15-30 minutes). | Faster for screening multiple samples simultaneously. |
| Cost | High initial instrument cost and ongoing operational expenses. | Low cost of materials and equipment. |
| Validation | Comprehensive validation is required and well-established. | Validation is less rigorous. |
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for successful implementation.
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A Comparative Benchmarking Guide to the Bioactivity of 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid and Its Analogs
This guide provides an in-depth, objective comparison of the biological activities of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid and its structurally related analogs. Drawing upon experimental data from peer-reviewed studies, we will explore the nuances of how subtle molecular modifications influence its anticancer, antimicrobial, and enzyme inhibitory profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this class of sulfonamides.
Introduction: The Versatile Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] Its prevalence stems from its ability to mimic the p-aminobenzoic acid (PABA) structure, a critical component in the bacterial synthesis of folic acid.[2] This mimicry allows sulfonamides to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for microbial survival.[3] Beyond their well-established antibacterial properties, sulfonamide-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[3][4]
This compound serves as a compelling scaffold for exploring these diverse bioactivities. Its structure comprises three key regions amenable to chemical modification: the N-aryl ring (methoxyphenyl), the benzoic acid moiety, and the central sulfonamide linker. By systematically altering these components, we can probe the molecular determinants of bioactivity and selectivity. This guide will compare the parent compound with a curated selection of its analogs, focusing on key therapeutic areas: oncology, infectious diseases, and enzyme-targeted therapies.
Selection of Analogs for Comparative Analysis
The analogs discussed in this guide have been chosen based on systematic structural modifications to the parent compound, this compound. These modifications are designed to investigate the impact of electronic effects, steric hindrance, and lipophilicity on biological activity.
Caption: Structural modifications of the parent compound.
Comparative Bioactivity Analysis
Anticancer Activity
The cytotoxic effects of this compound and its analogs have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity, with lower values indicating greater potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Compound Analog | MDA-MB-468 (Breast) | < 30 | [4] |
| (Structure not specified) | MCF-7 (Breast) | < 128 | [4] |
| HeLa (Cervical) | < 360 | [4] | |
| Analog 1 (Spiro-acenaphthylene tethered-[1][4][5]-thiadiazole) | RXF393 (Renal) | 7.01 ± 0.39 | [6] |
| LOX IMVI (Melanoma) | 9.55 ± 0.51 | [6] | |
| HT29 (Colon) | 24.3 ± 1.29 | [6] | |
| Analog 2 (N-(pyrimidin-2-yl)benzenesulfonamide derivative) | CCRF-CEM (Leukemia) | 5.38 - 19.96 | [7] |
| Analog 3 (Benzoxazole derivative) | MGC-803 (Gastric) | 1.49 ± 0.18 | [8] |
| HepG2 (Liver) | 5.27 ± 0.72 | [8] | |
| A549 (Lung) | 6.91 ± 0.84 | [8] |
Structure-Activity Relationship (SAR) Insights:
The cytotoxic potency of these sulfonamide derivatives is significantly influenced by the nature of the substituents. For instance, certain sulfonamides exhibit pronounced cytotoxicity against breast cancer cell lines like MDA-MB-468 at concentrations below 30 µM, while their efficacy against cervical (HeLa) and other breast cancer cells (MCF-7) is observed at higher concentrations.[4] The introduction of bulky, heterocyclic moieties, such as a spiro-acenaphthylene-thiadiazole group, can confer potent anticancer activity, with one such analog demonstrating an IC50 value of 7.01 µM against renal cancer cells.[6] Furthermore, some derivatives have shown significant activity against leukemia cell lines, with IC50 values in the low micromolar range.[7] The presence of a benzoxazole moiety has also been associated with strong anticancer effects against a panel of cancer cell lines.[8]
Antimicrobial Activity
The primary mechanism of antibacterial action for sulfonamides is the inhibition of folic acid synthesis. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide Derivatives (general) | S. aureus | 64 - 512 | [8] |
| P. mirabilis | 16 | [1] | |
| E. coli | 12.8 | [9] | |
| Analog with Histidine | K. pneumoniae | 62.5 | [2] |
| Analog with Tranexamic Acid | K. pneumoniae | 62.5 | [2] |
| Benzenesulfonamide with Chloro-imidazole | P. aeruginosa | 12.8 | [9] |
Structure-Activity Relationship (SAR) Insights:
The antibacterial spectrum and potency of sulfonamide derivatives can be modulated by structural modifications. Generally, these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] The MIC values for a series of synthetic sulfonamides against Staphylococcus aureus ranged from 64 to 512 µg/mL.[8] Notably, the conjugation of the sulfonamide core with amino acids like histidine or antifibrinolytic agents such as tranexamic acid can lead to potent activity against strains like Klebsiella pneumoniae, with MIC values of 62.5 µg/mL.[2] The incorporation of a chloro-substituted imidazole moiety into a benzenesulfonamide structure has been shown to enhance activity against Pseudomonas aeruginosa.[9]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain isoforms, such as CA IX and XII, are overexpressed in tumors and are considered valuable anticancer targets. The inhibitory potency is typically expressed as the inhibition constant (Ki).
| Compound/Analog | CA Isoform | Ki (nM) | Reference |
| Benzenesulfonamide Derivatives | hCA II | 7.6 | [10] |
| hCA IX | 1.5 - 38.9 | [11] | |
| hCA XII | 0.8 - 12.4 | [11] | |
| Tetrafluoro-substituted Sulfonamides | hCA IX / XII | Low nanomolar | [11] |
| Spiro-thiadiazole Derivative | hCA IX | 477 | [6] |
| hCA XII | 1933 | [6] |
Structure-Activity Relationship (SAR) Insights:
Benzenesulfonamide-based inhibitors can exhibit high affinity for various carbonic anhydrase isoforms.[12] For instance, some derivatives show potent inhibition of the tumor-associated isoforms CA IX and CA XII, with Ki values in the low nanomolar to subnanomolar range.[11] A key SAR observation is that tetrafluoro-substituted sulfonamides are generally more effective CA inhibitors than their non-fluorinated counterparts, likely due to the increased acidity of the sulfonamide group which facilitates coordination with the zinc ion in the enzyme's active site.[11] The "tail" of the inhibitor molecule plays a crucial role in determining isoform specificity by interacting with residues in the hydrophobic pocket of the active site.[12] For example, a spiro-thiadiazole derivative demonstrated selective inhibition of the tumor-associated CA IX over other isoforms.[6]
Experimental Methodologies
The following protocols are representative of the standard assays used to evaluate the bioactivities discussed in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method for assessing cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with logarithmic concentrations (e.g., 0.1 µM to 1 mM) of the test compounds and incubated for an additional 72 hours.[4]
-
MTT Addition: Following the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 540 nm.[4]
-
Data Analysis: Cell survival is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.
Step-by-Step Protocol:
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[8]
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]
Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of sulfonamides.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenolate. The rate of formation of p-nitrophenolate, measured spectrophotometrically, is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the CA enzyme, the substrate (p-NPA), and the test compounds in an appropriate buffer (e.g., Tris-HCl).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the CA enzyme solution. Include controls for maximum activity (no inhibitor) and blank (no enzyme).
-
Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is determined relative to the uninhibited control, and the Ki or IC50 value is calculated.
Concluding Remarks
The comparative analysis of this compound and its analogs reveals the remarkable versatility of the sulfonamide scaffold in medicinal chemistry. Subtle modifications to the N-aryl ring, the benzoic acid moiety, or the sulfonamide linker can profoundly impact the compound's bioactivity profile, shifting its potency and selectivity across anticancer, antimicrobial, and enzyme inhibitory applications. The structure-activity relationships discussed in this guide underscore the importance of rational drug design in optimizing the therapeutic potential of this privileged chemical class. Further investigations into these and other novel analogs are warranted to develop next-generation therapeutic agents with enhanced efficacy and safety profiles.
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3D-QSAR CoMFA Studies on Benzenesulfonamides with Benzimidazole Moieties as Inhibitors of Carbonic Anhydrases XII as Antitumor Agents. (n.d.). Bentham Science. [Link]
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A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. (2019). National Institutes of Health. [Link]
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A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2025). National Institutes of Health. [Link]
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Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). National Institutes of Health. [Link]
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Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. (2022). MDPI. [Link]
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Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). National Institutes of Health. [Link]
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A class of 4-sulfamoylphenyl-ω-aminoalkyl ethers with effective carbonic anhydrase inhibitory action and antiglaucoma effects. (2014). National Institutes of Health. [Link]
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Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (2021). MDPI. [Link]
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Classical and microwave assisted synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives and their antimicrobial activities. (n.d.). ResearchGate. [Link]
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Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (2019). National Institutes of Health. [Link]
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Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. (2018). MDPI. [Link]
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Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. (2022). ACS Publications. [Link]
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Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide. (2025). ResearchGate. [Link]
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N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (2022). ResearchGate. [Link]
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A Comparative Structural Analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers: Unraveling the Impact of Nitro Group Position on Solid-State Architecture
Abstract
The positional isomerism of substituents on an aromatic ring is a fundamental concept in organic chemistry that can profoundly influence a molecule's physicochemical properties and its supramolecular organization in the solid state. This guide presents an in-depth structural comparison of the ortho-, meta-, and para-isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. By systematically analyzing the impact of the nitro group's position, we elucidate its role in dictating molecular conformation, intermolecular interactions, and crystal packing. This analysis, supported by single-crystal X-ray diffraction data, offers critical insights for researchers in materials science and drug development, where understanding and controlling solid-state structure is paramount for predicting and tuning material properties and bioavailability.
Introduction: The Significance of Isomerism in Sulfonamides
Sulfonamides are a cornerstone class of compounds, renowned for their wide-ranging applications, most notably as antibacterial agents. Their mechanism of action and efficacy are intrinsically linked to their three-dimensional structure. Beyond their biological activity, the sulfonamide moiety is a robust hydrogen-bonding group that plays a crucial role in crystal engineering, directing the assembly of molecules into predictable supramolecular architectures.[1][2]
When functional groups are arranged differently on a molecular scaffold, isomers are formed. In the case of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, the position of the electron-withdrawing nitro (NO₂) group on the benzenesulfonamide ring—be it ortho (o-), meta (m-), or para (p-)—introduces subtle yet significant electronic and steric variations. These variations are magnified in the crystalline state, leading to distinct differences in molecular conformation and, most importantly, in the network of intermolecular interactions that define the crystal lattice. This guide provides a comprehensive analysis of these differences, grounded in experimental data.
Synthesis and Crystallization Workflow
The synthesis of the three isomers follows a consistent and straightforward nucleophilic substitution reaction. The appropriate nitrobenzenesulfonamide chloride is reacted with p-anisidine in an aqueous sodium carbonate solution. This straightforward approach allows for the isolation of the desired sulfonamide products, which are then purified and crystallized to yield single crystals suitable for X-ray diffraction analysis.
Caption: General experimental workflow for synthesis and analysis.
Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (para-isomer)
The following protocol is representative for all three isomers, with the appropriate starting nitrobenzenesulfonyl chloride being substituted.
-
Reaction Setup: To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.217 g) and p-anisidine (10.00 mmol, 1.232 g).[1]
-
Solvent Addition: Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate (Na₂CO₃) solution.[1] The carbonate solution acts as a base to neutralize the HCl byproduct of the reaction.
-
Reaction: Stir the mixture vigorously on a magnetic stir plate at room temperature for approximately 4 days.[1] The extended reaction time ensures completion.
-
Isolation: Collect the resulting solid product by suction filtration.
-
Purification: Wash the collected solid sequentially with deionized water and isopropanol to remove unreacted starting materials and inorganic salts.[1]
-
Drying: Dry the purified product in an oven at a low temperature (e.g., 60-70 °C) to yield the final product.[1]
-
Crystallization: Grow X-ray quality single crystals by slow solvent diffusion. For the para-isomer, diffusion of heptane into an acetone solution of the compound yields suitable crystals.[1]
Comparative Structural Analysis
The single-crystal X-ray diffraction data provides a precise atomic-level description of each isomer, revealing key differences in their molecular geometry and crystal packing.
Molecular Conformation
While the bond lengths and most bond angles across the three isomers are very similar, significant conformational differences arise from the rotation around the S-N bond.[1][2] This is best described by the C1–S1–N1–C7 torsion angle, which dictates the relative orientation of the two aromatic rings.
Caption: Molecular structures of the (a) para, (b) meta, and (c) ortho isomers.[1]
| Parameter | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (para) | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (meta) | N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (ortho) |
| C1–S1–N1–C7 Torsion Angle | -58.6 (3)° | +66.56 (3)° | +41.78 (10)° |
| S1–N1–C7 Angle | Within normal range | Larger than para and ortho | 115.49 (8)° (unusually small) |
| Angle Between Rings | 30.51 (14)° | 41.05 (5)° | 41.06 (5)° |
| Melting Point | 182–183 °C | 133–134 °C | 85–86 °C |
Table 1: Comparison of Key Geometric Parameters and Melting Points. [1]
The data clearly shows that the C-S-N-C torsion angles are significantly different for each isomer, leading to distinct molecular shapes.[1][2] Notably, the ortho-isomer exhibits an unusually small S1-N1-C7 angle, suggesting steric strain from the adjacent nitro group influences the geometry around the sulfonamide nitrogen.[1]
Intermolecular Interactions and Crystal Packing
The most striking differences between the isomers are found in their hydrogen-bonding networks, a direct consequence of the nitro group's position. In sulfonamides, N–H···O hydrogen bonds are the dominant interactions, typically forming either chains or dimeric motifs.[1][2]
Caption: Common hydrogen-bonding patterns found in sulfonamides.[1]
-
Para- and Meta-Isomers: In these isomers, the sulfonamide N-H donor forms a hydrogen bond with an oxygen atom of a neighboring sulfonamide group.[1] This is a classic interaction that leads to the formation of robust C(4) chains, linking the molecules together.
-
Ortho-Isomer: The ortho-isomer presents a unique case. Instead of bonding to a sulfonamide oxygen, the N-H group forms a hydrogen bond with the oxygen atom of the methoxy group on an adjacent molecule.[1] This deviation is significant and demonstrates that the steric hindrance and altered electronic environment caused by the ortho-nitro group redirects the primary hydrogen bond to a different acceptor site.
These fundamental differences in hydrogen bonding propagate into entirely different crystal packing arrangements:
-
The para-isomer forms an intricate three-dimensional network.[2]
-
The meta-isomer assembles into ladder-shaped sheets.[2]
-
The ortho-isomer organizes into relatively planar infinite sheets.[2]
The variation in packing efficiency and the strength of the intermolecular forces are directly reflected in the melting points of the isomers. The para-isomer, with its highly organized 3D network, has the highest melting point (182-183 °C), indicating the most stable crystal lattice. Conversely, the ortho-isomer has the lowest melting point (85-86 °C), suggesting its packing arrangement is the least energetically favorable of the three.[1]
Spectroscopic and Thermal Properties
Spectroscopic Signatures
While a detailed spectroscopic analysis is beyond the scope of this guide, key features can be anticipated:
-
¹H NMR: The chemical shifts of the aromatic protons on the nitro-substituted ring will differ significantly due to the anisotropic and electronic effects of the nitro group. The protons on the methoxy-substituted ring should show less variation. For the para-isomer, the spectrum shows characteristic doublets for the aromatic protons.[3]
-
IR Spectroscopy: The vibrational frequencies of the S=O and N-H bonds in the sulfonamide group, as well as the N-O stretches of the nitro group, can be influenced by the different hydrogen-bonding environments in each crystal.
Thermal Stability (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and phase behavior of crystalline solids.[4][5]
-
TGA measures mass loss as a function of temperature, identifying the decomposition temperature of each isomer.[5] It is expected that the decomposition profiles may differ based on the stability of the respective crystal lattices.
-
DSC detects heat flow changes during thermal events.[4] This technique confirms the melting points observed and can reveal other phase transitions, such as polymorphic transformations, prior to melting. The distinct melting points of the three isomers would be clearly resolved as sharp endothermic peaks in their respective DSC thermograms.
Conclusion: Structure Dictates Property
This comparative guide demonstrates unequivocally that the seemingly minor change of moving a nitro group around a benzene ring induces profound changes in the solid-state structure of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers.
The key takeaways are:
-
Conformational Diversity: The position of the nitro group directly influences the C-S-N-C torsion angle, resulting in three distinct molecular conformations.[1]
-
Redirected Hydrogen Bonding: The ortho-isomer exhibits a unique N–H···O(methoxy) hydrogen bond, a departure from the conventional N–H···O(sulfonyl) interactions seen in the meta and para isomers.[1]
-
Divergent Crystal Packing: The differences in intermolecular interactions lead to dramatically different supramolecular architectures: a 3D network (para), ladders (meta), and sheets (ortho).[2]
-
Structure-Property Correlation: The observed differences in crystal packing directly correlate with the physicochemical properties, most notably the melting points, which span a range of nearly 100 °C.[1]
For researchers and professionals in drug development and materials science, this study serves as a powerful case study. It highlights the critical importance of controlling isomerism, as the solid-state structure underpins crucial properties like stability, solubility, and bioavailability. A thorough understanding of the intermolecular forces at play is essential for the rational design of crystalline materials with desired properties.
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Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Crystals. [Link]
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N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. (n.d.). National Institutes of Health. [Link]
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(PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). ResearchGate. [Link]
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N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. (n.d.). PubChem. [Link]
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Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-nitro-. (n.d.). SpectraBase. [Link]
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(PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. (n.d.). ResearchGate. [Link]
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(PDF) N-(4-Methoxyphenyl)benzenesulfonamide. (n.d.). ResearchGate. [Link]
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N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. (n.d.). PubChem. [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2024). National Institutes of Health. [Link]
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Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. (n.d.). National Institutes of Health. [Link]
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Thermal analysis. (n.d.). University of Szeged. [Link]
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Benzenesulfonamide, N-(4-nitrophenyl)-. (n.d.). NIST WebBook. [Link]
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Conceptual approach to thermal analysis and its main applications. (n.d.). Redalyc. [Link]
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A Senior Application Scientist's Guide to the Analytical Determination of 4-Methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 4-methoxybenzoic acid is paramount. This aromatic carboxylic acid, also known as p-anisic acid, is a key intermediate in the synthesis of numerous pharmaceuticals and a significant compound in metabolic research.[1] The selection of an appropriate analytical method is a critical decision that directly impacts the reliability and validity of experimental data.
This comprehensive guide provides an in-depth comparison of the primary analytical techniques for the determination of 4-methoxybenzoic acid. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offers detailed, field-proven protocols, and presents a critical evaluation of each technique's performance. Our objective is to equip you with the necessary insights to select and implement the most suitable analytical strategy for your specific research and development needs.
A Comparative Overview of Key Analytical Methodologies
The determination of 4-methoxybenzoic acid can be approached through several analytical techniques, each with its own set of advantages and limitations. The choice of method is often a trade-off between sensitivity, selectivity, throughput, cost, and the complexity of the sample matrix. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Visible Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR).
Performance Characteristics at a Glance
The following table summarizes the key performance characteristics of the most prevalent analytical methods for the determination of 4-methoxybenzoic acid, providing a high-level comparison to guide your initial selection process.
| Parameter | HPLC-UV | GC-FID (with Derivatization) | UV-Visible Spectrophotometry | Quantitative NMR (qNMR) |
| Linearity (R²) | >0.999[2] | >0.99[2] | >0.99[2] | Excellent (Primary Method)[3] |
| Limit of Detection (LOD) | ~1.47 µg/mL[2] | Low µg/mL range[2] | Low µg/mL range[4] | Dependent on instrument & concentration |
| Limit of Quantitation (LOQ) | ~4.44 µg/mL[2] | Low to mid µg/mL range[2] | Mid to high µg/mL range[4] | Dependent on instrument & concentration |
| Precision (%RSD) | <1% (Intra- and Inter-day)[5] | <5% (Intra-day)[2] | <2%[2] | High (<1-2%)[6] |
| Accuracy/Recovery (%) | 98-102%[2] | 95-105%[2] | 98-102%[4] | High (Traceable to SI)[3] |
| Selectivity | High | High | Moderate to Low | High |
| Throughput | High | Moderate | High | Moderate |
| Primary Advantages | High selectivity, widely applicable, robust | High resolution, suitable for volatile compounds | Simple, cost-effective, rapid | No reference standard of the analyte needed, high precision, structural information |
| Primary Disadvantages | Higher cost of instrumentation | Requires derivatization for polar analytes | Prone to interference from other UV-absorbing compounds | Lower sensitivity, higher instrument cost |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely used technique for the quantification of 4-methoxybenzoic acid, offering an excellent balance of selectivity, sensitivity, and robustness.[1] The separation is typically achieved on a reversed-phase column, with detection most commonly performed using a UV detector.
The Rationale Behind the Method
The choice of a reversed-phase C18 column is predicated on the nonpolar nature of the stationary phase, which effectively retains the moderately polar 4-methoxybenzoic acid.[1] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate retention and symmetrical peak shape. The addition of an acid, such as phosphoric or formic acid, to the mobile phase is a critical step.[1] By lowering the pH, the carboxylic acid group of 4-methoxybenzoic acid is protonated, suppressing its ionization and leading to better retention and peak symmetry on the nonpolar stationary phase. UV detection is ideal due to the strong chromophore (the benzene ring) present in the molecule, which provides a robust and linear response.[7]
Detailed Experimental Protocol: HPLC-UV
This protocol outlines a validated method for the quantification of 4-methoxybenzoic acid using HPLC with UV detection.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
4-Methoxybenzoic acid reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 30 °C.[2]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-methoxybenzoic acid reference standard in 10 mL of the mobile phase.[2]
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 4-methoxybenzoic acid in the mobile phase to achieve a concentration that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution and determine the peak area for 4-methoxybenzoic acid.
-
Calculate the concentration of 4-methoxybenzoic acid in the sample using the linear regression equation derived from the calibration curve.
Visualizing the HPLC Workflow
Caption: A typical workflow for the HPLC-UV analysis of 4-methoxybenzoic acid.
Gas Chromatography (GC): A Powerful Alternative Requiring Derivatization
Gas chromatography is another high-resolution technique suitable for the analysis of 4-methoxybenzoic acid. However, due to the low volatility and polar nature of the carboxylic acid group, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form.[2] This improves peak shape and sensitivity.
The Rationale Behind Derivatization in GC
Direct injection of 4-methoxybenzoic acid into a GC system would result in poor peak shape (tailing) and potential degradation in the hot injector.[8] Derivatization, typically through silylation, replaces the active hydrogen on the carboxylic acid with a nonpolar trimethylsilyl (TMS) group.[9] This chemical modification increases the volatility of the analyte, allowing it to be readily vaporized and transported through the GC column. The resulting TMS ester is also more thermally stable, preventing on-column degradation. Flame Ionization Detection (FID) is a common choice for GC as it provides a robust and linear response for carbon-containing compounds.[10]
Detailed Experimental Protocol: GC-FID with Silylation
This protocol details a representative method for the determination of 4-methoxybenzoic acid using GC-FID following a silylation derivatization.
1. Instrumentation and Reagents:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.[2]
-
Pyridine or another suitable aprotic solvent.
-
4-Methoxybenzoic acid reference standard.
2. Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.
-
Add 200 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[2][8]
-
Seal the vial and heat at 70°C for 30 minutes.[2]
-
Allow the mixture to cool to room temperature before injection.
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[2]
-
Detector Temperature: 300 °C.[2]
-
Injection Volume: 1 µL (splitless injection).[2]
4. Analysis and Quantification:
-
Prepare a series of derivatized calibration standards and inject them to construct a calibration curve.
-
Inject the derivatized sample.
-
Quantify the derivatized 4-methoxybenzoic acid using the calibration curve.
Visualizing the GC-FID Workflow
Caption: A typical workflow for the GC-FID analysis of 4-methoxybenzoic acid with silylation.
UV-Visible Spectrophotometry: A Simple and Rapid Screening Tool
For routine analysis of relatively pure samples, UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of 4-methoxybenzoic acid.[2] This technique is particularly useful for in-process controls and quality checks where high sample throughput is required.
The Rationale Behind the Spectrophotometric Method
The principle of this method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. 4-Methoxybenzoic acid exhibits a strong UV absorbance due to its aromatic ring system, with a maximum absorbance (λmax) typically observed around 250 nm in methanol.[2] By measuring the absorbance at this wavelength, the concentration can be determined from a pre-established calibration curve. The main limitation of this method is its lower selectivity, as any other compound in the sample that absorbs at the same wavelength will interfere with the measurement.[2]
Detailed Experimental Protocol: UV-Visible Spectrophotometry
This protocol provides the fundamental steps for the determination of 4-methoxybenzoic acid using UV-Visible spectrophotometry.
1. Instrumentation and Reagents:
-
UV-Visible Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Methanol (UV grade).
-
4-Methoxybenzoic acid reference standard.
2. Procedure:
-
Determination of Maximum Wavelength (λmax): Prepare a dilute solution of 4-methoxybenzoic acid in methanol and scan the UV-Vis spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance.[2]
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 4-methoxybenzoic acid reference standard in 100 mL of methanol.[2]
-
Calibration Standards: Prepare a series of dilutions from the stock solution in methanol to cover a linear absorbance range (typically 0.1 to 1.0 AU).
-
Sample Preparation: Dissolve the sample containing 4-methoxybenzoic acid in methanol to achieve a concentration that falls within the calibration curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.
Visualizing the UV-Vis Workflow
Caption: A typical workflow for the UV-Vis spectrophotometric analysis of 4-methoxybenzoic acid.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method for High Precision
Quantitative NMR is a powerful technique that allows for the determination of the purity or concentration of a substance without the need for a substance-specific reference standard.[11] It is considered a primary ratio method because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6]
The Rationale Behind qNMR
In qNMR, a certified internal standard of known purity is added to the sample containing the analyte.[11] By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the concentration or purity of the analyte can be calculated with high accuracy and precision.[11] The key to a successful qNMR experiment is the careful selection of an internal standard that has signals that do not overlap with the analyte signals and the use of appropriate experimental parameters to ensure full relaxation of all nuclei between pulses.[12]
Detailed Experimental Protocol: ¹H-qNMR
This protocol outlines the general steps for the determination of 4-methoxybenzoic acid purity using ¹H-qNMR.
1. Instrumentation and Reagents:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR data processing software.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Internal standard with certified purity (e.g., maleic acid).
-
4-Methoxybenzoic acid sample for analysis.
2. Sample Preparation:
-
Accurately weigh a specific amount of the 4-methoxybenzoic acid sample and the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete magnetization recovery between scans.[11]
4. Data Processing and Purity Calculation:
-
Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved signals of both the 4-methoxybenzoic acid and the internal standard.
-
The purity of the 4-methoxybenzoic acid is calculated using the following formula:[11]
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and the internal standard, respectively.
-
Visualizing the qNMR Workflow
Caption: A typical workflow for the quantitative NMR (qNMR) analysis of 4-methoxybenzoic acid.
Emerging Techniques: Electrochemical Methods
Electrochemical methods offer a promising alternative for the determination of 4-methoxybenzoic acid, providing high sensitivity, rapid analysis, and the potential for miniaturization. These techniques are based on the measurement of the electrical response (e.g., current) when a potential is applied to an electrode in contact with the sample solution.
Voltammetric sensors, for instance, can be developed using modified electrodes to enhance the selectivity and sensitivity towards benzoic acid derivatives.[13] While not as commonly employed as the chromatographic and spectroscopic methods for routine analysis in the pharmaceutical industry, the continuous development of novel electrode materials and sensor designs makes this an area of active research with significant potential for future applications.
Conclusion: Selecting the Optimal Method for Your Application
The choice of the most appropriate analytical method for the determination of 4-methoxybenzoic acid is a critical decision that should be guided by the specific requirements of your analysis.
-
For routine quality control of bulk drug substances or formulations where high selectivity and sensitivity are paramount, HPLC-UV is the undisputed method of choice.
-
When dealing with volatile matrices or when orthogonal verification is required, GC-FID with derivatization provides a high-resolution alternative.
-
For rapid, high-throughput screening of relatively pure samples, UV-Visible spectrophotometry is a simple and cost-effective solution.
-
For the highest level of accuracy and precision, particularly for the certification of reference materials, qNMR stands as a primary ratio method.
-
Electrochemical methods represent an emerging field with the potential for developing rapid and portable analytical devices.
By understanding the principles, advantages, and limitations of each of these techniques, as detailed in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the generation of reliable and high-quality analytical data.
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A Senior Application Scientist's Guide to the Cross-Reactivity Profile of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an ideal rarely achieved. Off-target interactions are a primary cause of adverse drug reactions and clinical trial failures. This guide provides an in-depth comparative analysis of 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid , a molecule featuring two key pharmacophores: a non-antibiotic sulfonamide and a benzoic acid moiety. Understanding its cross-reactivity is paramount to predicting its safety profile and therapeutic potential. We will dissect the structural basis for potential off-target interactions, present robust, field-proven protocols for assessing selectivity, and analyze hypothetical data to offer a framework for interpreting such studies. This document is designed not as a rigid template, but as a dynamic guide grounded in scientific integrity, empowering researchers to design and execute self-validating cross-reactivity investigations.
Introduction: The Imperative of Selectivity
The journey of a candidate molecule from bench to bedside is fraught with challenges, with unforeseen toxicity being a major point of attrition. The molecular structure of a compound dictates its biological activity, not only at its intended target but also at structurally related off-targets.
Chemical Profile of this compound
This compound is a synthetic organosulfur compound.[1] Its structure is characterized by a central benzoic acid core, a common scaffold in medicinal chemistry known for a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[2][3] This core is substituted with a sulfamoyl group [-SO₂NH-], classifying it as a sulfonamide.
Crucially, it is a non-antibiotic sulfonamide . Unlike sulfonamide antibiotics, it lacks the N4-arylamine group and an N1-heterocyclic ring.[4][5] These two features are the primary immunologic determinants responsible for the hypersensitivity reactions commonly associated with "sulfa allergies".[5][6] Therefore, immunologic cross-reactivity with sulfonamide antibiotics is considered highly unlikely.[4][7] However, the sulfonamide moiety itself is a potent pharmacophore that interacts with a variety of enzymes.
Rationale for Cross-Reactivity Profiling
A thorough understanding of a drug candidate's selectivity is a cornerstone of preclinical safety assessment.[8] Cross-reactivity studies are essential to:
-
Identify Potential Toxicities: Off-target binding can lead to adverse drug reactions (ADRs), some of which can be severe, such as Stevens-Johnson syndrome, though this is more common with antibiotic sulfonamides.[9][10]
-
Elucidate Mechanism of Action: Distinguishing on-target from off-target effects is critical for validating a therapeutic hypothesis.
-
Discover Repurposing Opportunities: A well-defined cross-reactivity profile can reveal new therapeutic applications for a molecule.
-
Guide Lead Optimization: Identifying problematic off-targets early allows medicinal chemists to modify the structure to improve selectivity.
Structural Basis for Potential Cross-Reactivity
The potential for off-target activity stems directly from the molecule's constituent parts:
-
The Sulfonamide Moiety: This group is a known zinc-binding pharmacophore present in numerous approved drugs.[11] This creates a high potential for interaction with metalloenzymes, most notably:
-
Carbonic Anhydrases (CAs): A large family of enzymes involved in pH regulation, CO₂ transport, and ion exchange. Many sulfonamide-based drugs, like acetazolamide, are potent CA inhibitors.[12]
-
Cyclooxygenase-2 (COX-2): The diaryl sulfonamide structure is the basis for selective COX-2 inhibitors like celecoxib.[12]
-
-
The Benzoic Acid Moiety: This group is found in various biologically active compounds.[2] While its contribution to specific, high-affinity off-target binding is less predictable than the sulfonamide group, it can influence interactions with targets such as:
-
Steroid 5α-reductase: Certain benzoic acid derivatives have been shown to inhibit this enzyme, which is involved in steroid metabolism.[13]
-
Lysophosphatidic Acid (LPA) Receptors: Recently, sulfamoyl benzoic acid analogs have been developed as potent and specific agonists for the LPA₂ receptor, a G protein-coupled receptor involved in cell survival.[14]
-
Designing a Comprehensive Cross-Reactivity Study
A robust study design is self-validating. It anticipates potential interactions and employs orthogonal assays to confirm findings. The following workflow provides a logical progression from broad screening to specific target validation.
Proposed Target Panel for Screening
A well-curated panel should include targets from families known to interact with the core moieties of the test compound.
| Target Class | Specific Examples | Rationale for Inclusion | Positive Control |
| Carbonic Anhydrases | CA-I, CA-II, CA-IX, CA-XII | Sulfonamide is a classic CA inhibitor pharmacophore. | Acetazolamide |
| Cyclooxygenases | COX-1, COX-2 | Structural similarity to sulfonamide-based COX-2 inhibitors.[12] | Celecoxib, Ibuprofen |
| LPA Receptors | LPA₁, LPA₂, LPA₃ | Sulfamoyl benzoic acid scaffold is a known LPA₂ agonist.[14] | LPA (18:1) |
| Steroid Metabolism | 5α-Reductase 1 & 2 | Benzoic acid derivatives can inhibit these enzymes.[13] | Finasteride |
| Other Sulfonamide Targets | Diuretics (e.g., Furosemide), Sulfonylureas (e.g., Glipizide) related targets | To assess broader cross-reactivity within the non-antibiotic sulfonamide class.[15] | Furosemide, Glipizide |
Experimental Workflow Overview
The study should follow a tiered approach, starting with broad screening and progressing to more focused, mechanistic assays for any identified "hits."
Caption: Tiered workflow for cross-reactivity profiling.
Key Experimental Methodologies
The trustworthiness of a study lies in the rigor of its protocols. The methods described here are standard in the industry and provide reliable, reproducible data.
Protocol: In Vitro Enzyme Inhibition Assay (e.g., Carbonic Anhydrase II)
This protocol describes a colorimetric assay to measure the inhibition of CA-II, based on its esterase activity.
Principle: CA-II catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow product that can be quantified spectrophotometrically at 400 nm. An inhibitor will slow this reaction.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and control inhibitors (e.g., Acetazolamide) in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Assay Plate Setup: In a 96-well clear flat-bottom plate, add 5 µL of the diluted compound or control to appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Enzyme Addition: Add 85 µL of assay buffer containing a pre-determined concentration of recombinant human Carbonic Anhydrase II (e.g., 5 µg/mL) to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Substrate Addition & Measurement: Initiate the reaction by adding 10 µL of the substrate, 4-nitrophenyl acetate (NPA), to all wells for a final concentration of 1 mM.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Normalize the rates to the "no inhibitor" control (100% activity) and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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"benchmarking the performance of novel sulfamoylbenzoic acid derivatives"
An objective comparison of the performance of novel sulfamoylbenzoic acid derivatives with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of the benchmarking process for these versatile compounds, focusing on their potential applications as carbonic anhydrase inhibitors, anticancer agents, diuretics, and herbicides.
Introduction to Sulfamoylbenzoic Acid Derivatives
The sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically important drugs.[1] Its versatility arises from the presence of a carboxylic acid and a sulfonamide group, which can be readily modified to tune the compound's physicochemical properties and biological activity.[1] This allows for the design of potent and selective inhibitors for a variety of enzyme targets and receptors.[1] This guide will benchmark the performance of three novel, hypothetical N-substituted 4-sulfamoylbenzoic acid derivatives against established standards in key therapeutic and agrochemical areas.
Novel Derivatives for Evaluation:
-
SBA-N1: N-(4-cyanophenyl)-4-sulfamoylbenzoic acid
-
SBA-N2: N-(thiazol-2-yl)-4-sulfamoylbenzoic acid
-
SBA-N3: N-((1-methyl-1H-pyrazol-4-yl)methyl)-4-sulfamoylbenzoic acid
The general synthetic approach for these derivatives involves the reaction of a 4-(chlorosulfonyl)benzoyl derivative with the corresponding amine, followed by hydrolysis of the ester if necessary.[1]
Caption: General Synthetic Workflow for N-Substituted 4-Sulfamoylbenzoic Acid Derivatives.
Performance Benchmark: Carbonic Anhydrase Inhibition
Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes involved in numerous physiological processes.[2] Dysregulation of CA isoforms is linked to diseases like glaucoma, epilepsy, and cancer, making isoform-selective inhibitors highly sought after.[2]
Comparative Benchmark: Acetazolamide
Acetazolamide is a well-established, first-generation carbonic anhydrase inhibitor used clinically.[3][4] It serves as an excellent benchmark for evaluating the potency of novel inhibitors.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
The gold standard for determining the inhibitory potency of CA inhibitors is the stopped-flow CO₂ hydration assay.[2][3] This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide to bicarbonate and a proton.[3]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).
-
Prepare stock solutions of the novel sulfamoylbenzoic acid derivatives (SBA-N1, SBA-N2, SBA-N3) and Acetazolamide in DMSO.
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
Prepare a pH indicator solution (e.g., p-nitrophenol) in the same buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a reaction cuvette, mix the hCA enzyme solution, the pH indicator, and varying concentrations of the inhibitor (or DMSO as a vehicle control).
-
Incubate the mixture for 15 minutes at a controlled temperature (e.g., 25°C) to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation and Data Acquisition:
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow spectrophotometer.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton formation.
-
-
Data Analysis:
-
Calculate the initial rate of the catalyzed reaction from the slope of the absorbance change.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to the Morrison equation to determine the inhibition constant (Kᵢ). A lower Kᵢ value indicates higher inhibitory potency.[3]
-
Caption: Experimental Workflow for the Stopped-Flow CO₂ Hydration Assay.
Data Presentation: Comparative Inhibitory Potency (Kᵢ, nM)
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| SBA-N1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| SBA-N2 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| SBA-N3 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Data for Acetazolamide is sourced from a comparative study on benzenesulfonamide inhibitors.[3] |
Performance Benchmark: Anticancer Activity
The development of novel anticancer agents is a critical area of research.[5] In vitro assays provide the initial and essential platform for screening the efficacy of new compounds.[6][7] Sulfonylurea derivatives, structurally related to sulfamoylbenzoic acids, have shown potential anti-tumor activity.[8]
Comparative Benchmarks: Doxorubicin and Paclitaxel
Doxorubicin and Paclitaxel are widely used and well-characterized chemotherapy drugs that serve as positive controls and benchmarks for in vitro anticancer assays.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions (37°C, 5% CO₂).
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel sulfamoylbenzoic acid derivatives (SBA-N1, SBA-N2, SBA-N3) and the benchmark drugs (Doxorubicin, Paclitaxel) in the cell culture medium.
-
Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater cytotoxic potency.
-
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Data Presentation: Comparative Cytotoxicity (IC₅₀, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Doxorubicin | Literature Value | Literature Value | Literature Value |
| Paclitaxel | Literature Value | Literature Value | Literature Value |
| SBA-N1 | Experimental Data | Experimental Data | Experimental Data |
| SBA-N2 | Experimental Data | Experimental Data | Experimental Data |
| SBA-N3 | Experimental Data | Experimental Data | Experimental Data |
Performance Benchmark: Diuretic Potential
Diuretics are essential for managing conditions involving fluid retention.[9][10] The 4-sulfamoylbenzoic acid scaffold is present in the potent loop diuretic, furosemide.[1] Benchmarking novel derivatives against furosemide can indicate their potential as diuretic agents.
Comparative Benchmark: Furosemide
Furosemide is a loop diuretic that inhibits the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle.[9][11]
Experimental Protocol: In Vitro Ion Transport Assay
An in vitro assay using a kidney-derived cell line expressing the target cotransporter can provide a preliminary assessment of diuretic activity.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable renal epithelial cell line (e.g., MDCK cells) that expresses the Na-K-2Cl cotransporter.
-
-
Ion Flux Measurement:
-
Load the cells with a radioactive tracer for one of the transported ions (e.g., ⁸⁶Rb⁺ as a congener for K⁺) or a fluorescent indicator sensitive to intracellular Cl⁻ concentration.
-
Wash the cells to remove the extracellular tracer/dye.
-
-
Inhibitor Treatment and Flux Initiation:
-
Pre-incubate the cells with the novel sulfamoylbenzoic acid derivatives (SBA-N1, SBA-N2, SBA-N3), furosemide, or a vehicle control.
-
Initiate ion efflux by replacing the medium with a low-potassium or low-chloride buffer.
-
-
Sample Collection and Measurement:
-
Collect samples of the extracellular medium at different time points.
-
Measure the amount of tracer in the samples using a scintillation counter or monitor the change in intracellular fluorescence over time.
-
-
Data Analysis:
-
Calculate the rate of ion efflux.
-
Determine the concentration of the compound that causes 50% inhibition of ion transport (IC₅₀).
-
Data Presentation: Comparative Inhibition of Ion Transport (IC₅₀, µM)
| Compound | Na-K-2Cl Cotransporter Inhibition (IC₅₀, µM) |
| Furosemide | Literature Value |
| SBA-N1 | Experimental Data |
| SBA-N2 | Experimental Data |
| SBA-N3 | Experimental Data |
Performance Benchmark: Herbicidal Activity
Sulfonylureas are a major class of herbicides that act by inhibiting acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants and microbes.[12]
Comparative Benchmark: Chlorsulfuron
Chlorsulfuron was one of the first commercial sulfonylurea herbicides and serves as a relevant benchmark.[12]
Experimental Protocol: In Vitro AHAS Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the target enzyme.
Step-by-Step Methodology:
-
Enzyme Extraction:
-
Extract AHAS from a susceptible plant species (e.g., Arabidopsis thaliana or Lemna minor).
-
-
Enzyme Assay:
-
Set up a reaction mixture containing the enzyme extract, the substrate (pyruvate), and necessary cofactors (thiamine pyrophosphate, FAD, Mg²⁺).
-
Add the novel sulfamoylbenzoic acid derivatives (SBA-N1, SBA-N2, SBA-N3), chlorsulfuron, or a vehicle control at various concentrations.
-
Incubate the reaction at a controlled temperature.
-
-
Product Detection:
-
Stop the reaction and convert the enzymatic product (acetolactate) to acetoin by acidification and heating.
-
Quantify the amount of acetoin produced using a colorimetric reaction (e.g., with creatine and α-naphthol).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition relative to the control.
-
Determine the concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀).
-
Data Presentation: Comparative AHAS Inhibition (IC₅₀, nM)
| Compound | AHAS Inhibition (IC₅₀, nM) |
| Chlorsulfuron | Literature Value |
| SBA-N1 | Experimental Data |
| SBA-N2 | Experimental Data |
| SBA-N3 | Experimental Data |
Conclusion
This guide outlines a comprehensive framework for benchmarking the performance of novel sulfamoylbenzoic acid derivatives across multiple applications. By employing standardized experimental protocols and comparing against established benchmarks, researchers can objectively assess the potency and potential of their novel compounds. The data generated from these assays are critical for guiding further optimization and development in the fields of medicine and agriculture.
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Safety Operating Guide
Proper Disposal Procedures for 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid: A Guide for Laboratory Professionals
The causality behind this approach is rooted in the precautionary principle. The structural motifs present—a benzoic acid and a sulfonamide group—are associated with specific hazard profiles. Therefore, we must assume that 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid exhibits similar characteristics until proven otherwise. This guide is designed to be a self-validating system, grounding every recommendation in established safety protocols and regulatory standards from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Anticipated Hazard Profile
Based on data from analogous compounds like 4-Sulfamoylbenzoic acid and other sulfamoylbenzoic acid derivatives, we can construct an anticipated hazard profile. This data-driven approach allows us to manage risk effectively.[1][2][3][4][5]
| Hazard Classification | Anticipated Risk for this compound | Rationale (Based on Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 - Harmful if swallowed. | Sulfonamide derivatives can cause kidney damage and other systemic effects upon ingestion.[1] |
| Skin Corrosion/Irritation | Category 2 - Causes skin irritation. | Benzoic acid and sulfonamide compounds are known to be irritating to the skin upon contact.[4][5] |
| Serious Eye Damage/Irritation | Category 2A/1 - Causes serious eye irritation or damage. | Direct contact with acidic and sulfonamide powders can cause significant irritation or serious damage to the eyes.[2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 - May cause respiratory irritation. | Inhalation of fine dust from acidic organic compounds can irritate the respiratory tract.[1][4][5] |
Core Disposal Directive: Professional Management
The overarching principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[6][7] Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the sewer drain.[1][4] The primary and mandatory disposal route is through a licensed and certified professional waste disposal company.[4][8] This ensures compliance with the Resource Conservation and Recovery Act (RCRA) and local regulations, which govern the management of hazardous materials from "cradle to grave".[6][9]
Logical Workflow for Waste Management
The following diagram outlines the decision-making process and workflow for the safe disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a direct, step-by-step methodology for safely preparing this compound for disposal.
Personal Protective Equipment (PPE) and Safety Measures
1.1. Rationale: The anticipated hazard profile indicates risks of skin, eye, and respiratory irritation.[1][3][4] Proper PPE is the first line of defense against accidental exposure. 1.2. Procedure:
- Always wear nitrile gloves, safety goggles with side shields, and a fully buttoned laboratory coat.[8]
- Conduct all transfers of the solid compound or waste within a certified chemical fume hood to prevent inhalation of dust.[8]
- Ensure an eyewash station and safety shower are readily accessible.
Spill Management
2.1. Rationale: Accidental spills must be managed promptly to prevent wider contamination and exposure. The solid nature of the compound requires a cleanup method that avoids generating airborne dust. 2.2. Procedure:
- In case of a spill, avoid creating dust.[1]
- Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
- Carefully sweep the material into a designated, sealable waste container.[4]
- Label the container as "Spill Debris containing this compound" and manage as hazardous waste.
Waste Accumulation and Containerization
3.1. Rationale: Federal and state regulations mandate specific container and labeling requirements to ensure safe storage and transport.[6][7] Proper segregation prevents dangerous chemical reactions. 3.2. Procedure:
- For Solid Waste (Unused Reagent, Contaminated PPE):
- Place directly into a high-density polyethylene (HDPE) or glass container that is compatible with acidic solids.[6]
- The container must have a tight-fitting screw cap to prevent leaks.[6]
- For Contaminated Labware (e.g., glassware, stir bars):
- If practical, rinse the labware three times with a suitable solvent (e.g., acetone, ethanol). The resulting solvent rinse is now considered hazardous waste and must be collected in a separate, clearly labeled "Hazardous Waste - Flammable Liquid" container.
- If rinsing is not feasible, the contaminated labware itself must be disposed of as solid hazardous waste.
- Container Labeling:
- Affix a hazardous waste label to the container immediately upon adding the first amount of waste.
- The label must clearly state: "Hazardous Waste" .[7]
- List all chemical constituents by their full name: "this compound".
- Indicate the accumulation start date.
- Storage:
- Store the sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[10]
- Ensure secondary containment is used to capture any potential leaks.
- Store away from incompatible materials, particularly strong oxidizing agents and bases.[3]
Final Disposal
4.1. Rationale: The final treatment and disposal of hazardous waste require specialized facilities and expertise to ensure environmental protection and regulatory compliance. 4.2. Procedure:
- Once the waste container is full or reaches the institutional time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) department or designated waste coordinator.
- Your EHS department will arrange for the pickup of the waste by a licensed hazardous waste disposal contractor.
- You will be required to complete a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final destination.[6][11] Retain a copy of this manifest for your records for a minimum of three years, or as required by state law.[7]
By adhering to this comprehensive, scientifically-grounded protocol, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.
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Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. Available at: [Link]
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Navigating the Safe Handling of 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to make informed decisions that ensure a secure and efficient laboratory environment.
Hazard Assessment and Core Safety Principles
Core Principles for Safe Handling:
-
Minimize Exposure: The primary goal is to prevent contact with the skin, eyes, and respiratory tract.[4][5]
-
Containment: All operations should be conducted in a manner that contains the chemical, preventing its release into the laboratory environment.
-
Preparedness: Be fully aware of emergency procedures, including the location and use of safety showers, eyewash stations, and spill kits, before beginning any work.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Provides a barrier against skin contact, which can cause irritation.[7][8] Double-gloving is recommended for enhanced protection during compounding, administration, and disposal.[9] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.[10] |
| Eyes/Face | Safety goggles with side shields or a full-face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4][7] A face shield offers a greater degree of protection and should be considered when there is a higher risk of splashing.[10] |
| Body | Laboratory coat | A fastened lab coat protects your skin and personal clothing from accidental spills and contamination.[7][8] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Given the potential for respiratory tract irritation from dust, handling the solid compound should be performed in a way that minimizes dust generation.[2][11] A fume hood is the preferred engineering control for this purpose.[5][12] |
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Decision workflow for the compliant disposal of chemical waste.
The most responsible and compliant method for disposal is to use a licensed professional waste disposal service. [13]This ensures that the waste is handled and treated in accordance with all federal, state, and local regulations. [1]Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective disposal method for this type of organic waste. [13] By integrating these safety protocols and operational plans into your daily laboratory workflow, you foster a culture of safety and scientific excellence. This proactive approach not only protects you and your colleagues but also ensures the integrity and success of your research endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
